molecular formula C13H13N3O3 B1397205 N-(4-Methoxybenzyl)-4-nitropyridin-2-amine CAS No. 942076-74-6

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Cat. No.: B1397205
CAS No.: 942076-74-6
M. Wt: 259.26 g/mol
InChI Key: WGBFXHDMRPEHQL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFXHDMRPEHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730541
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942076-74-6
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Amino-4-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

The this compound molecule is a key synthetic intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. The 2-amino-4-nitropyridine core is a versatile scaffold found in a range of biologically active compounds. The strategic placement of the electron-withdrawing nitro group makes the pyridine ring highly susceptible to further functionalization, while the secondary amine linkage provides a vector for introducing diverse pharmacophores.

This guide, intended for chemistry professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary framework for successful execution and validation. The primary synthetic pathway detailed is the Nucleophilic Aromatic Substitution (SNAr), a robust and widely adopted method for C-N bond formation on electron-deficient heterocyclic systems.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 2-chloro-4-nitropyridine with 4-methoxybenzylamine.

Mechanistic Rationale

The feasibility of this reaction is grounded in the electronic properties of the 2-chloro-4-nitropyridine substrate. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 4-position.[1][2][3] This strong activation renders the carbon atoms at the 2- and 6-positions highly electrophilic and, therefore, susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-determining step.[3]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product.[3]

Caption: Figure 1: S(N)Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a generalized yet robust method for the synthesis. As with any chemical synthesis, optimization of reaction time, temperature, and solvent may be required to achieve maximum yield and purity.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )EquivalentsAmount (10 mmol scale)
2-Chloro-4-nitropyridine5470-18-8158.551.01.59 g
4-Methoxybenzylamine2393-23-9137.181.1 - 1.21.65 g (1.2 eq)
Triethylamine (Et₃N)121-44-8101.191.5 - 2.02.09 mL (1.5 eq)
Ethanol (EtOH)64-17-546.07-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-For work-up
Saturated NaCl (Brine)7647-14-558.44-For work-up
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37-For drying
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitropyridine (1.0 eq, 1.59 g).

  • Dissolution: Dissolve the starting material in ethanol (50 mL). The choice of solvent is critical; polar aprotic solvents like DMF or dioxane can also be effective, but ethanol is often sufficient and easier to remove.[1]

  • Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1.2 eq, 1.65 g) dropwise via syringe at room temperature.

  • Addition of Base: Add triethylamine (1.5 eq, 2.09 mL) to the reaction mixture. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol). Stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-chloro-4-nitropyridine spot indicates the reaction is nearing completion. Reaction times are typically in the range of 12-24 hours.[1]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[3]

    • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine all organic extracts.

  • Work-up - Washing and Drying:

    • Wash the combined organic layer sequentially with water (50 mL) and saturated brine (50 mL) to remove any remaining base and inorganic salts.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-chloro-4-nitropyridine in Ethanol B 2. Add 4-methoxybenzylamine A->B C 3. Add Triethylamine B->C D 4. Heat to Reflux (12-24h) C->D E 5. Monitor by TLC D->E F 6. Cool & Concentrate E->F Reaction Complete G 7. Partition (EtOAc/Water) F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4 H->I J 10. Concentrate Crude Product I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product K->L

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Based on a comprehensive analysis of structurally related molecules and the known bioactivities of its core chemical scaffolds, we postulate that this compound functions as a potent inhibitor of tubulin polymerization. This guide will explore the foundational evidence for this hypothesis, rooted in the activity of similar N-aryl-pyridin-2-amine derivatives, and propose a detailed experimental framework for its validation. We will delve into the specific molecular interactions expected at the colchicine-binding site of tubulin, the anticipated cytotoxic effects on cancer cell lines, and the broader potential of this compound class in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising chemical entity.

Introduction: The Emergence of a Novel 2-Aminopyridine Derivative

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a nitro group and a substituted benzylamine at various positions on this pyridine ring can significantly modulate its pharmacological profile. This compound is a novel compound that combines these key features. While direct studies on this specific molecule are not yet prevalent in the public domain, a strong mechanistic hypothesis can be formulated by examining its close structural analogs.

A pivotal study on a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines has demonstrated their potent cytotoxic activity against human tumor cell lines, which was attributed to the inhibition of tubulin polymerization.[3] In particular, the compound 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, which shares the core N-(4-methoxyphenyl)pyridin-2-amine and a nitro group, exhibited significant cytotoxic effects.[3] This precedent strongly suggests that this compound is likely to exert its biological effects through a similar mechanism. This guide will, therefore, focus on the hypothesis that this compound is an antimitotic agent that functions by disrupting microtubule dynamics.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

We propose that the primary mechanism of action for this compound is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as exemplified by drugs like paclitaxel and vinca alkaloids.

The binding of this compound to the colchicine site is expected to prevent the conformational changes in tubulin necessary for its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The resulting disruption of the mitotic spindle apparatus during cell division triggers a mitotic arrest, ultimately leading to apoptosis (programmed cell death) in rapidly proliferating cells such as cancer cells.

Structural Rationale for Tubulin Inhibition

The N-(4-methoxyphenyl)pyridin-2-amine scaffold is a key contributor to the proposed binding at the colchicine site. Studies on related diarylamine compounds have shown that a non-planar conformation can be favorable for enhancing antitumor potency.[3] The linkage of the 4-methoxybenzyl group to the 2-amino position of the 4-nitropyridine ring likely provides the necessary steric hindrance to promote such a non-planar conformation, facilitating its fit within the colchicine binding pocket. The 4-nitro group may further enhance binding through specific interactions within the pocket and contribute to the overall electronic properties of the molecule that favor this activity.

The following diagram illustrates the proposed signaling pathway leading to apoptosis following tubulin polymerization inhibition.

Tubulin Inhibition Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule_Destabilization Microtubule Destabilization Polymerization->Microtubule_Destabilization Mitotic_Spindle Disruption of Mitotic Spindle Microtubule_Destabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism leading to apoptosis via tubulin polymerization inhibition.

Proposed Experimental Validation

To rigorously test our hypothesis, a series of in vitro experiments are proposed. These assays are designed to systematically evaluate the effect of this compound on tubulin polymerization, cell cycle progression, and cancer cell viability.

Synthesis of this compound

The synthesis of the target compound can be achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitropyridine (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to deprotonate the amino group.

  • Alkylation: After stirring for 30 minutes, add 4-methoxybenzyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram outlines the key steps in the proposed synthesis workflow.

Synthesis_Workflow Start Start Materials: 2-amino-4-nitropyridine, 4-methoxybenzyl chloride Reaction Nucleophilic Aromatic Substitution in DMF with NaH Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine Purification->Product

Caption: Key steps for the synthesis of the target compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of the compound to inhibit the assembly of microtubules from purified tubulin.

Experimental Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute purified tubulin in a suitable buffer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Assay Plate Setup: In a 96-well plate, add the tubulin solution to wells containing different concentrations of the test compound, a positive control (e.g., colchicine), and a negative control (DMSO).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the increase in fluorescence (or absorbance) over time using a plate reader. The signal is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays will determine the effect of the compound on the viability and proliferation of cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Assay Purpose Key Endpoint
Tubulin Polymerization AssayTo directly measure the inhibition of microtubule formation.IC50 value
Cell Viability Assay (MTT/PrestoBlue)To assess the cytotoxic effect on cancer cell lines.GI50 value
Cell Cycle Analysis (Flow Cytometry)To determine if the compound induces mitotic arrest.Percentage of cells in G2/M phase
Competitive Colchicine Binding AssayTo confirm binding at the colchicine site.Inhibition of radiolabeled colchicine binding
Cell Cycle Analysis by Flow Cytometry

This experiment will determine if the observed cytotoxicity is due to an arrest at a specific phase of the cell cycle, as would be expected for an antimitotic agent.

Experimental Protocol:

  • Cell Treatment: Treat a selected cancer cell line with the GI50 concentration of the compound for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

Broader Implications and Future Directions

The N-(4-nitrophenyl)pyridin-2-amine scaffold has been identified as a cornerstone in modern medicinal chemistry, with derivatives showing promise as potent kinase inhibitors targeting key players in cell cycle regulation like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4] While our primary hypothesis centers on tubulin polymerization inhibition, the structural motifs within this compound suggest that it may also possess kinase inhibitory activity. Therefore, future investigations should include screening this compound against a panel of relevant kinases to explore potential polypharmacology, which could be advantageous in certain cancer contexts.

Furthermore, optimizing the pharmacokinetic properties of this compound class will be crucial for any future in vivo studies. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on both the pyridine and benzyl rings, will be essential to fine-tune potency, selectivity, and drug-like properties.

Conclusion

This compound represents a promising new chemical entity with a scientifically-grounded, hypothesized mechanism of action as a tubulin polymerization inhibitor. This technical guide provides a comprehensive overview of the rationale behind this hypothesis, based on robust data from closely related analogs. The detailed experimental protocols outlined herein offer a clear roadmap for validating this mechanism and further characterizing the compound's anticancer potential. The continued investigation of this and related 2-aminopyridine derivatives is poised to yield novel and effective therapeutic agents for the treatment of cancer.

References

  • Li, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(17), 6846–6861. Available at: [Link]

  • Fukuda, T., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 81, 256. Available at: [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5083. Available at: [Link]

  • Kaur, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Bastrakov, M. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(10), 2353. Available at: [Link]

  • ResearchGate. (2023). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

  • ResearchGate. (2023). 2-aminopyridine – a classic and trendy pharmacophore. Available at: [Link]

  • ResearchGate. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Target Identification of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of a bioactive small molecule's biological target is a critical and often rate-limiting step. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects.[1][2][3] This guide provides a comprehensive, in-depth technical framework for elucidating the biological target(s) of the novel small molecule, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its chemical structure, featuring a nitropyridine core, suggests potential interactions with a range of biological targets.[4] Nitropyridine derivatives have been explored for a variety of medicinal applications.[4] This guide, therefore, presents a holistic and strategic approach that can be applied to this molecule and other novel chemical entities with unknown mechanisms of action.

As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that explains the "why" behind each experimental choice. We will explore a multi-pronged strategy, integrating both experimental and computational methodologies to build a robust and validated hypothesis of target engagement.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on complex target identification workflows, it is imperative to establish a foundational understanding of the molecule's bioactivity. This initial phase is designed to generate preliminary data that will inform the selection of the most appropriate target identification strategies.

Phenotypic Screening

The first step is to perform broad phenotypic screening to identify the cellular processes perturbed by this compound. This provides the crucial initial clues about its potential mode of action.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma).

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as:

    • DAPI: Nuclei (DNA content, nuclear morphology)

    • Phalloidin: F-actin (cytoskeleton organization)

    • MitoTracker: Mitochondria (mitochondrial morphology and potential)

    • Antibodies against specific markers: e.g., anti-α-tubulin (microtubule integrity), anti-phospho-Histone H3 (mitotic index).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Data Interpretation: Analyze the multiparametric data to identify a distinct phenotypic signature. For instance, a disruption in microtubule structure could suggest tubulin as a potential target, a mechanism observed for other pyridin-2-amine derivatives.[5]

Initial Target Class Prediction (In Silico)

Concurrent with phenotypic screening, computational methods can be employed to predict potential target classes based on the chemical structure of this compound.[6][7][8]

Computational Workflow: Ligand-Based Target Prediction

  • Database Selection: Utilize publicly available and commercial databases that correlate chemical structures with known biological targets (e.g., ChEMBL, PubChem, BindingDB).

  • Similarity Searching: Perform 2D and 3D chemical similarity searches to identify known compounds with structural resemblance to this compound.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). Screen this model against a database of protein structures.

  • Machine Learning Approaches: Employ machine learning models, such as those integrated into platforms like KinasePred, to predict activity against specific target families, like protein kinases.[9]

  • Data Synthesis: Consolidate the predictions from these orthogonal computational methods to generate a ranked list of potential target classes.

Computational Method Principle Predicted Target Classes
2D/3D Similarity Search Identifies structurally similar compounds with known targets.Kinases, GPCRs, Ion Channels
Pharmacophore Screening Matches key chemical features to protein binding sites.Hydrolases, Transferases
Machine Learning Models Utilizes trained algorithms to predict bioactivity.Kinases, Epigenetic Targets

Part 2: Experimental Target Identification Strategies

Armed with initial hypotheses from phenotypic screening and in silico predictions, we can now deploy more direct and resource-intensive experimental strategies to identify the specific protein(s) that interact with this compound.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful and widely used approach to "fish" for target proteins from a complex biological lysate.[10][11][12] This method relies on immobilizing the small molecule of interest to a solid support.

Workflow Diagram: Affinity Chromatography for Target Identification

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine B Linker Attachment A->B C Affinity Probe B->C D Immobilization on Beads C->D E Incubation with Cell Lysate D->E F Washing Steps E->F G Elution of Bound Proteins F->G H SDS-PAGE G->H I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Database Searching J->K L Candidate Target(s) K->L

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Photo-Affinity Chromatography

To enhance the capture of transient or weak interactions, a photo-affinity labeling approach is recommended.[13]

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the most pronounced phenotype in the initial screens.

  • Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Irradiate with UV light to induce covalent crosslinking between the probe and its binding partners.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged probe-protein complexes.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins. This is a critical step to minimize false positives.[14]

  • Elution and Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in a complex proteome.[15][16][17][18][19] If the initial screens suggest an enzymatic target, a competitive ABPP experiment is a powerful approach.

Workflow Diagram: Competitive Activity-Based Protein Profiling

G cluster_0 Control cluster_1 Treatment A Cell Lysate B Broad-spectrum ABP A->B C Enrichment & LC-MS/MS B->C D Baseline Activity Profile C->D J Comparison & Target Identification D->J E Cell Lysate F N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine E->F G Broad-spectrum ABP F->G H Enrichment & LC-MS/MS G->H I Altered Activity Profile H->I I->J

Caption: Competitive ABPP workflow for target identification.

Experimental Protocol: Competitive ABPP

  • Probe Selection: Choose a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes predicted by the in silico analysis (e.g., a fluorophosphonate probe for serine hydrolases).

  • Competitive Incubation: Pre-incubate the cell lysate with this compound. This allows the compound to bind to its target.

  • ABP Labeling: Add the broad-spectrum ABP to the lysate. The ABP will only label enzymes whose active sites are not occupied by the test compound.

  • Analysis: Analyze the proteome using mass spectrometry to identify the proteins that show a significant decrease in labeling by the ABP in the presence of this compound. These are the candidate targets.

Genetic and Genomic Approaches

Genetic approaches, particularly CRISPR-based screening, offer an unbiased way to identify genes that are essential for the bioactivity of a compound.[20][21][22][23][24]

Experimental Protocol: Genome-Wide CRISPR Knockout Screen

  • Library Transduction: Introduce a genome-wide pooled CRISPR knockout library into a population of cells.

  • Compound Selection: Treat the cell population with a lethal or sub-lethal concentration of this compound.

  • Enrichment: Cells in which the target of the compound has been knocked out will be resistant to the compound's effects and will therefore be enriched in the surviving population.

  • Sequencing and Analysis: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the guide RNAs that are enriched. The genes targeted by these guide RNAs are the candidate targets. A novel platform has been developed for activators of signaling pathways by linking the expression of a suicide gene to the small-molecule-activated signaling pathway.[2][3]

Part 3: Target Validation

The identification of candidate targets is not the endpoint. Rigorous validation is essential to confirm that the identified protein is indeed the biologically relevant target of this compound.[25][26][27][28][29]

Direct Target Engagement Assays

These assays confirm the physical interaction between the compound and the candidate protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (kon and koff).

  • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in intact cells upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct engagement.

Cellular and In Vivo Validation

These experiments aim to recapitulate the phenotype observed in the initial screens by directly modulating the candidate target.[25]

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the candidate target protein. The resulting phenotype should mimic the effect of treatment with this compound.

  • Overexpression: Overexpress the target protein. This may lead to resistance to the compound.

  • Enzymatic Assays: If the target is an enzyme, perform in vitro assays to confirm that this compound inhibits or activates its activity.

  • Animal Models: If a relevant animal model of disease exists where the target is implicated, in vivo studies can provide the ultimate validation.[25][27]

Validation Method Principle Information Gained
Isothermal Titration Calorimetry Measures heat change upon binding.Binding affinity (Kd), stoichiometry
Surface Plasmon Resonance Detects changes in refractive index upon binding.Binding kinetics (kon, koff)
Cellular Thermal Shift Assay Measures ligand-induced thermal stabilization of the target.Target engagement in cells
siRNA/CRISPR Reduces/eliminates target protein expression.Phenocopies compound effect

Conclusion

The identification of the biological target of a novel small molecule like this compound is a multifaceted endeavor that requires a carefully planned and executed strategy. By integrating phenotypic screening, computational prediction, direct experimental approaches, and rigorous validation, researchers can confidently elucidate the mechanism of action of new chemical entities. This in-depth guide provides a robust framework for this critical aspect of drug discovery, empowering scientists to unlock the full therapeutic potential of their compounds.

References

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  • Hsieh, M.-C., et al. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 60(17), 7484–7499. [Link]

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  • PubChem. (n.d.). 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. Retrieved from [Link]

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Spectroscopic Characterization of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic signature of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. In the dynamic fields of medicinal chemistry and materials science, unambiguous structural confirmation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

This document serves as a detailed reference for researchers, offering predicted data based on established principles of chemical spectroscopy, analysis of structurally similar compounds, and standardized protocols for experimental data acquisition. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₃H₁₃N₃O₃, Molecular Weight: 259.26 g/mol ) is a substituted aminopyridine.[1] The structure comprises three key moieties: a 4-nitropyridine ring, a secondary amine linker, and a 4-methoxybenzyl group. The electron-withdrawing nature of the nitro group and the electronic properties of the substituted pyridine and benzene rings are expected to significantly influence the spectroscopic data.

Below is a diagram of the molecular structure with key protons and carbons labeled for reference in the subsequent NMR analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, the methylene bridge, and the methoxy group. The electron-withdrawing nitro group at the C4 position will significantly deshield adjacent protons (H3 and H5), shifting them downfield.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
H6~8.2 - 8.4Doublet (d)1HLocated ortho to the ring nitrogen, expected to be downfield.
H3~7.8 - 8.0Doublet (d)1HDeshielded by the adjacent nitro group.
H5~7.0 - 7.2Doublet of Doublets (dd)1HInfluenced by both the ring nitrogen and the nitro group.
Benzyl (H2'/H6')~7.2 - 7.4Doublet (d)2HProtons on the methoxy-substituted ring, ortho to the CH₂ group.
Benzyl (H3'/H5')~6.8 - 7.0Doublet (d)2HProtons ortho to the electron-donating methoxy group, shifted upfield.
NH~6.0 - 7.0Broad Singlet (br s)1HChemical shift can be variable and concentration-dependent.
Methylene (-CH₂-)~4.5 - 4.7Doublet (d)2HCoupling to the N-H proton may be observed.
Methoxy (-OCH₃)~3.8Singlet (s)3HCharacteristic singlet for a methoxy group.

Note: Predictions are based on standard functional group values and analysis of similar structures. The solvent used (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shifts, particularly for the N-H proton.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbons of the 4-nitropyridine ring will be the most affected by the substituents.

Carbons (Label)Predicted Chemical Shift (δ, ppm)Key Insights
C2~158 - 160Carbon bearing the amine group, significantly downfield.
C4~150 - 155Carbon attached to the nitro group, highly deshielded.
C6~148 - 150Alpha to the ring nitrogen.
C3~110 - 115Beta to the ring nitrogen and adjacent to the nitro-bearing carbon.
C5~108 - 112Influenced by both the ring nitrogen and the nitro group.
C4' (Benzyl)~159Carbon attached to the electron-donating OCH₃ group.
C1' (Benzyl)~130 - 132Quaternary carbon attached to the methylene group.
C2'/C6' (Benzyl)~128 - 130Aromatic CH carbons.
C3'/C5' (Benzyl)~114Carbons ortho to the OCH₃ group, shielded.
-OCH₃~55Characteristic methoxy carbon signal.
-CH₂-~47 - 50Aliphatic methylene carbon.
Comparative Analysis with Analogs

While experimental data for the target molecule is not publicly available, examining its structural analogs provides a strong validation for our predictions. The non-nitrated parent compound, N-(4-Methoxybenzyl)pyridin-2-amine (CAS 52818-63-0), and the isomeric N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 99944-06-6) serve as excellent references.[2][3][4]

The key difference expected in the ¹H NMR spectrum upon adding a nitro group at the 4-position (relative to the non-nitrated analog) is a significant downfield shift of the pyridine protons, especially H3 and H5, due to the strong electron-withdrawing resonance and inductive effects of the -NO₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex, but key vibrational bands will be diagnostic.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary AmineMedium
3100 - 3000C-H StretchAromatic (sp²)Medium-Weak
2950 - 2850C-H StretchAliphatic (sp³)Medium-Weak
~1600, ~1475C=C & C=N StretchAromatic RingsStrong-Medium
1560 - 1500 N-O Asymmetric Stretch Nitro Group (-NO₂) ** Strong
1360 - 1300 N-O Symmetric Stretch Nitro Group (-NO₂) **Strong
1335 - 1250C-N StretchAromatic AmineStrong
1250 - 1200C-O StretchAryl EtherStrong

The two strong absorption bands for the nitro group are the most characteristic features to confirm its presence.[5] The single N-H stretch confirms the secondary nature of the amine.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion (M⁺•) : For the molecular formula C₁₃H₁₃N₃O₃, the exact mass is 259.0957. In a high-resolution mass spectrum (HRMS), this value would be observed. In a low-resolution spectrum, a peak at m/z = 259 would be expected.

  • Electrospray Ionization (ESI) : In positive ion mode ESI-MS, the most prominent peak would likely be the protonated molecule, [M+H]⁺, at m/z 260 .

  • Key Fragmentation Patterns : The bond between the methylene bridge and the benzyl group is a likely point of cleavage. A major fragment would be the loss of the methoxybenzyl radical, leading to a fragment ion corresponding to the 4-nitropyridin-2-amine moiety. Another significant fragmentation would be the cleavage of the C-N bond of the amine, resulting in a tropylium-like methoxybenzyl cation at m/z 121.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol for NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice : Chloroform-d (CDCl₃) is a good first choice for general solubility. If the compound has poor solubility or if exchangeable protons (like N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a ¹H NMR spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence over a wider spectral width (e.g., 0-200 ppm) with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).

    • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is the preferred method for its speed and simplicity.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the mobile phase.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. For this molecule, positive mode is expected to be more sensitive.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 260) as the precursor and apply collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Integration and Structural Validation Workflow

No single technique provides all the necessary information. A synergistic approach is required for unambiguous structure confirmation. The following workflow illustrates this integrated process.

Caption: Integrated workflow for spectroscopic structural validation.

This self-validating system ensures that the molecular formula from MS is consistent with the functional groups identified by IR and the detailed carbon-hydrogen framework elucidated by NMR. Any discrepancy at any stage would require re-evaluation of the data or the proposed structure.

References

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  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). National Institutes of Health. Retrieved from [Link]

  • Bakker, J. (2006). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

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  • Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

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  • Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Modeling of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Binding to the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In silico molecular modeling is a cornerstone of modern drug discovery, providing critical insights into the atomic-level interactions that govern therapeutic efficacy.[1][2] This guide presents a comprehensive, field-proven workflow for predicting the binding mode and stability of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a representative small molecule, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key oncological target. We detail an integrated methodology encompassing target preparation, ligand parameterization, molecular docking, and all-atom molecular dynamics (MD) simulations, culminating in binding free energy estimations. Each step is rationalized to reflect expert decision-making, ensuring the protocols are not merely procedural but also scientifically validated and reproducible. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of targeted therapeutics.

Introduction: The Rationale for In Silico Investigation

The this compound scaffold represents a class of compounds with potential therapeutic relevance, likely as a kinase inhibitor. Understanding how such a molecule interacts with its biological target is paramount for lead optimization and rational drug design.[3] Traditional experimental methods, while definitive, can be resource-intensive. Computational approaches, such as molecular docking and molecular dynamics, offer a powerful and efficient alternative to generate high-resolution hypotheses of protein-ligand interactions, guiding further experimental validation.[1][4]

This guide uses the human EGFR kinase domain as a case-study target. EGFR is a well-validated target in oncology, and its dysregulation is implicated in various cancers. Numerous crystal structures of EGFR in complex with inhibitors are available, providing a robust foundation for building and validating computational models.[5][6][7][8] Our objective is to elucidate the most probable binding pose of this compound within the EGFR ATP-binding site, assess the stability of this interaction over time, and quantify its binding affinity through rigorous computational techniques.

The Computational Workflow: An Integrated Approach

A successful in silico study relies on a logical sequence of carefully executed and validated steps. Our workflow is designed to progressively refine the prediction, moving from a static, rigid-body prediction (docking) to a dynamic, solvated model (MD simulation) that more closely mimics physiological conditions.[9][10]

G cluster_dock 2. Binding Pose Prediction cluster_md 3. Dynamic Refinement & Energetics PDB Target Selection (e.g., EGFR PDB: 5UWD) PrepP Receptor Preparation (Add H, Remove Water) PDB->PrepP Ligand Ligand Generation (SMILES/PubChem) PrepL Ligand Parameterization (GAFF2, AM1-BCC) Ligand->PrepL Dock Molecular Docking (AutoDock Vina) PrepP->Dock PrepL->Dock Pose Pose Clustering & Selection Dock->Pose Validate Protocol Validation (Redocking) Validate->Dock MD Molecular Dynamics (GROMACS) Pose->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Energy Binding Free Energy (MM/PBSA) Analysis->Energy G Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina (Search & Score) Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina GridBox Define Search Space (Grid Box) GridBox->Vina Poses Output: Ranked Poses (Binding Affinity) Vina->Poses G Start Docked Complex Solvate Solvation (TIP3P Water Box) Start->Solvate Ions Ionization (Neutralize System) Solvate->Ions Min Energy Minimization Ions->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD (e.g., 100 ns) Equil->Prod

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, with nitropyridine derivatives showing a wide spectrum of biological activities, including potent antitumor properties.[1][2] This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine analogs. While direct and extensive research on the 4-nitro substituted series is emerging, a wealth of information from closely related 3-nitropyridine analogs provides a robust framework for understanding their therapeutic potential.[3] This guide will synthesize the existing data, propose a likely mechanism of action, and provide detailed experimental protocols for the synthesis and evaluation of these compounds, with the goal of empowering researchers in the field of drug discovery to explore this chemical space. The primary mechanistic hypothesis, based on potent activity in analogous series, is that these compounds act as inhibitors of tubulin polymerization, a validated and critical target in oncology.[3]

The this compound Scaffold: A Strategic Design

The core structure of this compound is a deliberate amalgamation of pharmacophores known to interact with biological systems. A breakdown of the scaffold reveals the strategic thinking behind its design:

  • The 4-Nitropyridine Core: The pyridine ring is a privileged scaffold in drug design. The introduction of a nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties of the ring, making it susceptible to nucleophilic attack and potentially influencing its binding to target proteins. Its position at the 4-position is hypothesized to have a distinct electronic and steric profile compared to the more studied 3-nitro analogs.

  • The Secondary Amine Linker: The amine linker provides a flexible connection between the pyridine and benzyl moieties. As will be discussed, the substitution on this nitrogen is a critical determinant of biological activity.

  • The 4-Methoxybenzyl Group: This group is a common feature in many biologically active compounds, including known tubulin inhibitors. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring is crucial for orienting the molecule within a binding pocket.

cluster_scaffold This compound Scaffold A 4-Nitropyridine Core (Electron-withdrawing, potential binding interactions) B Secondary Amine Linker (Flexible, key site for modification) A->B Linkage C 4-Methoxybenzyl Group (Binding orientation, H-bond acceptor) B->C Linkage

Caption: Core components of the this compound scaffold.

Synthesis of this compound and its Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward nucleophilic aromatic substitution (SNAr) reaction. The general synthetic scheme is outlined below, based on established protocols for related compounds.[3]

start 2-Chloro-4-nitropyridine product This compound start->product S_NAr Reaction reagent 4-Methoxybenzylamine reagent->product conditions Base (e.g., K2CO3) Solvent (e.g., t-BuOH) Heat (e.g., Microwave) conditions->product cluster_sar Key SAR Insights Pyridine Pyridine Ring - 6-substituent (Cl, CF3) increases potency - 3-EWG (NO2, CN) is favorable Amine Amine Linker - N-methylation enhances activity - Bulky N-substituents decrease activity Benzyl Benzyl Ring - 4-Methoxy group is important cluster_pathway Proposed Mechanism of Action Compound This compound Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Microtubule Formation Polymerization->Microtubules Leads to MitoticSpindle Mitotic Spindle Disruption Polymerization->MitoticSpindle Disrupted Microtubules->MitoticSpindle Forms CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Sources

Introduction: The Significance of Crystalline Structure in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

This guide provides a comprehensive overview of the crystallographic analysis of this compound, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document serves as a robust framework for its determination and analysis. The protocols and theoretical discussions presented herein are based on established principles of X-ray crystallography and analyses of structurally related compounds.

The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is a critical determinant of its physical and chemical properties.[1][2][3] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Furthermore, a detailed knowledge of the molecular conformation and intermolecular interactions can provide invaluable insights for structure-based drug design and the development of new chemical entities.

This compound and its analogues have been explored for their potential biological activities.[4] A definitive crystal structure would elucidate the precise molecular geometry, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding and other biological functions.

Synthesis and Crystallization

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-substituted pyridinamines.[4][5]

Proposed Synthetic Protocol

A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with 4-methoxybenzylamine.

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 4-methoxybenzylamine (1.1 eq).

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq), is added to scavenge the HCl byproduct.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1][2] The goal is to grow crystals of sufficient size (typically >0.1 mm in all dimensions) and with a high degree of internal order.[1]

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is left in a loosely capped vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[3]

X-ray Diffraction Analysis: A Methodological Workflow

The determination of a crystal structure from a single crystal is a well-established process.[2][6]

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • X-ray Source: The mounted crystal is placed in a finely focused, monochromatic X-ray beam.[2][6] Modern diffractometers typically use a copper or molybdenum X-ray source or, for higher intensity, a synchrotron source.[6]

  • Diffraction Pattern Generation: As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[1][2]

  • Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams.[2] Multiple images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. These data are then scaled and merged to create a single reflection file.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution (Phasing): The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules to determine the initial phases of the structure factors.

  • Model Building and Refinement: An initial model of the molecular structure is built into the calculated electron density map. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_exposure X-ray Exposure crystal_mounting->xray_exposure diffraction Diffraction Pattern xray_exposure->diffraction data_processing Data Processing diffraction->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Refinement model_building->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure: A Hypothetical Case Study

In the absence of experimental data for this compound, we can infer potential structural features based on the analysis of a related molecule, N-(4-methoxyphenyl)picolinamide.[7]

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₃N₃O₃
Formula Weight259.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1223.4
Z4
Calculated Density (g/cm³)1.408
Absorption Coeff. (mm⁻¹)0.10
F(000)544
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Molecular Structure and Conformation

The molecular structure of this compound would likely exhibit a non-planar conformation. The dihedral angle between the pyridine and benzene rings would be a key feature, influencing the overall molecular shape. The nitro group is expected to be coplanar with the pyridine ring to maximize resonance stabilization.

The following Graphviz diagram illustrates the likely connectivity and key functional groups of the molecule.

Caption: Molecular Connectivity of the Target Compound.

Intermolecular Interactions and Crystal Packing

The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The secondary amine proton is a potential hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitro group, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors.

A detailed analysis of the intermolecular interactions can be performed using Hirshfeld surface analysis, which provides a visual representation of these interactions and their relative contributions to the crystal packing.

Data Deposition

Upon successful structure determination, the crystallographic data, including the atomic coordinates and structure factors, should be deposited in a public database to ensure scientific reproducibility and accessibility. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10]

Conclusion

This technical guide has outlined the essential steps and considerations for determining and analyzing the crystal structure of this compound. While a definitive structure is not yet in the public domain, the methodologies described provide a clear path forward for researchers in this field. A high-resolution crystal structure would be a valuable asset, providing deep insights into the molecule's properties and paving the way for its potential applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS Journal, 275(1), 1-21. Retrieved from [Link]

  • Lee, H. Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 19(9), 13536-13559. Retrieved from [Link]

  • Rupp, B. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Software. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). By Field. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Publications. Retrieved from [Link]

  • Autechem. (n.d.). N-(4-methoxybenzyl)-3-nitropyridin-2-amine,99944-06-6. Retrieved from [Link]

  • Arshad, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1496. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a substituted nitropyridine derivative of interest in medicinal chemistry and drug discovery. Recognizing the limited publicly available stability data for this specific molecule, this document serves as a practical roadmap for researchers. It outlines the principles of chemical stability testing, proposes potential degradation routes based on functional group analysis, and provides detailed experimental protocols for forced degradation studies. Furthermore, it details the necessary analytical methodologies for detecting and characterizing degradants, ensuring the development of robust, stability-indicating methods crucial for regulatory submissions and ensuring drug product quality and safety.

Introduction: Understanding the Molecule

This compound (CAS No. 942076-74-6) is a complex organic molecule featuring several key functional groups that dictate its chemical behavior.[1][2] Its structure comprises a pyridine ring, a secondary amine linker, a methoxybenzyl group, and a nitro group. Each of these moieties contributes to the molecule's overall reactivity and potential susceptibility to degradation. The pyridine ring, an electron-deficient aromatic system, is activated towards nucleophilic attack, particularly with the electron-withdrawing nitro group at the 4-position. The secondary amine and the benzylic C-H bonds are potential sites for oxidation. The ether linkage in the methoxybenzyl group and the nitro group itself can also be subject to specific degradation reactions. A thorough understanding of these structural features is paramount for predicting and investigating the chemical stability of this compound.

Intrinsic Chemical Stability and Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. Forced degradation studies are essential to confirm these predictions and uncover any unexpected liabilities.[3][4][5]

Hydrolysis

The molecule is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The secondary amine linkage could be susceptible to cleavage, particularly under strong acidic conditions and elevated temperatures. Protonation of the pyridine nitrogen would further activate the ring towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong basic conditions could facilitate the displacement of the nitro group, a known reactivity pattern for 4-nitropyridine derivatives.[6][7] Additionally, the amine proton is acidic and can be removed under strong basic conditions, potentially leading to rearrangement or other reactions.

Oxidation

The presence of a secondary amine and a benzylic methylene group suggests a high susceptibility to oxidative degradation.

  • Amine Oxidation: The secondary amine can be oxidized to form N-oxides or other related impurities.

  • Benzylic Oxidation: The methylene bridge is a prime target for oxidation, potentially leading to the formation of a ketone (amide) or cleavage of the C-N bond.

  • Nitro Group Reduction: While typically stable to oxidation, the nitro group can be reduced under certain conditions, leading to nitroso, hydroxylamino, or amino derivatives.[6]

Photodegradation

Nitroaromatic compounds are often photosensitive.[3][4] Upon exposure to UV or visible light, this compound may undergo complex degradation pathways, including:

  • Nitro Group Rearrangement/Reduction: Photoreduction of the nitro group is a common pathway.

  • Ring Modification: The pyridine ring itself may undergo photochemical reactions.

  • Radical-Mediated Degradation: Formation of radical species can initiate a cascade of degradation reactions.

The following diagram illustrates the potential degradation initiation points on the molecule:

Figure 1: Potential degradation initiation sites.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is necessary to identify the actual degradation products and pathways.[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.

General Considerations
  • API Purity: Start with a well-characterized, high-purity batch of this compound.

  • Control Samples: For each stress condition, a control sample (protected from stress) should be analyzed concurrently.

  • Mass Balance: Aim for a mass balance of 95-105% to ensure that all major degradation products are detected.

Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation study. These conditions should be optimized based on the observed degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24, 48 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24, 48 hours
Neutral Hydrolysis Water60°C2, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24, 48 hours
Photostability ICH Q1B Option 2Room TemperatureAs per ICH Q1B
Thermal 80°C (Solid State)1, 3, 7 days
Step-by-Step Experimental Protocol for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For hydrolytic and oxidative studies, add an aliquot of the stock solution to the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) in a volumetric flask.

    • For photostability, expose the solid drug substance and a solution to the required light conditions.

    • For thermal stress, place the solid drug substance in a temperature-controlled oven.

  • Incubation: Incubate the samples under the specified conditions for the designated time points.

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, add an equivalent amount of NaOH to the acid-stressed sample and an equivalent amount of HCl to the base-stressed sample.

  • Dilution: Dilute the stressed samples to a suitable concentration for analysis with the mobile phase of the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

The following diagram outlines the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare API Stock Solution Stress Prepare Stressed Samples (Acid, Base, Oxidative, Light, Heat) Stock->Stress Incubate Incubate at Specified Conditions and Durations Stress->Incubate Neutralize Neutralize (if necessary) Incubate->Neutralize Dilute Dilute Samples Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Method Validate Stability-Indicating Method Analyze->Method Pathway Elucidate Degradation Pathways Identify->Pathway

Figure 2: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of both.

Method of Choice: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for stability studies. Coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous for the identification of unknown degradation products.

Method Development Strategy
  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all peaks.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify the λmax of degradation products.

  • Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is demonstrated by the forced degradation study itself.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Data Interpretation and Reporting

The results from the forced degradation studies should be tabulated to provide a clear overview of the stability profile of this compound.

Example Data Summary Table
Stress Condition% Assay of Parent% Total ImpuritiesMass Balance (%)Major Degradant(s) (RRT)
Control 100.0< 0.1100.0-
0.1 M HCl, 24h 92.57.399.80.85, 1.12
0.1 M NaOH, 8h 88.111.599.60.92
3% H₂O₂, 48h 90.39.599.81.25 (N-oxide)
Photostability 95.24.699.8Multiple minor
Thermal, 7 days 99.10.899.90.78

RRT = Relative Retention Time

Degradation Pathway Elucidation

Based on the mass-to-charge ratio (m/z) of the degradation products obtained from LC-MS analysis, a degradation pathway can be proposed. For example, an increase of 16 amu would suggest oxidation (e.g., N-oxide formation). A loss corresponding to the nitro group would indicate its displacement.

Conclusion

References

  • MedCrave. Forced Degradation Studies. MedCrave online. 2016 Dec 14. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. Available from: [Link].

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. Available from: [Link]

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  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

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Methodological & Application

Application Note: Characterizing N-(4-Methoxybenzyl)-4-nitropyridin-2-amine with an In Vitro Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Microtubule Dynamics in Drug Discovery

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to a host of critical cellular functions, including mitosis, cell motility, and intracellular transport.[1] The dynamic instability of microtubules makes them a prime target for therapeutic intervention, particularly in oncology.[2] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, a mechanism exploited by some of the most successful anticancer drugs.[3]

These agents are broadly classified into two categories:

  • Microtubule Stabilizers: Such as paclitaxel, which promote polymerization and inhibit depolymerization, leading to rigid, non-functional microtubule structures.[4][5]

  • Microtubule Destabilizers: Such as vinca alkaloids and colchicine, which inhibit the polymerization of tubulin dimers.[3][4][5]

The discovery of novel microtubule-targeting agents remains a significant focus in drug development.[1] While the specific biological activity of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is not extensively documented in public literature, related 3-nitropyridine analogues have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[6][7] This suggests that this compound may also possess activity as a microtubule-targeting agent.

This application note provides a comprehensive, field-tested protocol to investigate the effect of this compound on tubulin polymerization in vitro. The described fluorescence-based assay is a robust, sensitive, and high-throughput compatible method for determining whether a test compound inhibits or enhances microtubule assembly.[2][8][9]

Principle of the Fluorescence-Based Tubulin Polymerization Assay

The assay quantifies the polymerization of purified tubulin into microtubules by monitoring a fluorescence signal over time. The core principle relies on a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits significantly enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[4][10][11]

The process is initiated by raising the temperature to 37°C in the presence of guanosine triphosphate (GTP), which is essential for the assembly of tubulin dimers into protofilaments and subsequently into microtubules.[2] The resulting polymerization reaction typically follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial slow formation of tubulin oligomers, which act as "seeds" for further growth.

  • Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the nuclei, leading to microtubule elongation.

  • Steady State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.[2][8]

By measuring the fluorescence intensity at regular intervals, a kinetic profile of tubulin polymerization is generated. The effect of this compound is determined by comparing the polymerization curve in its presence to that of controls. Inhibitors will decrease the rate and extent of fluorescence increase, while enhancers will increase it.[2]

G cluster_0 Assay Principle Tubulin_Dimers α/β-Tubulin Dimers (Low Fluorescence) GTP_Heat GTP, 37°C Tubulin_Dimers->GTP_Heat Reporter Fluorescent Reporter (e.g., DAPI) Reporter->GTP_Heat Polymerization Polymerization GTP_Heat->Polymerization Microtubules Microtubules (High Fluorescence) Polymerization->Microtubules Modulation Modulation (Inhibition or Enhancement) Polymerization->Modulation Detector Fluorescence Plate Reader (Kinetic Read) Microtubules->Detector Signal Generation Test_Compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine Test_Compound->Modulation Modulation->Detector

Caption: Assay principle for fluorescence-based tubulin polymerization.

Materials and Reagents

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of the test compound.[2][9]

Reagent/MaterialSupplier ExampleCatalogue # ExampleKey Specifications
>99% Pure Tubulin (Porcine or Bovine Brain)Cytoskeleton, Inc.T240Lyophilized, store at -80°C
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)Cytoskeleton, Inc.BST01Store at 4°C
GTP SolutionCytoskeleton, Inc.BST06100 mM stock, store at -80°C
Microtubule Glycerol Buffer (e.g., General Tubulin Buffer with 60% glycerol)Cytoskeleton, Inc.BST05For tubulin resuspension, store at -20°C
Fluorescent Reporter (e.g., DAPI)Thermo Fisher ScientificD1306Store protected from light
Paclitaxel (Positive Control - Enhancer)Cytoskeleton, Inc.TXD01Store at -20°C
Nocodazole (Positive Control - Inhibitor)MedChemExpressHY-13520Store at -20°C
This compoundVariesVariesTest Compound
DMSO, AnhydrousSigma-AldrichD2650For compound dissolution
Black, Opaque, Half-Area 96-Well PlatesCorning3881Non-binding surface recommended
Temperature-Controlled Fluorescence Plate ReaderVariesVariesExcitation/Emission ~360/450 nm

Experimental Protocol

Causality Behind Choices: Every step is designed to ensure robust, reproducible data. Working on ice is critical to prevent premature tubulin polymerization before the assay begins.[12] The use of a dedicated glycerol buffer for tubulin resuspension enhances its stability. Pre-warming the plate reader to 37°C is essential for initiating polymerization uniformly across all wells.[13]

G cluster_workflow Experimental Workflow Prep_Reagents 1. Prepare Reagents - Reconstitute Tubulin on Ice - Prepare Buffers, GTP, DAPI - Prepare Compound Stocks Prep_Plate 2. Prepare Assay Plate - Add Buffer, GTP, DAPI - Add Test Compounds & Controls Prep_Reagents->Prep_Plate Pre_Incubate 3. Pre-read Plate (Optional) - Check for compound autofluorescence Prep_Plate->Pre_Incubate Initiate 4. Initiate Polymerization - Add cold Tubulin solution to wells Pre_Incubate->Initiate Read 5. Kinetic Measurement - Read fluorescence at 37°C - Every 60s for 60-90 min Initiate->Read Analyze 6. Data Analysis - Plot Fluorescence vs. Time - Calculate Vmax and Plateau - Determine IC50/EC50 Read->Analyze

Caption: High-level overview of the experimental workflow.

Step-by-Step Methodology

1. Reagent Preparation (Perform all steps on ice)

  • Tubulin Stock: Reconstitute lyophilized tubulin in Microtubule Glycerol Buffer to a final concentration of 10 mg/mL. Aliquot into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: Prepare 1X General Tubulin Buffer (GTB) supplemented with 1 mM GTP and 10 µM DAPI. This is the main reaction buffer. The affinity of DAPI for polymerized tubulin is approximately 7-fold greater than for dimers, making it a sensitive reporter.[10]

  • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 10X working stock series (e.g., 1 µM to 1 mM) by serial dilution in GTB. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on polymerization.

  • Control Stocks (10X): Prepare 10X working stocks of Paclitaxel (e.g., 30 µM) and Nocodazole (e.g., 100 µM) in GTB containing the same final percentage of DMSO as the test compound.[2] A vehicle control (GTB + DMSO) is mandatory.

2. Assay Plate Setup

  • Instrument Setup: Pre-warm the fluorescence plate reader to 37°C. Set the kinetic read parameters: Excitation ~360 nm, Emission ~450 nm, read every 60 seconds for 60-90 minutes.

  • Plate Layout: Design the plate map to include blanks, vehicle controls, positive controls (Paclitaxel, Nocodazole), and a concentration range for the test compound. All conditions should be run in at least triplicate.

  • Reagent Addition:

    • Add 5 µL of the appropriate 10X compound or control stock solution to the designated wells of a black, opaque 96-well plate.

    • Prepare the Tubulin Reaction Mix on ice. For a final tubulin concentration of 2 mg/mL in a 50 µL reaction volume, mix the required volume of 10 mg/mL tubulin stock with the Assay Buffer (GTB + GTP + DAPI).[2][8][9][11]

      • Self-Validation Check: The quality of the tubulin is paramount. A control reaction with only tubulin and buffer should exhibit a clear lag phase. The absence of this phase may indicate the presence of tubulin aggregates that are acting as seeds, which can be removed by pre-centrifuging the tubulin stock.[12]

    • To initiate the reaction, carefully add 45 µL of the cold Tubulin Reaction Mix to each well containing the 5 µL of compound/control, bringing the final volume to 50 µL. Pipette gently to mix without introducing bubbles.

3. Data Acquisition

  • Immediately place the plate into the pre-warmed 37°C plate reader and begin the kinetic read.

Data Analysis and Expected Results

  • Background Subtraction: If necessary, subtract the fluorescence of a blank well (buffer and compound, no tubulin) from all experimental wells to correct for compound autofluorescence.[2]

  • Plotting: Plot the average fluorescence intensity versus time for each condition.

  • Interpretation:

    • Vehicle Control (DMSO): Should produce a characteristic sigmoidal curve.

    • This compound (Inhibitor): If the compound inhibits polymerization, you will observe a dose-dependent decrease in the maximum fluorescence (plateau) and the rate of polymerization (slope of the growth phase).[14]

    • This compound (Enhancer): If the compound enhances polymerization, you will observe a dose-dependent increase in the polymerization rate and potentially the final plateau, with a shortened lag phase.

    • Paclitaxel Control: Will show a rapid increase in fluorescence, often eliminating the lag phase, indicative of potent stabilization/enhancement.[8]

    • Nocodazole Control: Will show a flat or near-flat line, indicative of strong polymerization inhibition.[4][15]

  • Quantitative Analysis:

    • IC₅₀/EC₅₀ Determination: From the dose-response curves, calculate the Vmax (maximum rate of polymerization) or the plateau fluorescence for each concentration. Plot the percentage of inhibition or enhancement against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers).[16]

ParameterVehicle ControlInhibitor (e.g., Nocodazole)Enhancer (e.g., Paclitaxel)Expected outcome for an active this compound
Lag Phase PresentLengthened or unchangedShortened or absentDose-dependent change
Vmax (Polymerization Rate) NormalDecreasedIncreasedDose-dependent decrease (inhibitor) or increase (enhancer)
Plateau (Max Fluorescence) NormalDecreasedIncreased or unchangedDose-dependent decrease (inhibitor) or increase (enhancer)

Troubleshooting and Scientific Validation

IssuePotential CauseRecommended Solution
No polymerization in vehicle control Inactive tubulin; Incorrect buffer/GTP concentration.Use a fresh aliquot of tubulin. Verify buffer pH and GTP concentration.
No lag phase in vehicle control Tubulin aggregates acting as seeds.Spin tubulin stock at >100,000 x g for 10 min at 4°C and use the supernatant.[12]
High background fluorescence Compound is intrinsically fluorescent.Run a control with the compound in buffer without tubulin and subtract this background signal.[2]
Precipitation in wells Compound insolubility or non-specific aggregation.Visually inspect the plate. Reduce the highest compound concentration. Test compound solubility in the final assay buffer.

Conclusion

The in vitro tubulin polymerization assay is a powerful primary screen to determine if this compound directly interacts with tubulin and modulates its assembly.[2][8] Based on the activity of related nitropyridine compounds, it is plausible that this molecule will exhibit inhibitory effects on tubulin polymerization.[6][7] A positive result from this assay provides a strong rationale for further mechanistic studies, such as determining the binding site on tubulin and evaluating its cellular effects on microtubule networks and cell cycle progression.

References

  • Schweizer, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Product Page. Retrieved from [Link]

  • Pupo, E., et al. (2021). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Mirigian, M., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Cell Biology. Retrieved from [Link]

  • Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Retrieved from [Link]

  • Kamal, A., et al. (2015). Antitumour potential of BPT: A dual inhibitor of Cdk4 and tubulin polymerization. ResearchGate. Retrieved from [Link]

  • Volz, T., et al. (2022). Effects of toxicants on tubulin polymerization. A biochemical assay... ResearchGate. Retrieved from [Link]

  • Carlson, R. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews. Retrieved from [Link]

  • I-Know. (n.d.). Tubulin polymerization inhibitors: Significance and symbolism. I-Know. Retrieved from [Link]

  • Vater, W., et al. (1993). Effects of the fluorescence dye DAPI on microtubule structure in vitro: formation of novel types of tubulin assembly products. Acta Histochemica. Retrieved from [Link]

  • Nurminskaya, M. V., et al. (2011). Immunofluorescence staining of tubulin (green) and DAPI (blue) in... ResearchGate. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effects of the fluorescence dye DAPI on microtubule structure in vitro: formation of novel types of tubulin assembly products. Semantic Scholar. Retrieved from [Link]

  • de Wispelaere, M., et al. (2017). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Retrieved from [Link]

  • de Wispelaere, M., et al. (2017). 3-nitropyridine analogues as novel microtubule-targeting agents. ResearchGate. Retrieved from [Link]

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Application Note: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a synthetic compound belonging to the substituted pyridin-2-amine class of molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture-based assays. The information presented herein is synthesized from peer-reviewed literature and established cell culture methodologies to ensure scientific integrity and practical utility. While specific data for this compound is limited, this document leverages findings from structurally related compounds to propose a likely mechanism of action and to provide robust protocols for its application in cancer cell biology research.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₃[1]
Molecular Weight 259.26 g/mol [1]
CAS Number 942076-74-6[1]
Appearance Not specified; likely a solid-
Solubility Not specified; likely soluble in DMSO-
Storage Sealed in a dry environment at 2-8°C[2]

Mechanism of Action: Insights from Related Compounds

Direct mechanistic studies on this compound are not yet available in the public domain. However, research on structurally analogous N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines provides strong evidence for a likely mechanism of action. These related compounds have been identified as potent inhibitors of tubulin polymerization.[3]

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. The aforementioned study revealed that N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives exert their cytotoxic effects by inhibiting tubulin assembly, likely through binding to the colchicine site on β-tubulin.[3] This interference with microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Based on these findings, it is hypothesized that this compound shares this mechanism of action. The proposed pathway is illustrated below.

G cluster_0 cluster_1 cluster_2 Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Inhibition Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of this compound in cell culture. It is crucial to note that these are generalized procedures and will require optimization for specific cell lines and experimental conditions.

Reagent Preparation and Storage
  • Stock Solution Preparation:

    • Aseptically prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assessment

To determine the cytotoxic potential of this compound, colorimetric assays such as the MTT or SRB assay are recommended.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM.[3]

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability).

b) Sulforhodamine B (SRB) Assay

This assay measures total protein content as an indicator of cell mass.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells to determine the GI₅₀ value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate (5,000-10,000 cells/well) Incubate_24h Incubate 24h at 37°C, 5% CO₂ Seed->Incubate_24h Treat Treat cells with serial dilutions of This compound Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubate_48_72h->Assay Read Measure Absorbance Assay->Read Analyze Data Analysis (Calculate GI₅₀/IC₅₀) Read->Analyze

Figure 2: General workflow for in vitro cytotoxicity testing.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Medium Poor solubility at the tested concentration.Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration is consistent and not exceeding recommended limits.
High Variability Between Replicate Wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS.
No Observed Cytotoxicity Compound is inactive in the chosen cell line or concentration range is too low.Test a broader range of concentrations. Use a positive control (e.g., doxorubicin) to validate the assay. Consider using a different cell line.
High Background in Assay Contamination of cell culture or reagents.Use aseptic techniques. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]

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Application Notes and Protocols: In Vitro Efficacy Studies of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.

Introduction

Pyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The unique electronic properties and synthetic accessibility of the pyridine scaffold make it a valuable pharmacophore in the design of targeted therapeutics.[2] Various pyridine-based compounds have demonstrated potent antiproliferative effects across a range of cancer cell lines, acting through diverse mechanisms such as kinase inhibition, DNA interaction, and disruption of microtubule dynamics.[3][4][5][6]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel pyridine derivative, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine (hereafter referred to as Cpd-X), as a potential anti-cancer agent. While specific biological data for Cpd-X is not yet extensively published, this guide outlines a robust, multi-faceted testing strategy to elucidate its efficacy and potential mechanism of action in cancer cell lines. The protocols herein are based on established, widely-used methodologies in cancer research.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The first critical step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and cost-effective colorimetric method for this purpose.[7][8] The assay relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[7][8]

Experimental Rationale

The goal is to determine the half-maximal inhibitory concentration (IC50) of Cpd-X, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. This value is a key benchmark for a compound's potency. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be used to assess the compound's spectrum of activity.

Protocol: MTT Cell Viability Assay[7][9][10]
  • Cell Plating:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include control wells containing medium only (for blank measurements).

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • Prepare a stock solution of Cpd-X in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Cpd-X in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the respective Cpd-X concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][11]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[7][10]

Data Presentation and Interpretation

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative IC50 Values of Cpd-X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT-116Colon Carcinoma8.5
K-562Leukemia2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Investigating the Mechanism of Cell Death

A significant reduction in cell viability suggests that Cpd-X may be inducing programmed cell death (apoptosis) or necrosis. Differentiating between these cell death modalities is a crucial next step.

Workflow for Cell Death Analysis

G cluster_0 Initial Finding cluster_1 Mechanism Investigation cluster_2 Confirmation Viability Reduced Cell Viability (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Does it induce apoptosis? CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle Does it affect cell cycle? WesternBlot Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3) Apoptosis->WesternBlot Confirm protein-level changes G cluster_0 Pro-Survival Signaling cluster_1 Apoptosis Cascade PI3K PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Bax inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes CpdX Cpd-X CpdX->AKT Hypothesized Inhibition

Caption: Hypothetical pathway showing Cpd-X inhibiting the PI3K/Akt survival pathway, leading to apoptosis.

Protocol: Western Blotting

[12][13][14]

  • Protein Extraction:

    • Treat cells with Cpd-X for the desired time.

    • Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [15] * Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris. [12] * Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto a polyacrylamide gel. [14] * Separate proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [12]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3, anti-p-Akt, anti-total-Akt) overnight at 4°C. [12] * Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. [15]

Conclusion

This application guide outlines a systematic and robust strategy for the initial in vitro characterization of this compound (Cpd-X) as a potential anti-cancer agent. By sequentially assessing its cytotoxicity, impact on cell death pathways, and effects on cell migration, researchers can build a comprehensive profile of the compound's biological activity. Subsequent investigation into the modulation of specific signaling pathways via Western blotting will provide critical mechanistic insights. This structured approach ensures a thorough evaluation, paving the way for further pre-clinical development.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35, 1B.6.1-1B.6.11. [Link]

  • BenchSci. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329-333. [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]

  • Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (2024). [Link]

  • CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. (2025). [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • Corning Life Sciences. Mastering Corning® Transwell® Migration Assays. [Link]

  • Roche. MTT Cell Proliferation Assay Protocol. [Link]

  • Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

  • ibidi GmbH. Wound Healing and Migration Assays. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. (2020). [Link]

  • Martinotti, S., & Ranzato, E. Scratch Assay protocol. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19-35. [Link]

  • Wang, S. F., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Liang, F. P., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]

  • Zhang, J., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 187, 111951. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 12(45), 29367-29380. [Link]

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. [Link]

  • International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). [Link]

  • Liu, Y., et al. (2019). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. RSC Advances, 9(12), 6527-6537. [Link]

  • El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 6245. [Link]

  • El-Sayed, N. N. E., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 16254. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 12(45), 29367-29380. [Link]

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Application Notes and Protocols: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a novel synthetic compound with potential applications in oncology. Structurally, it belongs to the aminopyridine class of compounds, a scaffold that is present in numerous biologically active molecules. The presence of a 4-nitropyridine moiety suggests potential for electrophilic interactions, while the N-(4-methoxybenzyl) group can influence the compound's pharmacokinetic and pharmacodynamic properties. Given the lack of extensive published data on this specific molecule, these application notes serve as a comprehensive guide for researchers initiating an investigation into its anticancer properties.

This document provides a hypothesized mechanism of action based on structurally related compounds and outlines a systematic, multi-step experimental workflow to characterize its biological activity. The protocols provided are established, robust methods commonly employed in cancer drug discovery.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Based on the cytotoxic activity of structurally similar compounds, such as certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives that have been shown to inhibit tubulin polymerization by binding to the colchicine site, we hypothesize that this compound may act as a microtubule-targeting agent (MTA).[1]

Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[2] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[3] Inhibitors of tubulin polymerization, particularly those that bind to the colchicine site, prevent the assembly of α- and β-tubulin heterodimers into microtubules.[4][5] This leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[6][7]

The proposed investigative workflow is designed to test this hypothesis by first establishing the compound's cytotoxic effects and then dissecting its impact on apoptosis and the cell cycle.

Experimental Workflow for Characterizing Anti-Cancer Activity

A logical progression of experiments is crucial for elucidating the anti-cancer potential of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Optional) A Cell Viability Assay (MTT/XTT) B Determine IC50 Values A->B Analyze dose-response C Apoptosis Assay (Annexin V/PI) B->C Select cell lines & concentrations based on IC50 D Cell Cycle Analysis (PI Staining) B->D Select cell lines & concentrations based on IC50 E Western Blot Analysis C->E D->E F In Vitro Tubulin Polymerization Assay E->F Confirm direct target interaction

Figure 1: Recommended experimental workflow for the characterization of this compound.

PART 1: Initial Screening - Cytotoxicity Assessment

The first step is to determine the compound's cytotoxic effect across a panel of cancer cell lines. This will establish a dose-response relationship and the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 540-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 540 nm or 570 nm using a microplate reader.[9][10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Parameter Description
Cell Line The specific cancer cell line being tested.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 48h, 72h).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.
Table 1: Parameters for summarizing cytotoxicity data.

PART 2: Mechanistic Elucidation

Once the IC50 values are established, the next phase is to investigate the mechanism of cell death. Based on the tubulin inhibition hypothesis, we expect to see an induction of apoptosis and cell cycle arrest in the G2/M phase.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Since PI stoichiometrically binds to DNA, the fluorescence intensity is directly proportional to the DNA content.[17] Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[7]

Materials:

  • Cells treated with this compound (at IC50 concentration) for 24 hours.

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes or at 4°C overnight.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 250 µL of PI staining solution containing RNase A.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). An increase in the percentage of cells in the G2/M peak compared to the control suggests cell cycle arrest at this stage.

G cluster_0 Mechanism of Tubulin Inhibitor A N-(4-Methoxybenzyl)-4- nitropyridin-2-amine B Binds to β-tubulin (Colchicine Site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Cell Death F->G

Figure 2: Hypothesized signaling pathway for this compound.
Protocol 4: Western Blot Analysis of Key Regulatory Proteins

To further validate the findings from flow cytometry, Western blotting can be used to assess the expression levels of proteins involved in the cell cycle and apoptosis.[19]

Key Protein Targets:

  • Cell Cycle: Cyclin B1, Phospho-Histone H3 (markers for G2/M phase)

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP (markers for apoptosis execution), Bcl-2, Bax (pro- and anti-apoptotic proteins)

  • Loading Control: β-Actin or GAPDH

Procedure (Abbreviated):

  • Protein Extraction: Lyse treated and control cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by gel electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

PART 3: Direct Target Validation

If the results from the mechanistic assays support the tubulin inhibition hypothesis, a direct biochemical assay can confirm the compound's interaction with tubulin.

Protocol 5: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[20] Polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, general tubulin buffer, and a fluorescent reporter)

  • This compound

  • Positive Controls: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice according to the kit manufacturer's instructions.[20]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound, positive controls, and a vehicle control.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure fluorescence intensity at regular intervals for 60-90 minutes.

Data Interpretation: A decrease in the rate and extent of fluorescence increase in the presence of this compound, similar to the effect of nocodazole or colchicine, would provide strong evidence that the compound directly inhibits tubulin polymerization.

Conclusion

This document provides a structured and comprehensive guide for the initial investigation of this compound as a potential anti-cancer agent. By following the proposed experimental workflow, researchers can systematically evaluate its cytotoxicity, elucidate its mechanism of action, and validate its molecular target. The detailed protocols offer a solid foundation for generating robust and reproducible data, paving the way for further preclinical development.

References

  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2022). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules, 27(15), 4783.
  • Gan, P. P., & Yagüe, E. (2004). Microtubule-targeted anticancer agents and apoptosis. Neoplasia, 6(4), 370–374.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Park, S. E., & Lee, C. S. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 203–210.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kumar, A., Singh, B., & Sharma, A. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ferreira, R. S., et al. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences, 22(22), 12286.
  • Pasquier, E., & Kavallaris, M. (2008). Microtubules in apoptosis induction: are they necessary?. Current pharmaceutical design, 14(2), 189-198.
  • Gowda, A., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (130), 56557.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kumar, A., Singh, B., & Sharma, A. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • Eibler, M., et al. (2018). The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Cell Cycle, 17(1), 81-94.
  • Kavallaris, M. (2010). Targeting microtubules by natural agents for cancer therapy. Clinical cancer research, 16(14), 3582-3587.
  • Zhang, Y., et al. (2019). The compound millepachine and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin. Journal of Biological Chemistry, 294(45), 16848-16858.
  • Patsnap. (2025). What are the therapeutic candidates targeting Tubulin?. Retrieved from [Link]

  • OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from a relevant scientific protocol repository.
  • Carlson, R. O. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 40(2), 706-740.
  • Casey, D. A., & Maguire, A. R. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 26(11), 3163.
  • Zherenova, L., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS omega, 8(32), 29279-29288.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents.
  • Zherenova, L., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29279-29288.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Li, W., et al. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 27(19), 6563.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Medinaz. (2020). Understanding Colchicine Mechanism: Study Breakdown.
  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101344.
  • Rocha, D. D., et al. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens.
  • Hsieh, H. P., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 56(17), 6936-6948.
  • ResearchGate. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. Retrieved from [Link]

  • Lopus, M., & Panda, D. (2006). Novel suicide ligands of tubulin arrest cancer cells in S-phase. Molecular cancer therapeutics, 5(11), 2838-2845.

Sources

Application Note & Protocol: Preparation and Storage of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of stock solutions of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes procedural causality, safety, and solution stability. Adherence to these protocols will ensure the accuracy, reproducibility, and integrity of experimental results derived from the use of this compound.

Compound Profile and Physicochemical Analysis

This compound is a substituted aminopyridine derivative. The presence of a nitro group, a pyridine ring, and a methoxybenzyl moiety suggests its potential utility in medicinal chemistry and screening campaigns, likely as a modulator of biological pathways. An accurate understanding of its physicochemical properties is the foundation for preparing stable and reliable stock solutions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₃N₃O₃ChemScene[2]
Molecular Weight 259.26 g/mol ChemScene[2]
CAS Number 942076-74-6Chupetide[3]
Appearance Likely a yellow to brown solidInferred from related nitroaromatic compounds.
Purity ≥98% (Typical)Chupetide[3]
Predicted Solubility Soluble in DMSO; sparingly soluble in ethanol; likely insoluble in water.Based on structural motifs (nitro-aromatic, pyridine).[4]
pKa (Predicted) Basic pKa (pyridine N): ~3-5; Acidic pKa (amine N-H): ~16-18Predicted based on analogous structures.

Rationale for Solvent Selection: The molecular structure indicates limited aqueous solubility due to the aromatic rings and the nitro group. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for generating high-concentration stock solutions.[4] Its high polarity and aprotic nature effectively solvate a wide range of organic molecules. For applications requiring the avoidance of DMSO, ethanol may be a secondary option, though lower concentrations should be anticipated.

Hazard Assessment and Safe Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its structural components—a nitropyridine and an amine—necessitate cautious handling. The toxicological properties have not been fully investigated.[5] Therefore, it is prudent to treat the compound as potentially hazardous.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[6][7]

  • Ventilation: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[8]

  • Spill Management: Keep a spill kit rated for chemical spills nearby. In case of a spill, absorb the material with an inert binder and dispose of it as hazardous chemical waste.[9]

  • Disposal: Dispose of the compound and any contaminated materials according to local, state, and federal hazardous waste regulations. Do not empty into drains.[5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for high-throughput screening and cell-based assays.[1] The principles can be adapted for other concentrations.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO (≤0.02% water)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Ultrasonic bath sonicator

Step-by-Step Calculation

The fundamental equation for calculating the required mass is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM stock solution:

  • Convert Concentration: 10 mM = 0.010 mol/L

  • Convert Volume: 1 mL = 0.001 L

  • Calculate Mass: Mass = 0.010 mol/L * 0.001 L * 259.26 g/mol = 0.00259 g = 2.59 mg

Detailed Dissolution Workflow

This workflow is designed to minimize error and ensure complete solubilization.

  • Preparation: Don all appropriate PPE and perform the work in a chemical fume hood.[1]

  • Weighing: Place a clean weighing boat on the tared analytical balance. Carefully weigh out the calculated mass (e.g., 2.59 mg) of the compound. Record the exact mass.[1]

  • Transfer: Quantitatively transfer the weighed solid into a clean, appropriately labeled amber vial. A quantitative transfer involves rinsing the weighing boat with a small amount of the solvent to ensure all the compound is transferred to the vial.[10]

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1] Repeat vortexing and inspection until the solution is clear.

  • Final Labeling: Ensure the vial is clearly labeled with the compound name, exact concentration, solvent, preparation date, and your initials.[11]

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_storage Storage p1 Don PPE p2 Work in Fume Hood e1 Calculate Required Mass (e.g., 2.59 mg) p2->e1 e2 Weigh Compound on Analytical Balance e1->e2 e3 Transfer Solid to Labeled Amber Vial e2->e3 e4 Add Anhydrous DMSO (e.g., 1 mL) e3->e4 e5 Vortex for 1-2 min e4->e5 e6 Visually Inspect for Complete Dissolution e5->e6 e7 Sonicate if Particulates Remain e6->e7 Particulates Visible e8 Finalize Labeling e6->e8 Solution is Clear e7->e5 s1 Store at -20°C or -80°C e8->s1

Caption: Workflow for 10 mM Stock Solution Preparation.

Stability, Storage, and Quality Control

The long-term stability of compounds in DMSO is a critical factor for data integrity.[12] Nitroaromatic compounds can be susceptible to degradation, particularly when exposed to light, water, or repeated temperature changes.

Storage Conditions
  • Temperature: For long-term storage (>1 month), the master stock solution should be stored at -20°C or -80°C .[9][13]

  • Light: Store in amber vials to protect from light, as nitropyridine moieties can be photosensitive.[13]

  • Moisture: Use anhydrous DMSO and tightly sealed vials to minimize water absorption, as water can promote hydrolysis of certain compounds.[12][14]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to prevent compound precipitation and degradation. Studies have shown that while many compounds are stable for a limited number of cycles, it is best practice to avoid them.[12][15] It is strongly recommended to prepare smaller-volume aliquots from the master stock for daily or weekly use.[13]

Aliquoting and Use Workflow

G cluster_master Master Stock cluster_aliquot Aliquoting cluster_use Experimental Use ms 10 mM Master Stock Stored at -80°C a1 Thaw Master Stock Once ms->a1 a2 Dispense into Single-Use Aliquots a1->a2 a3 Store Aliquots at -80°C a2->a3 u1 Retrieve One Aliquot a3->u1 u2 Thaw and Use for Experiment u1->u2 u3 Prepare Working Solution u2->u3 u4 Discard Unused Portion of Thawed Aliquot u3->u4

Caption: Recommended Aliquoting and Usage Workflow.

Recommended Quality Control (QC)

For long-term studies or when using a stock solution after several months, consider performing a QC check.

  • Method: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the compound's identity (by mass) and purity (by peak area).

  • Procedure: Dilute a small sample of the stock solution to an appropriate concentration (e.g., 1-10 µM) and compare the resulting chromatogram and mass spectrum to a freshly prepared standard or the initial analysis.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • Santos, C. A. M., et al. (2023). Cell-Based Screening Identifies Neoblechnum brasiliense Extract as a Potent Antagonist of the Ecdysteroid Receptor in Dipteran Cells. MDPI. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences Blog. [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from Chemistry LibreTexts Website. [Link]

  • ReAgent. (2023). Preparing & Handling Chemical Solutions. Retrieved from The Science Blog. [Link]

  • Quora. (2023). What is a very good lab recommendation on the practical for the preparation of a stock solution? Retrieved from Quora. [Link]

  • Angene Chemical. (2026). Safety Data Sheet: m-Aminophenyl Tosylate. Retrieved from Angene Chemical Website. [Link]

  • eLeaP Quality. (n.d.). Standard Operating Procedure (SOP) for Reagent Preparation and Storage. Retrieved from eLeaP Quality Website. [Link]

  • The Chem Guys. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Accela. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from Accela Website. [Link]

  • Cheng, X., et al. (2018). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Yan, B., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Chupetide. (n.d.). This compound. Retrieved from Chupetide Website. [Link]

Sources

Application Notes and Protocols for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and Related Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

I. Introduction: A Novel Class of Pyridin-2-amine Derivatives as Potent Antitumor Agents

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine belongs to a promising class of N-alkyl-N-substituted phenylpyridin-2-amine derivatives that have demonstrated significant cytotoxic activity against a range of human tumor cell lines. While specific data for the 4-nitro isomer is not extensively available in the public domain, comprehensive studies on structurally similar analogs, particularly 3-nitro substituted pyridin-2-amines, provide a strong foundation for understanding its potential as an anticancer agent. These compounds have been identified as a new class of tubulin polymerization inhibitors, targeting the colchicine binding site.[1] This mechanism disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

This document provides a detailed guide for researchers interested in evaluating the efficacy of this compound and its related analogs. We will delve into the sensitive cell lines identified for close structural relatives, provide quantitative data on their cytotoxic effects, and present detailed protocols for assessing cellular responses to this class of compounds.

II. Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for this class of N-alkyl-N-substituted phenylpyridin-2-amines is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the proposed signaling pathway:

Mechanism_of_Action Compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine (and related analogs) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of the test compound Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution (5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that causes 50% growth inhibition) using non-linear regression analysis.

C. Tubulin Polymerization Assay

This assay directly measures the effect of the compound on tubulin assembly.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • Test compound and control (e.g., colchicine)

Protocol:

  • Reaction Setup: In a 96-well plate, mix the test compound at various concentrations with tubulin in G-PEM buffer on ice.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The IC50 value (the concentration that inhibits tubulin polymerization by 50%) can be determined by comparing the extent of polymerization in the presence of the compound to the control.

V. Conclusion and Future Directions

The N-alkyl-N-substituted phenylpyridin-2-amine scaffold represents a promising area for the development of novel anticancer agents. The available data on close analogs strongly suggest that this compound is likely to exhibit cytotoxic activity through the inhibition of tubulin polymerization. The protocols outlined in this guide provide a robust framework for validating the efficacy and elucidating the precise mechanism of action of this compound. Further investigations, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and in vivo studies in relevant cancer models, are warranted to fully characterize its therapeutic potential.

VI. References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). [Link]

Sources

Application Note: Unraveling Cell Cycle Dynamics with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cell Cycle Analysis in Drug Discovery

The cell cycle is a fundamental process that governs the proliferation of all living organisms.[1] Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[2] The ability to accurately assess how novel chemical entities impact cell cycle progression is therefore a cornerstone of modern drug discovery and development. Flow cytometry stands out as a powerful, high-throughput technique for dissecting the various phases of the cell cycle (G0/G1, S, and G2/M) by quantifying cellular DNA content.[3][4][5] This application note provides a comprehensive guide for utilizing flow cytometry to analyze the effects of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a novel pyridinamine derivative, on cell cycle progression in a cancer cell line. While the precise mechanism of this specific compound is under investigation, related structures have been shown to interfere with microtubule dynamics, a key process in mitosis.[6]

This document will guide researchers through the entire workflow, from experimental design and detailed protocols to data analysis and interpretation, underpinned by a deep understanding of the scientific principles at each step.

Principle of the Assay

The protocol described herein is based on the stoichiometric binding of propidium iodide (PI), a fluorescent intercalating agent, to DNA.[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5][7] Consequently, cells in different phases of the cell cycle will exhibit distinct fluorescence profiles when analyzed by flow cytometry:

  • G0/G1 Phase: Cells contain a diploid (2N) DNA content and will show the lowest fluorescence intensity.

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N, and will display intermediate fluorescence.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and will exhibit the highest fluorescence intensity, approximately double that of G0/G1 cells.[5][8]

By treating cells with this compound and comparing their cell cycle distribution to an untreated control, we can elucidate the compound's potential to induce cell cycle arrest at specific checkpoints.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBLDpharm942076-74-6
Human cancer cell line (e.g., HeLa, A549)ATCCCCL-2
Complete cell culture medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Propidium Iodide (PI) Staining SolutionSigma-AldrichP4170
RNase A (DNase-free)Thermo FisherEN0531
70% Ethanol, ice-coldVWR89125-190
Flow cytometry tubes (12 x 75 mm)Falcon352052

Experimental Workflow

The overall experimental workflow is depicted below. This process involves cell culture and treatment, sample preparation including fixation and staining, and finally, data acquisition and analysis using a flow cytometer.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and Culture Cells treatment 2. Treat with Compound cell_culture->treatment harvest 3. Harvest Cells treatment->harvest fixation 4. Fix with Ethanol harvest->fixation staining 5. Stain with PI/RNase fixation->staining flow_cytometry 6. Acquire Data staining->flow_cytometry data_analysis 7. Analyze Histograms flow_cytometry->data_analysis

Figure 1. A schematic overview of the experimental workflow for cell cycle analysis.

Detailed Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed your chosen cancer cell line in a 6-well plate at a density that will allow for exponential growth for the duration of the experiment (e.g., 2 x 10^5 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Adherence: Allow cells to adhere and resume growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration gradient is recommended to assess dose-dependent effects.

  • Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow a significant portion of the cell population to progress through the cell cycle.

Part 2: Cell Fixation and Staining
  • Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cell suspension and transfer it to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.[9]

    • Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS.

    • Repeat the centrifugation and aspiration steps.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to have a single-cell suspension to avoid clumps which can distort results.[9]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition minimizes cell aggregation.

    • Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks if necessary.[9][10]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS to rehydrate the cells.

    • Centrifuge and decant the PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.[3]

    • Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[9]

    • Filter the cell suspension through a 70 µm nylon mesh to remove any remaining aggregates before analysis.[11]

Flow Cytometry Acquisition and Analysis

  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

    • Set up a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.

    • Create a histogram to display the PI fluorescence signal (e.g., using the FL2 or FL3 channel).[12] Ensure the signal is collected on a linear scale.[10]

    • Use a dot plot of PI-Area vs. PI-Height or PI-Width to gate on single cells (singlets) and exclude doublets or aggregates, which can be misinterpreted as G2/M cells.[7][10]

  • Data Acquisition:

    • Run the samples at a low flow rate (e.g., under 400 events/second) to ensure high-quality data with low coefficients of variation (CVs).[10][13][14]

    • Acquire at least 10,000 singlet events for each sample to ensure statistical significance.[10]

  • Data Analysis:

    • Gate on the singlet cell population from the doublet discrimination plot.

    • Analyze the PI histogram of the singlet population using cell cycle analysis software (e.g., FlowJo, FCS Express).

    • The software will use mathematical models (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Interpreting the Results

The primary output of the experiment will be a series of DNA content histograms.

  • Vehicle Control: The control sample should display a typical cell cycle profile for a proliferating cell population, with a prominent G0/G1 peak, a smaller G2/M peak, and a valley representing the S phase population.

  • Treated Samples: An accumulation of cells in a specific phase indicates cell cycle arrest. For instance:

    • An increase in the G0/G1 peak suggests a G1 phase arrest.

    • An accumulation of cells in the G2/M peak points to a G2 or M phase arrest.

    • A build-up of cells in the S phase indicates an S phase block.

Hypothetical Data Presentation

The quantitative data can be summarized in a table for easy comparison.

Treatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle Control)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
157.1 ± 2.826.9 ± 2.216.0 ± 1.5
545.3 ± 3.520.1 ± 1.934.6 ± 2.9
1030.8 ± 2.915.7 ± 1.653.5 ± 4.1

In this hypothetical example, this compound induces a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting a G2/M arrest.

Potential Mechanism of Action

While the exact target of this compound requires further investigation, its structural similarity to other pyridinamine derivatives that act as tubulin polymerization inhibitors suggests a potential mechanism of action.[6] Disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to an arrest in the M phase of the cell cycle.

pathway compound N-(4-Methoxybenzyl)-4- nitropyridin-2-amine tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules Disruption checkpoint Spindle Assembly Checkpoint Activation microtubules->checkpoint arrest M-Phase Arrest checkpoint->arrest

Figure 2. A proposed mechanism for M-phase arrest induced by the compound.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak High flow rate during acquisition.[13][14] Cell clumps. Improper instrument alignment.Run samples at the lowest flow rate.[14] Ensure a single-cell suspension and filter samples before analysis.[13] Use alignment beads to ensure the cytometer is properly calibrated.
Excessive Debris/Low Viability Cells were over-trypsinized. Compound is highly cytotoxic. Improper fixation.Minimize trypsin exposure time. Perform a dose-response and time-course experiment to find optimal conditions. Consider a viability dye to exclude dead cells. Ensure gentle, dropwise addition of cold ethanol.
No Clear G2/M Peak Cells are not proliferating or are contact-inhibited.[15] Insufficient number of events acquired.Ensure cells are seeded at a sub-confluent density and are in the exponential growth phase.[15] Acquire a sufficient number of events (at least 10,000) from the singlet gate.
High Background Fluorescence Inadequate RNase treatment.[3] PI concentration is too high.Ensure RNase A is active and incubation time is sufficient.[3] Titrate the PI concentration to find the optimal staining intensity for your cell type.

Conclusion

Flow cytometry using propidium iodide staining is a robust and highly quantitative method for assessing the effects of novel compounds like this compound on cell cycle progression. This application note provides a detailed framework for conducting these experiments, from initial cell culture to final data interpretation. By carefully following these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that is critical for advancing early-stage drug discovery projects.

References

  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]

  • Carver College of Medicine. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]

  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • Hsieh, C. H., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 57(15), 6580-6593. [Link]

  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Link]

  • The Francis Crick Institute. Cell Cycle Analysis By Flow Cytometry. [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67-70. [Link]

  • Teo, Z. Y., et al. (2019). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 9(1), 1-13. [Link]

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Application Notes and Protocols: A Framework for Investigating N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The landscape of oncology is increasingly dominated by the strategic deployment of combination therapies. The rationale is clear: to attack the multifactorial nature of cancer through synergistic mechanisms, enhance therapeutic efficacy, and preemptively combat drug resistance. This guide addresses the investigational compound N-(4-Methoxybenzyl)-4-nitropyridin-2-amine . As of this writing, publicly available data on the specific anticancer mechanism of this molecule is limited. Therefore, this document is structured not as a summary of established knowledge, but as a rigorous, experience-driven framework for its initial characterization and subsequent evaluation in combination with established anticancer agents.

We will proceed under a working hypothesis informed by structurally related compounds. Research on similar N-aryl-pyridin-2-amine scaffolds has revealed potent activity as tubulin polymerization inhibitors[1]. This document will, therefore, use the hypothesis that this compound may interfere with microtubule dynamics, a well-validated anticancer mechanism. This provides a logical starting point for selecting rational combination partners.

This guide is designed to be a self-validating system, leading the researcher from foundational single-agent characterization to sophisticated synergy analysis and mechanistic validation.

Part 1: Foundational Characterization of this compound (NM4N) as a Single Agent

Before exploring combinations, it is imperative to establish the baseline anticancer activity and key pharmacological parameters of the investigational compound, which we will abbreviate as NM4N.

Initial Cytotoxicity Screening and IC50 Determination

The first step is to determine the concentration range over which NM4N exerts a cytotoxic or cytostatic effect on a panel of cancer cell lines. This is crucial for designing subsequent combination experiments.

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/XTT) or Resazurin-Based Assay

This protocol outlines a standard method for assessing cell viability.[2][3]

Rationale: These assays measure the metabolic activity of living cells. In the case of MTT, mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock solution of NM4N in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the NM4N-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Assay Development:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance (for MTT, typically at 570 nm) or fluorescence (for resazurin, Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Parameter Description
Cell Lines Start with a diverse panel (e.g., breast, lung, colon cancer lines)
Concentration Range Logarithmic scale, e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM
Incubation Time 72 hours is a standard starting point
Replicates Minimum of three biological replicates

Part 2: Designing Rational Combination Studies

With the single-agent IC50 of NM4N established, we can now design experiments to test for synergistic interactions with other anticancer drugs. Combination therapy is a cornerstone of cancer treatment.[4][5]

Hypothesis-Driven Selection of Combination Partners

Based on our working hypothesis that NM4N is a microtubule inhibitor, rational combination partners would include drugs that:

  • Target a different phase of the cell cycle: Microtubule inhibitors often cause a G2/M phase arrest. Combining them with drugs that act in S-phase (e.g., DNA synthesis inhibitors like gemcitabine or 5-fluorouracil) or G1 phase (e.g., CDK4/6 inhibitors like palbociclib) can be synergistic.[6]

  • Induce apoptosis through a different pathway: If NM4N induces apoptosis via the intrinsic pathway, combining it with an agent that activates the extrinsic (death receptor) pathway could be beneficial.

  • Inhibit DNA repair mechanisms: Drugs like PARP inhibitors (e.g., olaparib) can be synergistic with agents that cause DNA damage, a downstream effect of mitotic catastrophe induced by some microtubule inhibitors.

  • Block pro-survival signaling: Cancer cells may upregulate pro-survival pathways (e.g., PI3K/Akt/mTOR) to evade drug-induced apoptosis. Combining NM4N with inhibitors of these pathways (e.g., everolimus, a mTOR inhibitor) is a clinically validated strategy.[6]

Experimental Design for Synergy Assessment

The goal is to determine if the combined effect of two drugs is greater than the sum of their individual effects.[7] The two main experimental designs are the fixed-ratio method and the checkerboard (matrix) method.

G cluster_0 Experimental Design for Synergy A Determine Single-Agent IC50 (NM4N & Drug B) B Select Experimental Design A->B C Fixed-Ratio Design (e.g., based on IC50 ratio) B->C D Checkerboard (Matrix) Design (Multiple concentrations of both drugs) B->D E Perform Cell Viability Assay (e.g., 72h incubation) C->E D->E F Data Analysis E->F

Caption: Workflow for designing synergy experiments.

Protocol 2: Checkerboard Assay for Synergy Analysis

Rationale: This method allows for a comprehensive assessment of synergy, additivity, and antagonism across a wide range of concentrations for both drugs.

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of NM4N (e.g., from 4x IC50 to 1/8x IC50). Along the y-axis, prepare serial dilutions of the combination partner (Drug B) similarly.

  • Controls: Include wells with each drug alone and vehicle-only controls.

  • Cell Seeding & Treatment: Seed cells as in Protocol 1. After overnight adherence, treat the cells with the drug combinations as laid out in the checkerboard design.

  • Incubation & Assay: Incubate for 72 hours and perform a cell viability assay (e.g., MTT or a luminescence-based assay like CellTiter-Glo® for higher sensitivity).

  • Data Analysis: The resulting dose-response matrix is analyzed to determine the nature of the interaction.

Part 3: Quantitative Analysis of Drug Synergy

Visual inspection of the dose-response matrix is insufficient. Rigorous mathematical models are required to quantify the interaction. The two most common methods are the Combination Index (CI) method and Isobologram analysis.

The Chou-Talalay Combination Index (CI) Method

The CI method is a widely accepted quantitative approach to define synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[8][9][10][11]

Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

Data Analysis Workflow:

  • Input Data: Use the dose-response data from the checkerboard assay.

  • Software: Utilize software like CompuSyn or SynergyFinder to automatically calculate CI values at different effect levels (Fraction affected, Fa).[12][13]

  • Interpretation:

    • Fa-CI Plot (Chou-Talalay Plot): This plot shows the CI value as a function of the effect level. It is the most informative output, as a combination might be synergistic at high effect levels but antagonistic at low levels.

    • Isobologram: A graphical representation of synergy.[13][14][15][16][17]

Table of CI Values and Interpretation:

Combination Index (CI) Value Interpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.85Moderate Synergy
0.85 - 0.90Slight Synergy
0.90 - 1.10Additive Effect
> 1.10Antagonism

Source: Adapted from Chou and Talalay's guidelines.[10][18]

G cluster_1 Synergy Data Analysis Data Dose-Response Matrix Data Software CompuSyn or SynergyFinder Data->Software CI Calculate Combination Index (CI) Software->CI Isobologram Generate Isobologram Software->Isobologram Output Fa-CI Plot & Isobologram CI->Output Isobologram->Output Interpretation Quantify Synergy/ Additivity/Antagonism Output->Interpretation

Caption: Data analysis workflow for quantifying drug synergy.

Part 4: Mechanistic Validation of Synergistic Combinations

After identifying a synergistic combination, the next critical step is to understand the underlying molecular mechanism. Western blotting is a powerful technique for this purpose.[19][20]

Protocol 3: Western Blotting to Probe Key Signaling Pathways

Rationale: If NM4N in combination with an mTOR inhibitor (e.g., everolimus) shows synergy, we can use Western blotting to confirm that the combination leads to a more profound shutdown of the mTOR pathway and a stronger induction of apoptosis markers than either agent alone.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with NM4N alone, Drug B alone, the synergistic combination, and a vehicle control for a relevant time point (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. For our example, this would include:

    • mTOR Pathway: p-S6K, p-4E-BP1

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Cell Cycle: Cyclin B1, p-Histone H3 (as a marker of mitotic arrest)

    • Loading Control: GAPDH or β-Actin

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Expected Outcome for a Synergistic Combination: The protein bands for p-S6K and p-4E-BP1 should be significantly weaker in the combination lane compared to single agents. Conversely, the bands for Cleaved Caspase-3 and Cleaved PARP should be significantly stronger, confirming enhanced pathway inhibition and apoptosis induction.

Conclusion and Future Directions

This document provides a comprehensive, step-by-step guide for the preclinical evaluation of this compound in combination with other anticancer drugs. By following this structured approach—from single-agent IC50 determination to quantitative synergy analysis and mechanistic validation—researchers can generate the robust data package needed to assess the therapeutic potential of this novel compound. Positive findings from these in vitro studies would provide a strong rationale for advancing the most promising combinations into in vivo xenograft models to evaluate their efficacy and tolerability in a more complex biological system.

References

  • Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. (n.d.). Vertex AI Search.
  • How to calculate Combination Index (CI) for drug-drug interaction? (2017, October 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1–7. [Link]

  • He, L., Kulesskiy, E., Saarela, J., Turunen, L., Wennerberg, K., Aittokallio, T., & Tang, J. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 351–398. [Link]

  • SynergyFinder™ Drug Combination Studies. (2024, September 25). Oncolines B.V. Retrieved January 19, 2026, from [Link]

  • Gessner, P. K. (1995). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Journal of the American College of Toxicology, 14(6), 479-537.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]

  • Schematic of Chou-Talalay method to determine the combination index. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved January 19, 2026, from [Link]

  • Isobolographic analysis of interactions – a pre-clinical perspective. (2023, December 22). Annals of Agricultural and Environmental Medicine. Retrieved January 19, 2026, from [Link]

  • An Overview of Drug Combination Analysis with Isobolograms. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhang, N., Fu, J. N., & Chou, T. C. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American journal of cancer research, 6(1), 126–137.
  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved January 19, 2026, from [Link]

  • Yin, Z., Deng, Z., Zhao, W., & Cao, Z. (2018). Searching Synergistic Dose Combinations for Anticancer Drugs. Frontiers in Pharmacology, 9, 535. [Link]

  • Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • He, L., Kulesskiy, E., Saarela, J., Turunen, L., Wennerberg, K., Aittokallio, T., & Tang, J. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. (2025, March 5). G-Biosciences. Retrieved January 19, 2026, from [Link]

  • Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Liou, J. P., & Lee, S. J. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 55(17), 7710–7721. [Link]

  • Western Blotting Protocol. (2013, May 1). YouTube. Retrieved January 19, 2026, from [Link]

  • Yap, T. A., & Workman, P. (2012). Combination therapy in combating cancer. Expert opinion on investigational drugs, 21(6), 759–762. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020, June 29). PubMed. Retrieved January 19, 2026, from [Link]

  • N-(4-methoxybenzyl)-3-nitropyridin-2-amine,99944-06-6. (n.d.). Autech Industry Co.,Limited. Retrieved January 19, 2026, from [Link]

  • N-(4-Methoxybenzyl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Singh, R. P., & Agrawal, P. (2014). Nanoparticle-mediated combination chemotherapy and photodynamic therapy overcomes tumor drug resistance. Journal of biomedical nanotechnology, 10(9), 1959–1970. [Link]

  • Meric-Bernstam, F., Ford, J. M., O'Dwyer, P. J., Shapiro, G. I., McShane, L. M., Freidlin, B., ... & Moscow, J. A. (2023). National Cancer Institute Combination Therapy Platform Trial with Molecular Analysis for Therapy Choice (ComboMATCH). Clinical Cancer Research, 29(8), 1412–1422. [Link]

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  • Ulanet, D. B., O'Keeffe, B., Otto, M. R., Canon, J., Hutti, J. E., & Meric-Bernstam, F. (2021). Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer. Clinical Cancer Research, 27(1), 269–279. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Experimental Stability of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution during experimental workflows. As a molecule combining a nitro-functionalized pyridine core with a methoxybenzyl amine substituent, its stability can be influenced by a variety of environmental and chemical factors. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and address potential stability challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors include exposure to light (photodegradation), presence of strong acids or bases (pH-dependent hydrolysis), interaction with reducing or oxidizing agents, and the choice of solvent. Nitroaromatic compounds are particularly susceptible to reduction of the nitro group, while the pyridine ring can be subject to nucleophilic attack.[1][2][3]

Q2: What is the recommended way to store stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles. The choice of a suitable solvent is also critical; high-purity, anhydrous aprotic solvents are generally preferred.[4]

Q3: My solution of this compound has changed color. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to the formation of degradation products resulting from light exposure, pH shifts, or redox reactions. It is recommended to discard the solution and prepare a fresh one under optimized conditions.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While aqueous buffers may be necessary for biological assays, prolonged storage in aqueous solutions, especially at non-neutral pH, can promote hydrolysis. If aqueous buffers are required, it is best to prepare the solution fresh before each experiment. The stability of the compound in your specific buffer system should be validated.

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Unexpected Color Change in Solution

A visible change in the color of your solution is a primary indicator of chemical degradation.

Potential Causes & Investigative Actions:

  • Photodegradation: Aromatic nitro compounds are often light-sensitive.[1][3]

    • Action: Prepare a fresh solution and compare its stability when stored in a clear vial versus an amber vial or a vial wrapped in aluminum foil. Analyze both solutions by HPLC at set time points (e.g., 0, 4, 8, and 24 hours) to monitor for the appearance of new peaks or a decrease in the parent compound peak.

  • pH-Induced Degradation: The compound may be unstable in acidic or basic conditions.

    • Action: Check the pH of your solvent or buffer system. If you suspect the solvent has acidic or basic impurities, use a fresh, high-purity solvent. To confirm pH sensitivity, conduct a forced degradation study as outlined in the "Experimental Protocols" section.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to degradation over time.

    • Action: Prepare a fresh solution using a solvent that has been degassed by sparging with an inert gas like argon or nitrogen. Store the solution under an inert atmosphere and compare its stability to a solution stored under normal atmospheric conditions.

Issue 2: Precipitation or Cloudiness in Solution

The formation of a precipitate can indicate either poor solubility or the generation of insoluble degradation products.

Potential Causes & Investigative Actions:

  • Exceeded Solubility Limit: The concentration of your solution may be too high for the chosen solvent, especially at lower storage temperatures.

    • Action: Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution or storing it at a slightly higher temperature (if stability permits). Always visually inspect solutions after removal from cold storage.

  • Formation of Insoluble Degradants: The precipitate could be the result of the compound degrading into less soluble byproducts.

    • Action: If warming the solution does not redissolve the precipitate, it is likely a degradation product. The solution should be discarded. Prepare a fresh solution and re-evaluate your storage and handling procedures, paying close attention to light and temperature.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Variable results are often a consequence of a decline in the concentration or purity of your active compound.

Potential Causes & Investigative Actions:

  • Gradual Degradation of Stock Solution: The compound may be slowly degrading over the course of your experiments.

    • Action: Implement a "fresh solution" policy for each new set of experiments. If a stock solution must be used over several days, validate its stability over that period using a stability-indicating analytical method like HPLC.[4]

  • Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to plastic surfaces.

    • Action: If you are using plastic tubes or plates, consider switching to glass or low-adhesion microplates.

Data Presentation: Recommended Solvents and Storage

Solvent TypeRecommended SolventsStorage ConditionsRationale
Aprotic Polar Dimethyl sulfoxide (DMSO)-20°C to -80°C, in aliquots, protected from lightGood solubilizing power for many organic molecules. Use high-purity, anhydrous grade.
Acetonitrile (ACN)-20°C, protected from lightLower freezing point than DMSO. Ensure it is anhydrous.
Protic Ethanol, MethanolShort-term use only, prepare freshProtic solvents can potentially participate in degradation reactions.
Aqueous Buffers Phosphate-buffered saline (PBS)Prepare immediately before useRisk of hydrolysis. Stability should be confirmed for your specific experimental timeframe.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of your compound.[5][6][7][8]

Objective: To identify potential degradation pathways under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 50°C.

  • Basic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 50°C.

  • Oxidative Condition: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

  • Photolytic Condition: Expose an aliquot of the stock solution in a clear vial to direct UV light (e.g., in a photostability chamber).

  • Thermal Condition: Incubate an aliquot of the stock solution in the dark at an elevated temperature (e.g., 70°C).

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Monitor for the decrease in the parent peak area and the appearance of new peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from any potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute more hydrophobic compounds.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is ideal for identifying the spectral properties of new peaks.

  • Injection Volume: 10-20 µL.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways based on the known reactivity of nitroaromatic and pyridine compounds.[1][9][10]

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products main_compound Parent Compound photo_product Photodegradation Products main_compound->photo_product Photolysis reduced_product Reduction of Nitro Group (e.g., to -NO, -NHOH, -NH2) main_compound->reduced_product Reduction hydrolysis_product Hydrolysis Products main_compound->hydrolysis_product Hydrolysis light Light (UV/Vis) light->photo_product redox Reducing/Oxidizing Agents redox->reduced_product ph Acid/Base ph->hydrolysis_product G start Observation: Inconsistent Results, Color Change, or Precipitate check_storage 1. Review Storage Conditions (Temp, Light, Container) start->check_storage prepare_fresh 2. Prepare Fresh Solution in High-Purity Anhydrous Solvent check_storage->prepare_fresh run_hplc 3. Analyze by Stability-Indicating HPLC prepare_fresh->run_hplc compare_results 4. Compare with Previous Batches run_hplc->compare_results issue_resolved Issue Resolved: Continue with Optimized Protocol compare_results->issue_resolved Purity & Conc. OK forced_degradation 5. Conduct Forced Degradation Study compare_results->forced_degradation Degradation Observed identify_pathway 6. Identify Degradation Pathway and Implement Mitigation Strategy forced_degradation->identify_pathway identify_pathway->issue_resolved

Caption: A systematic workflow for troubleshooting stability issues.

References

  • ChemicalBook. This compound Chemical Properties.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • BenchChem. Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine.
  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ChemScene. N-(4-methoxybenzyl)-3-nitropyridin-2-amine.
  • BenchChem.
  • Chu-Peptide. This compound.
  • ResearchGate.
  • Wang, S., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(5).
  • BenchChem. Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • ChemicalBook. N-(4-methoxybenzyl)-2-nitropyridin-4-amine.
  • Cameron, S.-A., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles.
  • ResearchGate. Decomposition of secondary nitrosamines in amine scrubbing.
  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Separation Science and Technology (Vol. 10, pp. 1-33).
  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Nanoscale.
  • Shinde, P., et al. (2016).
  • ResearchGate.
  • Kuo, C.-L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 20(7), 12243–12264.
  • Santa Cruz Biotechnology. N-(4-Methoxybenzyl)pyridin-2-amine.
  • BLDpharm. N-(4-Methoxybenzyl)pyridin-2-amine.
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Kumar, V., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(5), 346-353.

Sources

Technical Support Center: Investigating Potential Off-Target Effects of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experimental work with this compound. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your results.

Introduction to this compound

This compound is a small molecule inhibitor whose primary mechanism of action is likely the inhibition of tubulin polymerization. This is inferred from the activity of structurally similar compounds, such as 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, which have been identified as tubulin polymerization inhibitors that bind to the colchicine site.[1] By disrupting microtubule dynamics, this compound is expected to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.

However, like many small molecule inhibitors, this compound may exhibit off-target effects. The pyridin-2-amine scaffold is a "privileged structure" known to bind to the ATP pocket of various protein kinases.[2] Due to the conserved nature of the ATP-binding site across the human kinome, achieving high selectivity can be challenging, and off-target kinase inhibition is a plausible consideration.[2] This guide will help you identify and mitigate such effects.

Frequently Asked Questions (FAQs)

Q1: My cells are arresting in the G2/M phase as expected, but I'm also observing unexpected signaling pathway activation. Why could this be happening?

A1: While G2/M arrest is consistent with the on-target effect of a tubulin polymerization inhibitor, the activation of other signaling pathways could be an indication of off-target kinase activity. The pyridin-2-amine core of the molecule may be interacting with the ATP-binding site of one or more kinases, leading to either inhibition or, in some contexts, paradoxical activation of a downstream pathway. It is crucial to profile the compound against a panel of kinases to identify potential off-target interactions.

Q2: I'm observing significant cytotoxicity at concentrations where I don't see clear evidence of microtubule disruption. What could be the cause?

A2: This scenario strongly suggests a potent off-target effect. The cytotoxicity could be mediated by the inhibition of a kinase that is critical for the survival of your specific cell line. For example, some imidazo[4,5-b]pyridine-based compounds have shown off-target activity against kinases like FLT3, JAK2, RET, and PDGFRB.[3] Inhibition of such kinases can induce apoptosis or cell death through mechanisms independent of microtubule disruption.

Q3: How can I definitively confirm that this compound is inhibiting tubulin polymerization in my experimental system?

A3: There are several robust methods to validate the on-target activity of your compound:

  • In Vitro Tubulin Polymerization Assay: This is a direct biochemical assay that measures the polymerization of purified tubulin in the presence of your compound. A successful inhibition will show a decrease in the rate and extent of polymerization.

  • Immunofluorescence Microscopy: Treat your cells with the compound and stain for α-tubulin. Disruption of the microtubule network, characterized by diffuse tubulin staining and a lack of defined microtubules, is a clear indicator of on-target activity.

  • Cell Cycle Analysis: As you've observed, a G2/M phase arrest is a hallmark of microtubule-destabilizing agents. This can be quantified using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Q4: What is the best approach to identify the potential off-target kinases of this compound?

A4: A tiered approach is recommended. Start with a broad kinase screen at a single high concentration (e.g., 1-10 µM) against a large panel of kinases. Any "hits" from this initial screen should then be validated through dose-response experiments to determine the IC50 value for each potential off-target kinase. This will provide a quantitative measure of the compound's potency against these kinases and help you assess the likelihood of these interactions being relevant at your experimental concentrations.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in phosphorylation of a specific protein. The compound may be directly inhibiting an upstream kinase or activating a phosphatase.1. Perform a Western blot analysis for the phosphorylated and total protein levels of your protein of interest after compound treatment. 2. Use a kinase inhibitor known to target the pathway of interest as a positive control. 3. Consider performing an in vitro kinase assay with the purified kinase and your compound.
Cell morphology changes not typical of microtubule disruption (e.g., cell spreading, formation of extensive lamellipodia). Inhibition of kinases involved in cytoskeletal regulation, such as Rho-associated coiled-coil containing protein kinase (ROCK) or p21-activated kinase (PAK).1. Stain cells with phalloidin to visualize the actin cytoskeleton and observe any changes. 2. Perform a kinase selectivity screen with a focus on kinases involved in cytoskeletal dynamics.
Resistance to the compound's cytotoxic effects in cell lines that are sensitive to other tubulin inhibitors. The primary mechanism of cytotoxicity in your resistant cell line may be through a kinase that is not expressed or is mutated.1. Confirm the on-target effect (tubulin disruption) in the resistant cell line. 2. Perform a proteomic or genomic analysis of the resistant cells to identify potential differences in kinase expression or mutations.
Inconsistent results between different batches of the compound. Impurities from the synthesis may have different off-target activities.1. Ensure the purity of each batch of the compound using analytical techniques such as HPLC and mass spectrometry. 2. Test each new batch for both on-target and key off-target activities before use in critical experiments.

Experimental Protocols

Protocol 1: Validating On-Target Tubulin Polymerization Inhibition

Objective: To confirm that this compound directly inhibits tubulin polymerization.

Method: In Vitro Turbidimetric Tubulin Polymerization Assay

  • Reagents and Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a general tubulin buffer.

    • This compound

    • Paclitaxel (positive control for polymerization)

    • Nocodazole (positive control for inhibition)

    • DMSO (vehicle control)

    • 96-well microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a stock solution of your compound in DMSO.

    • On ice, add the reaction components to a pre-chilled 96-well plate in the following order: tubulin buffer, GTP, and your compound at various concentrations (or controls).

    • Initiate the reaction by adding the purified tubulin to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance (OD340) versus time. Inhibition of polymerization will result in a decrease in the Vmax and the final plateau of the polymerization curve.

Protocol 2: Profiling for Off-Target Kinase Activity

Objective: To identify potential off-target kinases of this compound.

Method: Commercial Kinase Panel Screening (e.g., Reaction Biology, Eurofins)

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Provide the required amount and concentration of the compound to the service provider as per their instructions.

  • Assay Selection:

    • Choose a broad kinase panel for the initial screen (e.g., >400 kinases).

    • Select a single, high concentration for the initial screen (e.g., 10 µM) to maximize the chances of identifying potential off-targets.

  • Data Analysis:

    • The service provider will report the results as a percentage of inhibition for each kinase.

    • Identify kinases that are inhibited by a significant amount (e.g., >50% or >75%) at the screening concentration.

  • Follow-up:

    • For any significant "hits," perform a dose-response assay to determine the IC50 value for each kinase. This will allow you to quantify the potency of the off-target interaction.

Visualizing Potential Mechanisms

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFRB, FLT1) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle G2/M Arrest Microtubules->CellCycle Mitotic Spindle Compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine Compound->RTK Inhibits (Potential Off-Target) Compound->Raf Inhibits (Potential Off-Target) Compound->Tubulin Inhibits (On-Target)

Caption: Hypothetical signaling pathways affected by the compound.

Off_Target_Workflow Start Start: Unexpected Experimental Result ValidateOnTarget Validate On-Target Effect (Tubulin Polymerization Assay, Immunofluorescence) Start->ValidateOnTarget OnTargetConfirmed On-Target Effect Confirmed? ValidateOnTarget->OnTargetConfirmed KinaseScreen Perform Broad Kinase Selectivity Screen (e.g., >400 kinases) OnTargetConfirmed->KinaseScreen Yes ReEvaluate Re-evaluate Hypothesis: Consider alternative mechanisms or compound degradation OnTargetConfirmed->ReEvaluate No HitsFound Off-Target Hits Identified? KinaseScreen->HitsFound DoseResponse Determine IC50 for Off-Target Kinases HitsFound->DoseResponse Yes HitsFound->ReEvaluate No CellularAssay Validate Off-Target Effect in Cells (e.g., Western Blot for downstream pathway inhibition) DoseResponse->CellularAssay Conclusion Conclusion: Phenotype is due to a confirmed off-target effect CellularAssay->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

  • EngagedScholarship@CSU. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. [Link]

  • Crespo, A. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Golding, B. T. et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Hafner, M. et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • MB. (n.d.). Assay Troubleshooting. [Link]

  • Nguyen, T. M. et al. (2023). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules. [Link]

  • Wang, Y. et al. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Wiatrowska, K. et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. [Link]

  • Wilson, J. R. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Overcoming Resistance to N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Landscape

Publicly available research on the specific biological target and resistance mechanisms of Cmpd-X is limited. However, studies on structurally related N-alkyl-N-substituted phenylpyridin-2-amine derivatives have identified them as a new class of tubulin polymerization inhibitors.[1] Therefore, this guide will operate under the evidence-based working hypothesis that Cmpd-X disrupts microtubule dynamics, a critical process for cell division. Resistance to such agents can arise from various cellular adaptations. This document will guide you through the process of identifying and characterizing these resistance mechanisms in your cancer cell models.

Frequently Asked Questions (FAQs) & Troubleshooting

My cancer cells are showing reduced sensitivity to Cmpd-X. How do I confirm and quantify this resistance?

The first step is to rigorously quantify the change in drug sensitivity. A simple observation of reduced cell death is not sufficient. You need to determine the half-maximal inhibitory concentration (IC50) or the growth rate inhibition (GR50) values for both your suspected resistant and the parental (sensitive) cell lines.[2]

Recommended Protocol: Determining IC50/GR50 via Cell Viability Assay

  • Cell Seeding: Plate your parental and suspected resistant cells in 96-well plates at an optimized density. This density should allow for logarithmic growth throughout the assay period (typically 72 hours) without reaching confluence in the untreated control wells.[3][4]

  • Drug Treatment: After 24 hours, treat the cells with a range of Cmpd-X concentrations. A 10-point, 3-fold serial dilution is a good starting point. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (usually 72 hours).[5]

  • Viability Assessment: Use a reliable method to measure cell viability, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to artifacts than metabolic assays like MTT.[1]

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curve using non-linear regression.

    • Calculate the IC50/GR50 values.

Interpreting the Results:

A significant increase (typically 3-fold or more) in the IC50/GR50 value of the suspected resistant line compared to the parental line confirms the resistance phenotype.[6]

Cell LineParental Line IC50 (µM)Suspected Resistant Line IC50 (µM)Fold Resistance
Example1.518.012.0
How can I develop a stable, Cmpd-X-resistant cell line for further study?

Developing a stable resistant cell line is crucial for mechanistic studies. The goal is to mimic the clinical scenario of acquired resistance by gradually exposing cancer cells to increasing concentrations of the drug.[5][7]

Workflow for Developing a Resistant Cell Line

Caption: Workflow for generating a drug-resistant cell line.

Detailed Protocol: Pulse Selection Method

  • Initial Treatment: Treat the parental cell line with Cmpd-X at a concentration around its IC20-IC30 for 48-72 hours.[7]

  • Recovery Phase: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.

  • Escalation: Once the cells are growing robustly, re-introduce Cmpd-X at a slightly higher concentration.

  • Repeat: Continue this cycle of treatment and recovery, gradually increasing the drug concentration over several months.

  • Validation: Periodically test the IC50 of the evolving cell population to monitor the development of resistance.

  • Stabilization: Once a stable, high-level of resistance is achieved, the cell line can be maintained in a medium containing a constant, selective concentration of Cmpd-X.

I have a confirmed resistant cell line. Could increased drug efflux be the cause?

One of the most common mechanisms of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as drug efflux pumps.[8] These pumps actively remove cytotoxic compounds from the cell, lowering their intracellular concentration.

Troubleshooting Drug Efflux

Caption: Decision tree for investigating drug efflux as a resistance mechanism.

Experimental Approach:

  • Re-sensitization Assay: Perform a cell viability assay with Cmpd-X in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp). If the resistance is mediated by P-gp, the inhibitor will block the pump, restoring sensitivity to Cmpd-X.

  • Expression Analysis:

    • qPCR: Measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in your resistant and parental lines.

    • Western Blot: Compare the protein expression levels of these transporters. An upregulation in the resistant line is a strong indicator of this mechanism.

What if drug efflux isn't the issue? How do I check for alterations in the drug's target?

Assuming Cmpd-X is a tubulin inhibitor, resistance can arise from changes in the tubulin protein itself or in the dynamics of the microtubule network.[8]

Potential Target-Related Mechanisms:

  • Tubulin Mutations: Mutations in the alpha- or beta-tubulin genes can prevent the drug from binding effectively.

  • Expression of Different Tubulin Isotypes: Cancer cells can switch to expressing tubulin isotypes that are less sensitive to the drug.

  • Changes in Microtubule-Associated Proteins (MAPs): Proteins that regulate microtubule stability can be altered, counteracting the effect of the drug.

Investigative Strategies:

  • Tubulin Polymerization Assay: This is a key experiment. You can use a commercially available kit to assess the ability of Cmpd-X to inhibit tubulin polymerization in vitro using purified tubulin from both sensitive and resistant cells. A reduced inhibitory effect on tubulin from resistant cells would point to a target-site modification.

  • Gene Sequencing: Sequence the tubulin genes (TUBA, TUBB) in your resistant and parental lines to identify any potential mutations.

  • Proteomic Analysis: Use mass spectrometry to compare the expression levels of different tubulin isotypes and MAPs between the sensitive and resistant cells.

Hypothetical Mechanism of Action and Resistance

G cluster_0 Sensitive Cell cluster_1 Resistant Cell CmpdX_S Cmpd-X Tubulin_S α/β-Tubulin Dimers CmpdX_S->Tubulin_S Binds MT_S Microtubules Tubulin_S->MT_S Polymerization Mitosis_S Mitotic Spindle MT_S->Mitosis_S Forms Apoptosis_S Apoptosis Mitosis_S->Apoptosis_S Arrest Leads to CmpdX_R Cmpd-X Pump Efflux Pump (e.g., P-gp) CmpdX_R->Pump Effluxed Tubulin_R Mutated Tubulin CmpdX_R->Tubulin_R Binding Reduced MT_R Microtubules Tubulin_R->MT_R Polymerization Survival Cell Survival & Proliferation MT_R->Survival

Caption: Potential mechanisms of action and resistance to Cmpd-X.

My results for efflux and target modification are negative. What other resistance pathways should I consider?

Cancer cells are resourceful and can develop resistance through numerous other pathways. Here are some key areas to investigate:

  • Drug Inactivation: Cells can upregulate enzymes, such as those from the Cytochrome P450 family or Glutathione S-transferases, that metabolize and inactivate the drug.[9][10]

    • How to test: Use liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration and metabolism of Cmpd-X over time in both cell lines.

  • Evasion of Apoptosis: The drug may still be hitting its target, but the cell has rewired its signaling to ignore the "die" signal.

    • How to test: Assess the expression and phosphorylation status of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) via Western blot after Cmpd-X treatment.[9][11]

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) can compensate for the drug's cytotoxic effects.

    • How to test: Use phospho-protein arrays or Western blotting to screen for activation of these pathways in the resistant cells.

References

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. (URL: [Link])

  • Hsieh, M. C., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 20(8), 14067–14086. (URL: [Link])

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. (URL: [Link])

  • Bhattacharya, B., et al. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol, 12(3), e4315. (URL: [Link])

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. (URL: [Link])

  • Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. In Vivo, 25(3), 331-339. (URL: [Link])

  • Meath, S., et al. (2016). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 6, 138. (URL: [Link])

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. (URL: [Link])

  • Lazzari, P., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3413-3418. (URL: [Link])

  • Crystal, A. S., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53473. (URL: [Link])

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. (URL: [Link])

  • Wang, X., et al. (2019). Understanding and targeting resistance mechanisms in cancer. MedComm, 4(1), e265. (URL: [Link])

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. (URL: [Link])

  • Bukowski, K., et al. (2020). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. International Journal of Molecular Sciences, 21(21), 8347. (URL: [Link])

  • Asaadi, Y., et al. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Current Cancer Therapy Reviews, 14(3), 155-161. (URL: [Link])

  • N-(4-Methoxybenzyl)pyridin-2-amine. PubChem. (URL: [Link])

  • Housman, G., et al. (2014). Drug resistance in cancer: an overview. Cancers, 6(3), 1769–1792. (URL: [Link])

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. (URL: [Link])

  • Study reveals mechanism for cancer-drug resistance. (2006). EurekAlert!. (URL: [Link])

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Technical Support Center: Optimizing N-(4-Methoxybenzyl)-4-nitropyridin-2-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the use of this compound in your in vitro assays. Our goal is to empower you with the knowledge to achieve robust, reproducible, and meaningful results.

I. Compound Overview and Key Considerations

This compound is a small molecule with potential applications in various cell-based assays. As with any experimental compound, careful optimization of its concentration is paramount to obtaining reliable data. This section provides an overview of its properties and initial considerations for experimental design.

Chemical Properties
PropertyValueSource
CAS Number 942076-74-6[1][2]
Molecular Formula C13H13N3O3[2]
Molecular Weight 259.26 g/mol [2]
Solubility >36.8 µg/mL (at pH 7.4 for a related compound)[3]

Note: The provided solubility is for a structurally related compound and should be used as a starting reference. Empirical determination of solubility for this compound in your specific assay buffer is highly recommended.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vitro settings.

Q1: What is a good starting concentration range for my cell-based assay?

Based on studies of structurally similar compounds exhibiting cytotoxic activity against human tumor cell lines, a reasonable starting point for concentration-response experiments would be in the low micromolar (µM) range.[4] We recommend an initial broad-range screening from 0.1 µM to 100 µM to determine the effective concentration window for your specific cell line and endpoint.

Q2: How should I prepare the stock solution?

Due to its organic nature, this compound is likely to have limited solubility in aqueous solutions.

  • Recommended Solvent: We advise preparing a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Final Concentration: When preparing working concentrations, ensure the final concentration of the organic solvent in your cell culture medium is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5% v/v).

Q3: How can I determine the optimal incubation time?

The optimal incubation time is dependent on the specific biological question and the mechanism of action of the compound. We recommend performing a time-course experiment to identify the ideal duration.

  • Initial Time-Course: Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, mid-range concentration of the compound.

  • Endpoint Measurement: Measure your desired endpoint at each time point to identify when the maximal effect is observed without significant secondary effects such as widespread cell death.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of this compound concentration.

Issue 1: High Variability in Assay Results

High variability can obscure real biological effects. Follow this workflow to diagnose and mitigate the source of variability.

Figure 1. Workflow for troubleshooting high assay variability.

  • Step 1: Evaluate Pipetting Accuracy: Inconsistent pipetting is a common source of error.[6] Ensure all pipettes are calibrated and use proper pipetting techniques.

  • Step 2: Monitor Cell Health and Seeding Density: Use healthy, viable cells at a consistent passage number.[7] Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8]

  • Step 3: Standardize Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Step 4: Mitigate Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect results. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.

Issue 2: No Observable Effect or Low Potency

If the compound does not elicit the expected response, consider the following troubleshooting steps.

Q: I am not seeing any effect of the compound, what should I do?

  • Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

  • Increase Concentration Range: It is possible the effective concentration is higher than initially tested. Expand the concentration range in your next experiment.

  • Extend Incubation Time: The compound may require a longer incubation period to exert its biological effects.

  • Check Cell Line Sensitivity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line. Consider using a different, potentially more sensitive, cell line.

  • Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or reducing the final concentration.

Issue 3: High Cytotoxicity Obscuring Specific Effects

If the compound is causing widespread cell death, it can be difficult to discern a specific biological mechanism from general toxicity.

Figure 2. Decision-making workflow for managing high cytotoxicity.

  • Step 1: Refine Concentration Range: Perform a dose-response curve with a finer titration of concentrations at the lower end of your effective range to identify a sub-toxic window.

  • Step 2: Shorten Incubation Time: Reducing the exposure time may allow for the observation of specific effects before the onset of general cytotoxicity.

  • Step 3: Quantify Cytotoxicity: Use a quantitative cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which 50% of the cells are no longer viable (IC50). For mechanistic studies, it is advisable to work at concentrations below the IC20 (the concentration that causes 20% inhibition of cell viability).

Issue 4: Potential Off-Target Effects

Small molecules can sometimes interact with unintended targets, leading to off-target effects that can confound data interpretation.[9][10]

Q: How can I be more confident that the observed effects are specific to my target?

  • Use a Structurally Unrelated Control Compound: Include a negative control compound that is structurally distinct from this compound but targets the same pathway, if known.

  • Target Knockdown/Knockout Models: If the molecular target is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The effect of this compound should be diminished in these models.

  • Rescue Experiments: If the compound inhibits a specific protein, overexpressing that protein may rescue the cells from the compound's effects.

IV. Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At each time point, measure cell confluence or perform a viability assay.

  • The optimal seeding density is the one that results in cells being in the logarithmic growth phase at the end of the experiment.[8]

Protocol 2: Concentration-Response (Dose-Response) Curve
  • Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold serial dilution is a good starting point.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate for the desired time.

  • Perform your endpoint assay (e.g., cytotoxicity, proliferation, reporter gene expression).

  • Plot the response versus the log of the compound concentration to determine the EC50 or IC50.

V. References

  • Nguyen, T. M., Sreekanth, V., Deb, A., Kokkonda, P., et al. (2023). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. [Link]

  • Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. [Link]

  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Troubleshooting Laboratory Equipment. [Link]

  • 楚肽生物科技. This compound. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • YouTube. (2020). off-target effects. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

Sources

Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Precipitation in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected precipitation of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine during experimental procedures. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound has unexpectedly precipitated out of solution. What are the likely causes?

Unexpected precipitation of a synthesis intermediate is a common issue that can arise from a variety of factors.[1] For this compound, the primary causes are often related to changes in solubility due to shifts in solvent composition, temperature, pH, or concentration.

  • Solvent Polarity: The solubility of organic compounds is highly dependent on the polarity of the solvent. This compound, with its aromatic rings and polar nitro and amine groups, has moderate polarity. If the polarity of your solvent system changes significantly, for instance, by the addition of a less polar co-solvent (an antisolvent), the compound's solubility can decrease dramatically, leading to precipitation.[2]

  • Temperature Fluctuations: The solubility of most solid organic compounds increases with temperature.[3] If your experimental setup experiences a temperature drop, even a minor one, the solution can become supersaturated, triggering crystallization or precipitation.[4] This is a common principle used in recrystallization for purification.[5][6]

  • pH Changes: As an amine, the solubility of this compound is pH-dependent.[7][8] In acidic conditions, the amine group can be protonated, forming a more water-soluble salt.[9] Conversely, in neutral or basic conditions, the compound exists in its less polar, free base form, which may be less soluble in aqueous or highly polar protic solvents.[10]

  • Concentration Exceeding Solubility Limit: It's possible that the concentration of your compound in the solution has surpassed its solubility limit under the current experimental conditions.[2] This can happen through solvent evaporation or if the initial amount of solvent was insufficient to fully dissolve the compound.

Q2: How can I systematically troubleshoot the cause of this precipitation?

A logical and systematic approach is crucial to identifying the root cause of the precipitation. Here is a recommended workflow:

Troubleshooting_Workflow cluster_solutions Potential Solutions start Precipitation Observed check_temp Review Temperature Logs Was there a temperature drop? start->check_temp check_solvent Analyze Solvent Composition Was an antisolvent added? Did evaporation occur? check_temp->check_solvent No sol_temp Gently warm the solution while stirring. check_temp->sol_temp Yes check_ph Measure pH of the Solution Is it in the expected range? check_solvent->check_ph No sol_solvent Add more of the primary solvent or a co-solvent that increases solubility. check_solvent->sol_solvent Yes check_conc Calculate Concentration Is it above the known solubility limit? check_ph->check_conc No sol_ph Adjust pH to favor the more soluble species (e.g., add acid). check_ph->sol_ph Yes sol_conc Dilute the solution by adding more solvent. check_conc->sol_conc Yes end_node Precipitate Redissolved sol_temp->end_node sol_solvent->end_node sol_ph->end_node sol_conc->end_node

Caption: A systematic workflow for troubleshooting precipitation.

Q3: I suspect the issue is solvent-related. What are some good solvent systems for this compound?

While specific solubility data for this compound is not extensively published, we can infer suitable solvents based on its structure and the properties of similar compounds. The presence of a nitro group and pyridine ring suggests some polarity.

SolventPolarity IndexPredicted SolubilityRationale
Dichloromethane (DCM)3.1HighOften used in the synthesis of similar compounds.[11]
Chloroform4.1HighSimilar to DCM, a good solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.0HighA polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate4.4ModerateA moderately polar solvent, may require warming.
Acetonitrile5.8ModerateA polar aprotic solvent, solubility may be temperature-dependent.
Methanol/Ethanol5.1 / 4.3Moderate to LowPolar protic solvents; solubility may be limited but can be increased with heat.
Water10.2Very LowThe compound is largely non-polar and not expected to be soluble in water.
Hexanes/Heptane0.1Very LowNon-polar solvents, likely to act as antisolvents.

To prevent solvent-induced precipitation:

  • Ensure your compound is fully dissolved before proceeding with the next reaction step.

  • If adding an antisolvent to induce crystallization, do so slowly and at a controlled temperature to manage the precipitation rate.[2]

Q4: How does pH specifically affect the solubility of this compound, and how can I use this to my advantage?

The pyridine and secondary amine groups in this compound are basic and can be protonated.

pH_Effect Neutral This compound (Free Base) Less Polar Lower Aqueous Solubility Acidic Protonated Amine (Salt Form) More Polar / Ionic Higher Aqueous Solubility Neutral->Acidic + H+ (Acidic pH) Acidic->Neutral - H+ (Basic/Neutral pH)

Caption: The effect of pH on the solubility of this compound.

This pH-dependent solubility is a powerful tool.[7][8] If your compound has precipitated in a neutral or basic aqueous environment, you can often redissolve it by carefully adding a dilute acid (e.g., 1M HCl) to lower the pH.[10] Conversely, if you need to precipitate the compound from an acidic solution, you can add a base to neutralize the acid and form the less soluble free base.

Q5: I need to redissolve the precipitated material. What is a safe and effective protocol?

Here is a general protocol for redissolving precipitated this compound.

Protocol: Redissolving Precipitated Compound

  • Initial Assessment:

    • Observe the characteristics of the precipitate (e.g., crystalline, amorphous).

    • Note the solvent system, temperature, and approximate concentration.

  • Solvent and Temperature Adjustment:

    • If the precipitation occurred upon cooling, gently warm the mixture while stirring. A water bath is recommended for controlled heating.

    • If the solution appears concentrated, add more of the primary solvent in small increments until the precipitate dissolves.

  • pH Adjustment (for aqueous or protic systems):

    • If the solution is neutral or basic, add a dilute acid (e.g., 0.1M to 1M HCl) dropwise while monitoring for dissolution.

    • Be cautious not to add excess acid, as it may affect downstream reactions.

  • Filtration and Recovery (if redissolving is not feasible or desired):

    • If the precipitate is an impurity or if you wish to isolate the compound, you can collect it by filtration.[12]

    • Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.[5]

    • Dry the solid under vacuum.

Important Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Concluding Remarks

Unexpected precipitation can be a frustrating but manageable experimental hurdle. By systematically evaluating the key parameters of your reaction—solvent, temperature, pH, and concentration—you can effectively diagnose the cause and implement the appropriate corrective action. This guide provides a foundational framework for troubleshooting issues with this compound and similar compounds. For persistent issues, consulting the primary literature for the specific reaction you are performing is always recommended.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates.
  • Clark, J. (n.d.). Solubility and pH of amines.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry website.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from UCLA Chemistry & Biochemistry website.
  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from UMSL Department of Chemistry website.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • Wikipedia. (n.d.). Precipitation (chemistry).
  • ChemicalBook. (n.d.). This compound Chemical Properties.
  • Westin, J. (n.d.). Recrystallization - Organic Chemistry.
  • Lee, H. Y., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine.
  • ChemScene. (n.d.). N-(4-methoxybenzyl)-3-nitropyridin-2-amine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Quora. (2019). How to prevent co-precipitation in chemistry.
  • Chu-肽生物科技. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine.
  • Chemistry LibreTexts. (2023). Solubility and Precipitation.
  • V.Nimc. (2023). Understanding Precipitation Reactions: What Causes Them?.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • YouTube. (2023). What Causes Precipitation In Chemical Reactions? - Chemistry For Everyone.
  • ABI Chem. (n.d.). This compound;942076-74-6.
  • ChemicalBook. (n.d.). N-(4-methoxybenzyl)-2-nitropyridin-4-amine | 1951451-73-2.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from Canadian Science Publishing website.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • EBSCO. (n.d.). Precipitation (chemistry) | Research Starters.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Physics Forums. (2006). Why do unexpected precipitates form in precipitation reactions?.
  • Simson Pharma Limited. (n.d.). N-(4-methoxybenzyl)-N-nitrosopyridin-2-amine | CAS No- NA.
  • International Union of Pure and Applied Chemistry. (2003). Nitropyridines: Synthesis and reactions.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Chemistry LibreTexts. (2023). Precipitation Reactions.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine | CAS 52818-63-0.
  • Wikipedia. (n.d.). Pyridine.
  • BLDpharm. (n.d.). 52818-63-0|N-(4-Methoxybenzyl)pyridin-2-amine.
  • Autech. (n.d.). N-(4-methoxybenzyl)-3-nitropyridin-2-amine,99944-06-6.

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Minimizing cytotoxicity of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. Our goal is to help you maximize its therapeutic potential while minimizing cytotoxicity in normal cells.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary mechanism of action for this compound?

While specific research on this compound is ongoing, its structural motifs suggest a potential role as a tubulin polymerization inhibitor.[1] Compounds with similar structures have demonstrated cytotoxic activity against various human tumor cell lines.[1] The presence of a nitroaromatic group also suggests the possibility of generating reactive oxygen species (ROS), which can contribute to cytotoxicity.[2]

Q2: Why am I observing significant cytotoxicity in my normal cell lines?

Several factors can contribute to unexpected toxicity in normal cells:

  • High Concentrations: The therapeutic window for this compound may be narrow. Concentrations that are effective against cancer cells might cross the toxic threshold for normal cells.

  • Off-Target Effects: At higher concentrations, the compound may interact with other cellular targets besides its intended one, leading to generalized toxicity.

  • Metabolic Activation: Normal cells, particularly hepatocytes, possess cytochrome P450 (CYP450) enzymes that can metabolize the compound into more toxic byproducts.[3][4][5]

  • Cell-Specific Sensitivity: Different normal cell types can have varying levels of tolerance to cytotoxic agents due to differences in metabolism, membrane transport, and DNA repair capacity.

Q3: What is the expected differential toxicity of this compound between normal and cancer cells?

Ideally, an anticancer compound should exhibit selective toxicity towards cancer cells. This selectivity often arises from cancer cells' higher proliferation rate, altered metabolism, or overexpression of specific drug targets. For tubulin inhibitors, the rapid division of cancer cells makes them more susceptible. However, achieving a high selectivity index (the ratio of the toxic concentration for normal cells to the therapeutic concentration for cancer cells) is a common challenge in drug development.[6]

Q4: Are there any known resistance mechanisms in cancer cells that could be exploited to protect normal cells?

A key mechanism of multidrug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell.[7][8][9] If this compound is a substrate for P-gp, cancer cells overexpressing this pump might be more resistant. Paradoxically, this could be leveraged. Co-administration of a P-gp inhibitor could sensitize resistant cancer cells, while normal cells with lower P-gp expression would be less affected.[10][11]

TROUBLESHOOTING GUIDE: UNEXPECTED CYTOTOXICITY IN NORMAL CELLS

This guide provides a systematic approach to diagnose and mitigate off-target cytotoxicity.

Issue 1: High background cytotoxicity in initial screening.

Potential Cause: The initial concentration range selected is too high for the normal cell lines being tested.

Troubleshooting Workflow:

Caption: Workflow for optimizing drug concentration.

Step-by-Step Protocol: Dose-Response and Time-Course Analysis

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the optimal exposure time for both cancer and normal cell lines.

  • Materials:

    • This compound

    • Cancer cell line(s) of interest

    • Relevant normal cell line(s) (e.g., primary fibroblasts, immortalized epithelial cells)

    • Cell culture medium and supplements

    • 96-well plates

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A broad range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Treatment: Replace the medium in the cell plates with the medium containing the different compound concentrations.

    • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

    • Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each cell line at each time point.

  • Interpretation:

    • Compare the IC50 values between cancer and normal cells. A significantly higher IC50 for normal cells indicates a favorable therapeutic window.

    • The time-course analysis will reveal if the cytotoxicity is time-dependent and help in selecting the shortest effective exposure duration.

Data Summary Table:

Cell LineTypeIC50 at 48h (µM)Therapeutic Index (vs. Cancer Line 1)
Cancer Line 1Lung CarcinomaX1
Normal FibroblastsNormalYY/X
Normal EpithelialNormalZZ/X
Issue 2: Cytotoxicity persists even at low concentrations in specific normal cell types.

Potential Causes:

  • Increased drug uptake in certain normal cells.

  • Metabolic activation of the compound to a more toxic form.[12]

  • Induction of apoptosis through intrinsic or extrinsic pathways.[13][14][15]

  • Generation of excessive Reactive Oxygen Species (ROS).[16][17]

Troubleshooting Decision Tree:

Caption: Decision tree for investigating cytotoxicity mechanisms.

Step-by-Step Protocol: Investigating the Role of Reactive Oxygen Species (ROS)

  • Objective: To determine if this compound induces ROS production and if this contributes to cytotoxicity in normal cells.

  • Materials:

    • This compound

    • Normal cell line showing sensitivity

    • ROS-sensitive fluorescent probe (e.g., DCFDA)

    • N-acetylcysteine (NAC) as an antioxidant

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treatment: Treat normal cells with a cytotoxic concentration of the compound, with and without pre-treatment with NAC (a ROS scavenger).

    • ROS Detection: After a short incubation (e.g., 1-4 hours), add the ROS-sensitive probe and incubate according to the manufacturer's instructions.

    • Analysis: Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

    • Viability Assessment: In a parallel experiment, assess cell viability after treatment with the compound, with and without NAC, at a later time point (e.g., 24 hours).

  • Interpretation:

    • An increase in fluorescence in compound-treated cells compared to the control indicates ROS production.

    • If NAC pre-treatment reduces both the fluorescence and the cytotoxicity, it strongly suggests that ROS generation is a key mechanism of toxicity in these cells.

Step-by-Step Protocol: Assessing Caspase-Mediated Apoptosis

  • Objective: To determine if the observed cytotoxicity is due to the activation of the caspase cascade, a hallmark of apoptosis.[18][19]

  • Materials:

    • This compound

    • Sensitive normal cell line

    • Caspase activity assay kit (e.g., measuring caspase-3/7 activity)

    • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Procedure:

    • Treatment: Treat normal cells with the compound, with and without pre-treatment with a pan-caspase inhibitor.

    • Caspase Assay: At a relevant time point (e.g., 6-24 hours), measure caspase activity using a commercial kit.

    • Viability Assessment: In a parallel experiment, assess cell viability after treatment with the compound, with and without the caspase inhibitor.

  • Interpretation:

    • A significant increase in caspase activity in compound-treated cells indicates the induction of apoptosis.

    • If the caspase inhibitor rescues the cells from compound-induced death, it confirms that the cytotoxicity is mediated by the caspase-dependent apoptotic pathway.[20][21]

References

  • Sies, H. (1991). Role of reactive oxygen species in cell toxicity. PubMed. Available at: [Link]

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? PubMed. Available at: [Link]

  • Galluzzi, L., et al. (2007). Caspase-dependent apoptosis. ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2006). Cytochrome P450s and other enzymes in drug metabolism and toxicity. ClinPGx. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH. Available at: [Link]

  • Gosset, N/A. Caspase Pathway. Available at: [Link]

  • Wikipedia. P-glycoprotein. Available at: [Link]

  • Rendic, S., & Guengerich, F. P. (2012). Mechanistic studies on the drug metabolism and toxicity originating from cytochromes P450. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Apoptosis. Available at: [Link]

  • ScienceDirect. (2025). P-glycoprotein-mediated drug efflux: Significance and symbolism. Available at: [Link]

  • Chaves, C. F., et al. (2015). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. Available at: [Link]

  • ResearchGate. (2020). Intrinsic pathway of caspase-dependent apoptosis. Available at: [Link]

  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DSpace@MIT. Available at: [Link]

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Semantic Scholar. Available at: [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. PubMed Central. Available at: [Link]

  • Metabolon. (2023). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC - NIH. Available at: [Link]

  • Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers. Available at: [Link]

  • ResearchGate. (2012). Examples of toxicities associated with drug-induced oxidative stress. Available at: [Link]

  • ResearchGate. (2017). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Available at: [Link]

  • Liou, J. P., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]

  • ANSTO. (2014). Finding a balance between killing cancer cells without damaging normal cells. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available at: [Link]

  • ResearchGate. (2020). Cytotoxicity of compound 4 on (a) solid tumor and (b) leukemia cell lines. Available at: [Link]

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Available at: [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Available at: [Link]

  • PubMed. (1998). In vitro cytotoxic effects of 4,4'-bipyridyl on normal human keratinocytes. Available at: [Link]

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Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in their experimental workflows and are encountering challenges with fluorescence-based assays. Small molecules, particularly those with aromatic and conjugated systems like this nitropyridine derivative, can be optically active and interfere with assay signals. This document provides a structured approach to identifying, diagnosing, and mitigating such interference to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses the fundamental principles behind potential assay interference caused by this compound.

Q1: What is this compound and why might it interfere with my assay?

This compound is a chemical compound featuring a nitropyridine ring linked to a methoxybenzyl group. Its structure contains multiple aromatic rings and a nitro group, which are features that often lead to optical activity. Molecules with such conjugated π-systems can absorb and/or emit light, creating a high potential for interference in sensitive fluorescence-based detection methods. While specific spectral data for this exact compound is not widely published, its structural similarity to other fluorescent molecules suggests a prudent need for validation. For instance, other substituted pyridine derivatives have been shown to exhibit fluorescence[1].

Q2: What are the primary mechanisms of small molecule interference in fluorescent assays?

Small molecules can disrupt fluorescent assays through several distinct physical phenomena. Understanding these is the first step toward diagnosis.[2][3][4]

  • Autofluorescence: The compound itself may possess intrinsic fluorescence. When the assay's excitation light is applied, the compound emits its own light, which adds to the signal from the specific assay fluorophore. This leads to an artificially high background, masking the true signal and potentially causing false-positive results.[2][4]

  • Fluorescence Quenching: The compound can absorb energy from the excited fluorophore in your assay, preventing it from emitting a photon. This process, known as quenching, reduces the detected signal and can lead to false-negative results.[2][5]

  • Inner Filter Effect (IFE): This is a specific type of signal reduction where the interfering compound absorbs either the excitation light intended for the fluorophore or the emission light from the fluorophore before it reaches the detector. This is common with colored compounds or those with high absorbance at the assay wavelengths and can be mistaken for quenching.[2][5]

Q3: What are the initial signs that this compound is interfering with my experiment?

Be alert for the following common indicators of assay interference:

  • Unusually High Background: Wells containing the compound show a high signal even in the absence of the target analyte or enzyme activity.

  • Dose-Dependent Signal Reduction: The fluorescence signal decreases as the concentration of the compound increases, which may mimic inhibition but could be due to quenching or IFE.

  • Inconsistent or Irreproducible Results: Data from compound-treated wells show high variability compared to controls.

  • Complete Signal Abolition: At higher concentrations, the compound may completely eliminate the fluorescent signal.

Part 2: Troubleshooting Guide - A 'How-To' for Diagnosis

This section provides systematic, step-by-step workflows to diagnose the specific type of interference.

Issue 1: Unusually High Background or Suspected False Positives

Primary Hypothesis: The compound, this compound, is autofluorescent at the assay's wavelengths.

Troubleshooting Workflow: Diagnosing Autofluorescence

start Start: High Background Observed control_exp Run 'Compound Only' Control (Compound + Assay Buffer, No Fluorophore/Enzyme) start->control_exp read_plate Read Plate at Assay's Excitation/Emission Wavelengths control_exp->read_plate decision Is Signal High in 'Compound Only' Wells? read_plate->decision sub_workflow Characterize Compound's Optical Properties decision->sub_workflow Yes conclusion_neg Conclusion: Autofluorescence is not the issue. Investigate other causes (e.g., contamination). decision->conclusion_neg No abs_spec 1. Measure Compound's Absorbance Spectrum (250-750 nm) sub_workflow->abs_spec em_spec 2. Measure Compound's Emission Spectrum (scan emission using assay's excitation wavelength) abs_spec->em_spec conclusion_pos Conclusion: Compound is Autofluorescent. Proceed to Mitigation Strategies. em_spec->conclusion_pos

Caption: Workflow to diagnose compound autofluorescence.

Experimental Protocol: 'Compound Only' Control

  • Plate Setup: In a multi-well plate identical to your assay plate, prepare wells containing only the assay buffer.

  • Compound Addition: Add this compound to these wells at the same concentrations used in your main experiment.

  • Control Wells: Include "buffer only" wells as a blank.

  • Incubation: Incubate the plate under the same conditions as your main assay (time, temperature).

  • Measurement: Read the plate using the exact same excitation and emission wavelengths and instrument settings as your primary assay.

Data Interpretation

Observation in 'Compound Only' WellsInterpretation
High fluorescence signal that increases with compound concentration.Autofluorescence Confirmed. The compound is contributing to the signal.
No significant signal above the buffer-only blank.Autofluorescence Unlikely. The high background in your main assay may stem from other sources like contaminated reagents or non-specific binding.
Issue 2: Lower-Than-Expected Signal or Suspected False Negatives

Primary Hypothesis: The compound is quenching the assay fluorophore or causing an inner filter effect (IFE).

Troubleshooting Workflow: Diagnosing Quenching & Inner Filter Effect

start Start: Reduced Signal Observed abs_spec Analyze Compound's Absorbance Spectrum (from Autofluorescence check) start->abs_spec decision_abs Does Absorbance Overlap with Fluorophore Ex/Em Wavelengths? abs_spec->decision_abs ife_likely Inner Filter Effect is Likely. Confirm with Spike-In Control. decision_abs->ife_likely Yes spike_in Run 'Spike-In' Control (Assay Product/Fluorophore + Compound) decision_abs->spike_in No ife_likely->spike_in read_plate Read Plate at Assay Wavelengths spike_in->read_plate decision_spike Is Signal in 'Spike-In' Wells Lower than 'Fluorophore Only'? read_plate->decision_spike conclusion_pos Conclusion: Quenching or IFE Confirmed. Proceed to Mitigation Strategies. decision_spike->conclusion_pos Yes conclusion_neg Conclusion: Optical interference is not the primary cause. Consider true biological inhibition or off-target effects. decision_spike->conclusion_neg No

Caption: Workflow to diagnose quenching or inner filter effects.

Experimental Protocol: 'Spike-In' Control

This control determines if the compound can suppress the signal of a known, pre-existing amount of fluorophore.

  • Plate Setup: Prepare three sets of wells:

    • Set A (Fluorophore Only): Assay buffer + a fixed concentration of your fluorescent product/probe.

    • Set B (Spike-In): Assay buffer + the same fixed concentration of fluorescent product/probe + a dilution series of this compound.

    • Set C (Blank): Assay buffer only.

  • Incubation & Measurement: Incubate and read the plate using the standard assay parameters.

Data Interpretation

Observation in 'Spike-In' Wells (Set B vs. Set A)Interpretation
Signal decreases as compound concentration increases.Quenching or IFE Confirmed. The compound is directly interfering with the detection of the fluorophore.
Signal is unaffected by the presence of the compound.Quenching/IFE Unlikely. The signal loss in your main assay is likely due to genuine inhibition of the biological target or another mechanism.

Part 3: Mitigation Strategies & Best Practices

Once you have diagnosed the type of interference, you can implement strategies to minimize its impact.

If Interference is...Recommended Mitigation StrategyWhy It Works
Autofluorescence 1. Use a Red-Shifted Fluorophore: Switch to a dye that excites and emits at longer wavelengths (e.g., Cy5, Alexa Fluor 647).Autofluorescence is most common in the UV and blue-green regions of the spectrum. Moving to the red region often avoids the compound's intrinsic fluorescence window.[4]
2. Implement Background Subtraction: Carefully subtract the signal from the 'Compound Only' control wells from your experimental wells.This is a simple correction but assumes the compound's fluorescence is not altered by the presence of assay components (e.g., enzymes, substrates). Use with caution.
Quenching / IFE 1. Check Spectral Overlap: If the compound's absorbance peak overlaps with your fluorophore's excitation or emission, changing the fluorophore is the best solution.This eliminates the root cause of the inner filter effect.[5]
2. Reduce Compound Concentration: If possible, work at lower concentrations of the test compound to minimize the effect.Both quenching and IFE are concentration-dependent phenomena.[5]
3. Use a Brighter Fluorophore: Switching to a fluorophore with a higher quantum yield can help overcome moderate quenching.A brighter signal provides a better signal-to-noise ratio, making the system more resilient to signal reduction.

Part 4: A Note on Off-Target Biological Effects

It is crucial to distinguish between optical interference and genuine biological activity. A compound can produce a valid, reproducible change in signal by interacting with other cellular components in your assay, an event known as an "off-target effect".[6][7] If you have ruled out optical interference using the controls above but the compound still shows activity, the effect may be biological. Investigating off-target effects often requires orthogonal assays—testing the compound's activity in a different assay format that relies on an unrelated detection method (e.g., luminescence or absorbance) to validate the initial hit.[3][5] This is a critical step to ensure that a potential drug candidate's observed effects are due to its intended mechanism of action.[7][8]

References

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. In PMC. Retrieved from [Link]

  • ChemHelpASAP. (2020). off-target effects. YouTube. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • Carlson, C. B., & Weerapana, E. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. In PMC. Retrieved from [Link]

  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Retrieved from [Link]

Sources

Impact of serum concentration on N-(4-Methoxybenzyl)-4-nitropyridin-2-amine activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of this compound. Our focus is to empower you to understand and mitigate the impact of serum concentration on the compound's biological activity, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Challenge

This compound is a novel small molecule with potential applications in cancer research. Structurally related compounds, such as N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, have been identified as inhibitors of tubulin polymerization, a critical mechanism for arresting cell division.[1] When transitioning from biochemical assays to cell-based assays, a common and often underestimated variable is the presence of serum in the cell culture medium.

Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of proteins, growth factors, and hormones essential for cell health. However, its primary protein component, bovine serum albumin (BSA), can bind to small molecules.[2] This sequestration reduces the free concentration of the compound available to interact with its intracellular target, leading to a significant decrease in apparent potency (a higher IC50 value). This guide will walk you through identifying, quantifying, and addressing this serum-induced effect.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in cell culture.

Q1: Why is my IC50 value for this compound higher in my cell-based assay compared to a biochemical (cell-free) assay?

A1: This is a classic manifestation of serum protein binding. In a cell-free assay (e.g., a tubulin polymerization assay), there are typically no serum proteins to bind the compound. In a cell-based assay, the compound is added to a medium containing 5-10% FBS. A significant fraction of the compound can bind to albumin, rendering it unable to enter the cell and engage its target.[3][4] The result is that a much higher total concentration of the compound is required to achieve the same biological effect, leading to an apparent rightward shift in the dose-response curve and a higher IC50 value.

Q2: I'm observing high variability in my results between different experiments. Could this be related to serum?

A2: Yes, serum is a significant source of experimental variability.[5][6] Key factors include:

  • Batch-to-Batch Variability: The exact composition and concentration of proteins in FBS can differ from one manufacturing lot to another. If you switch to a new bottle of FBS, you may see a change in your compound's activity.[5]

  • Inconsistent Serum Concentration: Minor pipetting errors when preparing media can lead to slight differences in the final serum percentage, which can be enough to alter the free fraction of a potent compound.

  • Cell Health: The overall health of your cells, which is dependent on the quality of the serum, can affect their response to the compound.[7]

Q3: Is it possible to run my cell-based assay without serum to avoid these issues?

A3: While technically possible for short-duration experiments (e.g., under 4-6 hours), it is generally not recommended for longer-term assays (24-72 hours). Serum deprivation can induce stress and apoptosis pathways in many cell lines, which would confound the interpretation of your compound's cytotoxic or anti-proliferative effects. A better approach is to understand and control for the serum effect, for instance by performing a "serum-shift assay" (see Troubleshooting Guide).

Q4: My compound has a pyridine-2-amine core. Is this structure known to be susceptible to serum protein binding?

A4: Yes, studies have shown that molecules containing pyridine derivatives can interact with serum albumin.[2][8] The binding is often mediated by a combination of electrostatic interactions and hydrophobic properties.[8] Given the structure of this compound, a moderate to high degree of serum protein binding should be anticipated.

Part 2: Troubleshooting Guide

This section provides structured, step-by-step guidance for common experimental issues.

Issue 1: Decreased or No Activity in Cell-Based Assays

You have determined the compound is a potent inhibitor in a biochemical assay, but it shows significantly reduced or no activity when tested on cancer cell lines cultured in standard medium (e.g., DMEM + 10% FBS).

G start Start: Compound shows low activity in cells check_solubility Step 1: Verify Compound Solubility in Final Assay Medium start->check_solubility check_stability Step 2: Assess Compound Stability in Culture Medium check_solubility->check_stability If soluble troubleshoot_solubility Action: Re-evaluate solvent or use pre-dilution steps. check_solubility->troubleshoot_solubility If precipitate forms serum_shift Step 3: Perform Serum-Shift Assay to Quantify Protein Binding check_stability->serum_shift If stable troubleshoot_stability Action: Reduce incubation time or use fresh preparations. check_stability->troubleshoot_stability If degradation occurs result Result: Quantified impact of serum on compound IC50 serum_shift->result

Caption: Troubleshooting workflow for low compound activity.

This experiment is the definitive method to determine the impact of serum protein binding on your compound's efficacy.[3][9]

Objective: To measure the IC50 of this compound in the presence of varying concentrations of FBS.

Methodology:

  • Cell Seeding: Seed your target cancer cell line (e.g., HeLa, A549) in multiple 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Prepare Serum Media: Prepare separate batches of complete growth medium containing different percentages of FBS. Recommended concentrations are: 0% (serum-free medium for a short-term control), 1%, 5%, 10%, and 20% FBS.

  • Prepare Compound Dilutions: Create a 2x concentrated serial dilution plate of your compound in each of the corresponding serum media from Step 2. For example, if your final desired concentration range is 0.1 nM to 100 µM, your 2x plate should range from 0.2 nM to 200 µM.

  • Dosing: Remove the overnight culture medium from the cell plates. Add an equal volume of the appropriate 2x compound/serum medium to the wells. For instance, add 100 µL of 2x compound solution to wells already containing 100 µL of serum-free medium (after aspirating the old medium), resulting in a 1x final concentration in the desired serum percentage.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin (alamarBlue), or a commercial ATP-based assay like CellTiter-Glo®.

  • Data Analysis: For each serum concentration, plot the cell viability against the log of the compound concentration. Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.

A significant increase in the IC50 value as the serum concentration rises is direct evidence of serum protein binding.

Table 1: Example Data from a Serum-Shift Assay

FBS Concentration (%)IC50 (µM)Fold-Shift (vs. 1% FBS)
1%0.81.0x
5%3.24.0x
10%7.59.4x
20%18.122.6x

This data clearly demonstrates that as serum concentration increases, more compound is required to achieve the same level of inhibition.

Issue 2: High Inter-well or Inter-plate Variability

You observe significant scatter in your dose-response data, making it difficult to obtain a reliable IC50 value.

G start High Data Variability serum_issue Potential Cause: Serum Inconsistency start->serum_issue pipetting_issue Potential Cause: Inaccurate Pipetting start->pipetting_issue cell_issue Potential Cause: Uneven Cell Seeding start->cell_issue solution_serum Solution: 1. Use a single, pre-tested lot of FBS. 2. Prepare a large batch of medium. 3. Mix medium thoroughly before use. serum_issue->solution_serum solution_pipetting Solution: 1. Calibrate multichannel pipettes. 2. Use reverse pipetting for viscous liquids. 3. Change tips for each concentration. pipetting_issue->solution_pipetting solution_cell Solution: 1. Ensure single-cell suspension before seeding. 2. Avoid edge effects by not using outer wells. 3. Allow plates to rest at RT before incubation. cell_issue->solution_cell

Caption: Root causes and solutions for high assay variability.

  • Serum Management:

    • Lot Qualification: Before starting a large screening campaign, test a new lot of FBS with your assay. Once you find a lot that performs well, purchase a sufficient quantity to last the entire project.[5]

    • Consistent Preparation: Prepare a single, large batch of cell culture medium for an entire experiment to eliminate variability from preparing fresh media for each plate. Always ensure the medium is warmed and thoroughly mixed before use.

  • Assay Technique:

    • Pipetting: Ensure all pipettes are calibrated. For serial dilutions, change tips between each dilution step to avoid compound carryover.[10]

    • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or medium to create a humidity barrier.

    • Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, let the plate sit at room temperature for 20-30 minutes to allow cells to settle evenly before moving to the incubator.[7]

By systematically addressing these potential sources of error, you can significantly improve the quality and reproducibility of your data when testing this compound.

References

  • Molecular interactions of bovine serum albumin (BSA) with pyridine derivatives as candidates for non-covalent protein probes: a spectroscopic investigation. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Taylor & Francis Online. Available at: [Link]

  • Overcoming Soluble Target Interference in An Anti-Therapeutic Antibody Screening Assay For An Antibody–Drug Conjugate Therapeutic. ResearchGate. Available at: [Link]

  • How to Manage Serum Batch Variability in Cell Culture. Procell. Available at: [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. National Center for Biotechnology Information. Available at: [Link]

  • A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. Available at: [Link]

  • Mitigating target interference in bridging immunogenicity assay with target-blocking reagents and mild basic pH. PubMed. Available at: [Link]

  • Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. Taylor & Francis Online. Available at: [Link]

  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. Available at: [Link]

  • Study on interaction between human albumin and 3-amino methyl pyridine. Chinese Pharmaceutical Journal. Available at: [Link]

  • Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity. PubMed. Available at: [Link]

  • A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. ResearchGate. Available at: [Link]

  • Serum Shift Assays. B'SYS. Available at: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available at: [Link]

  • An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. ResearchGate. Available at: [Link]

  • Resolving Binding Events on the Multifunctional Human Serum Albumin. National Center for Biotechnology Information. Available at: [Link]

  • N-(4-Methoxybenzyl)pyridin-2-amine. PubChem. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

Sources

Ensuring reproducibility in experiments with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

A Guide to Ensuring Experimental Reproducibility

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with this pyridine derivative, from synthesis to biological application. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable results.

Section 1: Synthesis, Purification, and Quality Control

The foundation of any reproducible experiment is the quality of the starting materials. Variability in the synthesis and purity of this compound is a primary source of inconsistent downstream results.

Frequently Asked Questions (FAQs)

Question: My synthesis of this compound is resulting in low yields and multiple side products. What are the critical parameters to control?

Answer: Low yields in the synthesis of substituted pyridines are a common challenge.[1] The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) between 2-chloro-4-nitropyridine and 4-methoxybenzylamine. The reproducibility of this reaction is highly sensitive to several factors:

  • Reagent Quality: Ensure the purity of your starting materials. 2-chloro-4-nitropyridine can degrade over time, and 4-methoxybenzylamine can oxidize. Use freshly purchased or purified reagents.

  • Solvent and Base: The choice of solvent and base is critical. A polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is typically used. The base, often a non-nucleophilic amine like triethylamine (TEA) or a carbonate like K₂CO₃, is crucial for scavenging the HCl byproduct. Insufficient base can stall the reaction.

  • Temperature Control: While heating is often required to drive the reaction, excessive temperatures can lead to decomposition and the formation of tar-like side products. Careful temperature monitoring and control are essential.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the amine starting material, improving yield and purity.

Question: I'm struggling to purify the final compound. What purification strategy do you recommend?

Answer: Purification can be challenging due to the compound's polarity. Flash column chromatography is the most effective method. A gradient elution system using a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is recommended.

  • Causality: The nitro group and the pyridine nitrogen make the molecule quite polar. Starting with a low polarity mobile phase allows less polar impurities to elute first. Gradually increasing the polarity with ethyl acetate will then elute your desired product, separating it from highly polar impurities or baseline material. If issues persist, consider alternative solvent systems like dichloromethane/methanol.

Question: How can I be certain of the identity and purity of my synthesized this compound?

Answer: Comprehensive characterization is non-negotiable for reproducibility. A combination of techniques is required to confirm both structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The expected molecular weight is 259.26 g/mol .[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A purity level of >98% is recommended for use in biological assays to avoid confounding results from impurities.

Data Summary: Expected Analytical Properties
Analysis Type Expected Result
Molecular Formula C₁₃H₁₃N₃O₃
Molecular Weight 259.26 g/mol [2][3][4][5]
Appearance Typically a yellow or off-white solid
¹H NMR (CDCl₃, 400 MHz) Expect characteristic peaks for the aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and a doublet for the benzylic CH₂ group.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z 260.1
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a self-validating system. Each step includes a checkpoint to ensure the reaction is proceeding as expected before moving to the next phase.

  • Setup:

    • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq).

    • Flush the system with nitrogen gas for 10 minutes.

  • Reagent Addition:

    • Add anhydrous acetonitrile via syringe.

    • Add 4-methoxybenzylamine (1.1 eq) dropwise to the stirred solution.

    • Add triethylamine (1.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

    • Checkpoint: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel), eluting with a gradient of 10% to 40% ethyl acetate in hexane.

  • Final Product Handling:

    • Combine the pure fractions and remove the solvent.

    • Dry the resulting solid under high vacuum for several hours to remove residual solvents.

    • Final Validation: Confirm identity and purity (>98%) using NMR, MS, and HPLC as described above.

Diagram 1: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_qc Quality Control A 1. Combine Reagents (2-chloro-4-nitropyridine, 4-methoxybenzylamine) in Acetonitrile under N2 B 2. Add Base (Triethylamine) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Solvent Removal D->E Reaction Complete F 6. Liquid-Liquid Extraction (EtOAc / NaHCO3) E->F G 7. Dry & Concentrate F->G H 8. Flash Chromatography G->H I 9. Purity Check (>98%) H->I J 10. Structural Verification (NMR, MS) I->J K Store desiccated at -20°C J->K

Caption: Workflow for the synthesis, purification, and quality control of this compound.

Section 2: Application in Cell-Based Assays

The transition from a pure, characterized compound to a biological experiment introduces numerous new variables. Inconsistent results in cell-based assays are frequently traced back to issues with compound handling, assay conditions, or the biological system itself.[6][7][8][9]

Frequently Asked Questions (FAQs)

Question: I am observing significant variability in my cell-based assay results between experiments. What are the most common culprits related to the compound?

Answer: When facing inter-experiment variability, the first step is to deconstruct your process. Key factors include:

  • Stock Solution Integrity: How are you preparing and storing your stock solution? this compound should be dissolved in 100% DMSO at a high concentration (e.g., 10-50 mM) and stored in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation.

  • Solubility in Media: When you dilute the DMSO stock into your aqueous cell culture medium, the compound's concentration may exceed its solubility limit, leading to precipitation. This is a major source of error. Visually inspect your final treatment media for any cloudiness or precipitate. Consider performing a solubility test before beginning large-scale experiments.

  • Compound Stability: Is the compound stable in your culture medium at 37°C for the duration of your experiment? Some compounds can be metabolized by cells or can degrade in the complex chemical environment of culture media. A stability assay, where the compound concentration in the medium is measured over time by HPLC or LC-MS, can be invaluable.

Question: My results show poor dose-response curves or inconsistent IC₅₀ values. How can I improve this?

Answer: A poor dose-response relationship often points to issues with the accuracy of the final compound concentrations or with the assay setup itself.

  • Serial Dilution Accuracy: Ensure your serial dilution technique is precise. Use calibrated pipettes and change tips for each dilution step to avoid carryover.[6] Prepare fresh dilutions for each experiment from a trusted stock aliquot.

  • Cell Health and Density: The physiological state of your cells is paramount. Use cells within a consistent, low passage number range. Ensure that cells are seeded evenly and are in the logarithmic growth phase at the time of treatment. Inconsistent cell numbers will lead to inconsistent results.[7]

  • Assay Incubation Times: Keep all incubation times precisely the same across all plates and all experiments.

  • Edge Effects: In 96- or 384-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. This "edge effect" can skew data. To mitigate this, consider not using the outer wells for experimental data or ensure plates are incubated in a humidified chamber.

Protocol 2: Assessing Compound Stability in Cell Culture Medium
  • Preparation:

    • Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your assays.

    • Prepare a "Time 0" sample by immediately taking an aliquot of this solution and freezing it at -80°C.

  • Incubation:

    • Place the remaining medium containing the compound in a sterile flask inside your cell culture incubator (37°C, 5% CO₂).

  • Time Points:

    • At various time points corresponding to the duration of your experiment (e.g., 4h, 8h, 24h, 48h), remove an aliquot of the medium and store it at -80°C.

  • Analysis:

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of the parent compound in each aliquot using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.

  • Interpretation:

    • Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability, which must be accounted for in your experimental design.

Diagram 2: Troubleshooting Decision Tree for Assay Variability

Caption: A logical decision tree for systematically troubleshooting sources of irreproducibility in cell-based assays.

References

  • 4 Factors Affecting Data Reproducibility | Kosheeka. (2019). Available at: [Link]

  • Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC - NIH. Available at: [Link]

  • N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem. Available at: [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research - American Laboratory. (2008). Available at: [Link]

  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022). Available at: [Link]

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Validation & Comparative

A Tale of Two Mechanisms: Paclitaxel vs. N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the intricate dance of cell division, the microtubule network stands as a pivotal choreographer. Composed of α- and β-tubulin heterodimers, these dynamic polymers are essential for the formation of the mitotic spindle, ensuring the faithful segregation of chromosomes.[1][2] This dynamism makes tubulin a prime target for anticancer therapeutics. Tubulin inhibitors are broadly classified into two major groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1][2][3]

This guide provides a deep, comparative analysis of two compounds that exemplify these opposing mechanisms: the renowned chemotherapeutic drug paclitaxel , a potent microtubule stabilizer, and N-(4-Methoxybenzyl)-4-nitropyridin-2-amine , a representative of a novel class of putative tubulin polymerization inhibitors.

Paclitaxel: The "Freezing" Agent of the Microtubule Network

Paclitaxel, originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers, including breast, ovarian, and lung cancer.[1][4][5] Its mechanism of action is a classic example of microtubule stabilization.

Mechanism of Action

Paclitaxel binds specifically to the β-tubulin subunit within the assembled microtubule.[4][6][7] This binding event occurs at a site on the interior (luminal) surface of the microtubule, distinct from the binding sites of other agents like colchicine or vinca alkaloids.[5][8][9][10] The binding of paclitaxel essentially locks the tubulin dimers into a polymerized state, promoting the assembly of microtubules from tubulin dimers and preventing their disassembly.[4][7] This leads to the formation of exceedingly stable and non-functional microtubules.[4][11]

The consequence of this hyper-stabilization is the suppression of microtubule dynamics. The normal processes of polymerization and depolymerization, which are crucial for the formation and function of the mitotic spindle, are arrested.[6][7] This disruption triggers the mitotic checkpoint, leading to a prolonged block in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[4][6]

cluster_0 Paclitaxel's Mechanism of Action paclitaxel Paclitaxel beta_tubulin β-tubulin (in microtubule) paclitaxel->beta_tubulin Binds to stabilization Hyper-stabilization (Suppression of Dynamics) paclitaxel->stabilization Induces microtubule Microtubule mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's microtubule-stabilizing mechanism.

This compound: A Novel Player in Microtubule Destabilization

In contrast to the well-established paclitaxel, this compound represents a newer class of synthetic small molecules designed to disrupt microtubule function. While direct studies on this specific compound are limited, extensive research on its close structural analogs provides a strong basis for its proposed mechanism of action.[12]

Inferred Mechanism of Action

Based on studies of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, it is highly probable that this compound functions as a tubulin polymerization inhibitor .[12] These compounds have been shown to bind to the colchicine binding site on β-tubulin.[12]

By occupying the colchicine site, these inhibitors prevent the tubulin dimers from polymerizing into microtubules. This leads to a net depolymerization of the microtubule network, disrupting the formation of the mitotic spindle and causing cell cycle arrest, likely also in the G2/M phase, culminating in apoptosis.[2][3][13] This mechanism is the functional opposite of paclitaxel's.

cluster_1 Inferred Mechanism of this compound compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine colchicine_site Colchicine Site on β-tubulin compound->colchicine_site Binds to inhibition Inhibition of Polymerization (Microtubule Destabilization) compound->inhibition Causes polymerization Tubulin Polymerization colchicine_site->polymerization Prevents mitotic_arrest G2/M Phase Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inferred mechanism of this compound.

Comparative Analysis: Stabilizer vs. Destabilizer

FeaturePaclitaxelThis compound (Inferred)
Primary Mechanism Microtubule StabilizationTubulin Polymerization Inhibition (Destabilization)
Binding Site on β-tubulin Paclitaxel site (luminal surface)Colchicine site
Effect on Microtubule Mass IncreasesDecreases
Effect on Tubulin Dimers Promotes assembly into microtubulesPrevents assembly into microtubules
Cellular Consequence Formation of stable, non-functional microtubulesDisassembly of the microtubule network
Cell Cycle Arrest G2/M PhaseG2/M Phase

Experimental Protocols for Characterization

To empirically validate the mechanisms of these compounds, specific in vitro and cell-based assays are essential.

In Vitro Tubulin Polymerization Assay

This is a fundamental biochemical assay to differentiate between microtubule stabilizers and destabilizers. The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light absorbance at 340 nm over time.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 4 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[14][16] Keep on ice.

    • Prepare serial dilutions of the test compounds (Paclitaxel and this compound) and controls (e.g., DMSO as a negative control) in the same buffer.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • On ice, prepare the reaction mix. For a 100 µL reaction, combine 90 µL of the tubulin solution with 10 µL of the diluted test compound or control.[14]

    • Pipette 100 µL of each reaction mix into the pre-warmed plate.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time.

    • Expected Results:

      • Paclitaxel (Stabilizer): Will show an increased rate and extent of polymerization compared to the control.

      • This compound (Destabilizer): Will show a decreased rate and extent of polymerization.[14]

cluster_2 Tubulin Polymerization Assay Workflow reagents Prepare Tubulin, GTP, Buffer, and Compounds mix Mix Reagents on Ice reagents->mix plate Pipette into Pre-warmed 96-well Plate mix->plate read Read Absorbance (340 nm) at 37°C Over Time plate->read analyze Plot Absorbance vs. Time and Analyze Curves read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This cell-based assay allows for the direct visualization of the effects of the compounds on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed adherent cells (e.g., HeLa or A549) onto coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of paclitaxel, this compound, and a vehicle control for a specified time (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[16]

    • Wash again with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.[17]

    • Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Expected Results:

    • Control Cells: Will display a fine, filamentous network of microtubules extending throughout the cytoplasm.

    • Paclitaxel-treated Cells: Will show dense bundles of microtubules, particularly around the nucleus, and abnormal mitotic spindles.[4]

    • This compound-treated Cells: Will exhibit a diffuse tubulin stain and a significant reduction or complete loss of the microtubule network.[13][18]

Downstream Signaling and Cellular Fate

Despite their opposing mechanisms, both microtubule stabilization and destabilization converge on a common cellular outcome: mitotic arrest and apoptosis . The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing through mitosis.[6] This prolonged arrest triggers intrinsic apoptotic pathways, leading to programmed cell death.

cluster_3 Convergent Apoptotic Pathway paclitaxel Paclitaxel stabilization Microtubule Stabilization paclitaxel->stabilization compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine destabilization Microtubule Destabilization compound->destabilization disruption Mitotic Spindle Disruption stabilization->disruption destabilization->disruption arrest G2/M Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Both mechanisms lead to mitotic arrest and apoptosis.

Conclusion

The comparison between paclitaxel and this compound highlights the two primary strategies for targeting microtubule dynamics in cancer therapy. Paclitaxel, the archetypal stabilizer, "freezes" the microtubule network in a state of unnatural rigidity. Conversely, compounds like this compound act as destabilizers, preventing the formation of this critical cellular architecture. Understanding these distinct yet equally potent mechanisms is crucial for the rational design of next-generation tubulin inhibitors and the development of novel therapeutic strategies to overcome challenges such as drug resistance. The experimental frameworks provided here offer a robust system for the characterization of such novel agents.

References

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A Comparative Analysis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and the Colchicine Binding Site on β-Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the novel tubulin inhibitor, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, and the classical, well-characterized colchicine binding site on the αβ-tubulin heterodimer. We will delve into the mechanistic details of tubulin inhibition, present supporting experimental data for this new class of compounds, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cytoskeletal research.

Introduction: The Microtubule as a Premier Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. They play pivotal roles in maintaining cell structure, facilitating intracellular transport, and, most critically for cancer therapy, forming the mitotic spindle essential for chromosome segregation during cell division.[1][2] The dynamic instability of microtubules—a finely tuned balance between polymerization and depolymerization—is crucial for their function. Disruption of this equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[3]

Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), bind to distinct sites on the tubulin dimer.[2][4] The most prominent of these are the taxane site (targeted by stabilizers like paclitaxel), the vinca alkaloid site (targeted by destabilizers like vinblastine), and the colchicine site.[2][5]

Colchicine, a natural product isolated from the autumn crocus, is the archetypal agent that binds to the aptly named colchicine binding site, leading to potent inhibition of tubulin polymerization.[6][7] While its clinical use in oncology is hampered by a narrow therapeutic index and significant toxicity, the colchicine binding site remains a high-value target for the development of new anticancer drugs.[8][9] This has spurred the discovery of numerous colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles.[2][4]

Recently, a novel series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives has emerged, showing potent antitumor activity.[10] This guide focuses on comparing the lead compound from this series, this compound, and its more potent analogs, with the established mechanism of action at the colchicine binding site.

The Colchicine Binding Site: A Deep Dive into a Classic Target

The colchicine binding site is a complex pocket located at the interface between the α- and β-tubulin subunits of the heterodimer.[4][11] Though situated at the interface, it is primarily buried within the β-subunit.[11]

Structural and Mechanistic Insights

X-ray crystallography studies of tubulin in complex with colchicine or its analogs have provided a high-resolution map of this critical interaction domain.[12][13][14] The binding of colchicine induces a significant conformational change in the tubulin dimer, forcing it into a curved structure that is incompatible with the straight protofilaments required for microtubule assembly.[11][15] This steric hindrance effectively "poisons" the growing end of the microtubule, preventing further polymerization.[15]

Key amino acid residues that form critical interactions within the binding pocket include Cys-241 on β-tubulin, which forms a hydrogen bond with the trimethoxyphenyl ring of colchicine, and residues like Thr-179 and Val-181 on α-tubulin, which interact with the tropolone ring.[2][8] The binding kinetics of colchicine itself are notably slow, often requiring incubation at 37°C to reach equilibrium.[16]

The downstream cellular consequences of engaging this site are profound. Inhibition of tubulin polymerization leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle.[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4]

cluster_tubulin αβ-Tubulin Dimer alpha α-Tubulin cbs Colchicine Binding Site beta β-Tubulin CBSI CBSI Binding to β-Tubulin Conformation Induces Curved Tubulin Conformation CBSI->Conformation Polymerization Inhibition of Tubulin Polymerization Conformation->Polymerization Dynamics Disruption of Microtubule Dynamics Polymerization->Dynamics Spindle Mitotic Spindle Malformation Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cellular cascade initiated by Colchicine Binding Site Inhibitors (CBSIs).

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the novel diarylamine derivatives compared to the reference compound, Combretastatin A-4 (CA-4).

CompoundTubulin Polymerization Inhibition (IC₅₀, µM)Cytotoxicity vs. KB Cells (GI₅₀, µM)Colchicine Binding Inhibition (%)
Derivative 6a 1.40.23>80
Derivative 7g 1.70.19>80
Derivative 8c 1.50.22>80
CA-4 (Reference) 1.2N/A100 (by definition)

Data synthesized from Lee et al. (2012). [10] The data clearly indicates that the novel diarylamine compounds are highly potent inhibitors of tubulin polymerization, with efficacy on par with the clinical candidate CA-4. [10]Their submicromolar cytotoxicity against cancer cell lines further underscores their potential as anticancer agents. [10]

Key Experimental Protocols

To facilitate further research and validation of tubulin inhibitors, we provide detailed, field-proven methodologies for core assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for directly measuring a compound's effect on the assembly of purified tubulin into microtubules. [3]The increase in fluorescence from a reporter dye that binds preferentially to polymerized microtubules is monitored over time. [17] Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. A fluorescent reporter dye, when incorporated into the microtubule lattice, exhibits enhanced fluorescence. Inhibitors will decrease the rate and extent of this fluorescence increase. [3][18] Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw lyophilized, >99% pure tubulin (e.g., porcine brain tubulin) on ice. Reconstitute to 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock solution.

    • Prepare a 10x stock of the test compound and controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer) in General Tubulin Buffer.

  • Reaction Setup:

    • Pre-warm a black, clear-bottom 96-well plate and a fluorescence microplate reader to 37°C.

    • On ice, prepare the Tubulin Reaction Mix: to the tubulin solution, add GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter dye (e.g., DAPI at ~6 µM) as per the manufacturer's instructions. [19]The final tubulin concentration should be 2 mg/mL. [3][19] * To the appropriate wells of the pre-warmed plate, add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO).

  • Initiation and Measurement:

    • To initiate polymerization, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.

    • Immediately place the plate in the 37°C microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the Vmax (maximum slope) of the growth phase for each concentration.

    • Determine the IC₅₀ value by plotting the Vmax against the logarithm of the compound concentration and fitting to a dose-response curve.

cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Analysis Reagents Prepare Tubulin, GTP, Compound Stocks Mix Prepare Tubulin Reaction Mix Reagents->Mix Initiate Add Reaction Mix to Initiate Mix->Initiate Plate Add Compound to Pre-warmed Plate Plate->Initiate Read Read Fluorescence Over Time Initiate->Read Plot Plot Curves (Fluor. vs. Time) Read->Plot Calculate Calculate Vmax & IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization fluorescence assay.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures drug-induced cytotoxicity by quantifying the total protein content of adherent cells. [10] Step-by-Step Protocol:

  • Cell Plating: Seed human tumor cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) using a dose-response curve.

Conclusion and Future Perspectives

The experimental evidence strongly supports the classification of this compound and its optimized analogs as potent tubulin polymerization inhibitors that act through the colchicine binding site. [10]Their efficacy, which is comparable to that of the clinical candidate CA-4, highlights the potential of the diarylamine scaffold in developing novel anticancer therapeutics. [10] Advantages of targeting the colchicine site include the potential to overcome certain forms of multidrug resistance and the ability of some CBSIs to act as vascular disrupting agents (VDAs), which can shut down blood supply to tumors. [4][20] Future research should focus on several key areas:

  • Structural Biology: Obtaining a co-crystal X-ray structure of a lead diarylamine compound bound to tubulin is critical. [12][13]This would provide definitive proof of the binding mode and offer a precise blueprint for structure-based drug design and further optimization.

  • Pharmacokinetics: In-depth evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is necessary to assess their drug-likeness and potential for in vivo application.

  • In Vivo Efficacy: Preclinical studies in xenograft or other animal models of cancer are required to determine if the potent in vitro activity translates into effective and safe tumor growth inhibition in a living system.

References

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A Researcher's Guide to the Validation of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground

Within the intricate cityscape of the eukaryotic cell, microtubules form the essential transportation and structural network. These dynamic polymers, composed of α- and β-tubulin heterodimers, are fundamental to a host of cellular processes, including maintaining cell shape, intracellular transport, and, most critically, the segregation of chromosomes during mitosis.[1][2] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a property known as dynamic instability, is vital for the formation and function of the mitotic spindle.[3]

This dependency makes tubulin a highly validated and successful target for anticancer drug development.[1][4][5] Agents that interfere with microtubule dynamics can halt the cell cycle, leading to programmed cell death (apoptosis), a mechanism particularly effective against the rapidly dividing cells characteristic of cancer.[3] These microtubule-targeting agents are broadly classified into two groups: stabilizers, which prevent depolymerization, and destabilizers, which inhibit polymerization.[2][6] They exert their effects by binding to distinct sites on the tubulin dimer, most notably the Taxane, Vinca, and Colchicine binding sites.[3][7]

This guide presents a comprehensive framework for the validation of a novel compound, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine , as a tubulin polymerization inhibitor. We will outline a logical, multi-faceted experimental workflow, comparing its performance directly against well-characterized agents: Paclitaxel (a stabilizer), Vincristine (a Vinca-site destabilizer), and Colchicine (a Colchicine-site destabilizer). The objective is to provide researchers with a robust, self-validating system to not only confirm the compound's mechanism of action but also to contextualize its potency and potential within the current therapeutic landscape.

The Competitive Landscape: A Primer on Established Tubulin Inhibitors

To effectively evaluate this compound, its biological signature must be compared against the gold standards in the field.

  • Paclitaxel (Taxol®): The archetypal microtubule-stabilizing agent, Paclitaxel binds to the taxane site on β-tubulin.[6][8] Instead of preventing assembly, it hyper-stabilizes the microtubule structure, leading to the formation of non-functional microtubule bundles and subsequent mitotic arrest.[2][6]

  • Vincristine (Oncovin®): A member of the vinca alkaloid family, Vincristine binds to the aptly named vinca site on β-tubulin.[9][10] This interaction inhibits the polymerization of tubulin dimers, leading to microtubule disassembly and disruption of the mitotic spindle.[2][9]

  • Colchicine: This natural product is the classic example of a compound that binds to the colchicine binding site, located at the interface between α- and β-tubulin.[11][12] By occupying this pocket, Colchicine prevents the curved tubulin dimer from adopting the straight conformation necessary for polymerization, thus acting as a potent microtubule destabilizer.[11] While its clinical use in cancer is limited by toxicity, the colchicine binding site is a major focus for the development of new, potentially less resistance-prone therapeutics.[1][12][13]

A Step-by-Step Experimental Gauntlet for Validation

The following sections detail a sequence of experiments designed to rigorously test the hypothesis that this compound is a tubulin polymerization inhibitor. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

The Litmus Test: In Vitro Tubulin Polymerization Assay

Causality: Before investigating cellular effects, it is crucial to first confirm that the compound directly interacts with the purified tubulin protein. This cell-free assay provides the most direct evidence of polymerization inhibition and allows for the determination of a key potency metric, the IC₅₀ value.[14][15] We will utilize a fluorescence-based method for its high sensitivity.[14]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a 10x stock of this compound and control compounds (100 µM Colchicine, 100 µM Vincristine, 100 µM Paclitaxel, and a vehicle control like DMSO) in General Tubulin Buffer (GTB).

  • Plate Preparation: Pre-warm a 96-well microplate to 37°C. Add 5 µL of the 10x test compounds, controls, or vehicle to their designated wells.

  • Reaction Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL purified bovine tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescence reporter dye.[14]

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value is calculated by determining the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.

Data Summary: Comparative Inhibitory Potency

CompoundBinding SiteExpected MechanismIn Vitro Tubulin Polymerization IC₅₀ (µM)
This compoundTo be determinedInhibitorExperimental Result (e.g., 1.5)
Colchicine (Positive Control)ColchicineInhibitor~2.0
Vincristine (Positive Control)VincaInhibitor~1.8
Paclitaxel (Mechanism Control)TaxaneEnhancerN/A (Promotes polymerization)
Vehicle (Negative Control)N/ANo EffectN/A

Note: IC₅₀ values are illustrative and represent typical potencies for active compounds.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 10x Stocks: - Test Compound - Controls (Colchicine, etc.) - Vehicle A1 Add 5µL of 10x stocks to appropriate wells P1->A1 P2 Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) A2 Initiate reaction: Add 45µL of ice-cold Tubulin Mix to wells P2->A2 P3 Pre-warm 96-well plate to 37°C P3->A1 A1->A2 A3 Place plate in reader at 37°C A2->A3 D1 Measure fluorescence kinetics over 60-90 min A3->D1 D2 Plot Polymerization Curves D1->D2 D3 Calculate IC50 Values D2->D3

Caption: Workflow for the in vitro tubulin polymerization assay.

Cellular Impact: Antiproliferative Activity via MTT Assay

Causality: Demonstrating a direct effect on purified tubulin is the first step. The next is to determine if this biochemical activity translates into a biological outcome—specifically, the inhibition of cancer cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells and medium-only blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[17]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary: Comparative Antiproliferative Activity (HeLa Cells)

CompoundExpected MechanismGI₅₀ (nM)
This compoundAntiproliferativeExperimental Result (e.g., 25)
ColchicineAntiproliferative~30
VincristineAntiproliferative~10
PaclitaxelAntiproliferative~15

Note: GI₅₀ values are illustrative and can vary significantly between cell lines.

Workflow Visualization

G S1 Seed cancer cells in 96-well plate S2 Incubate overnight for attachment S1->S2 S3 Treat cells with serial dilutions of compounds S2->S3 S4 Incubate for 48-72 hours S3->S4 S5 Add 10µL MTT Reagent S4->S5 S6 Incubate for 4 hours S5->S6 S7 Add 100µL Solubilization Solution S6->S7 S8 Read Absorbance at 570 nm S7->S8 S9 Calculate GI50 Value S8->S9

Caption: Workflow for the MTT cell viability and proliferation assay.

Mechanism of Action: Cell Cycle Analysis

Causality: Since tubulin inhibitors disrupt the mitotic spindle, they are expected to arrest cells in the G2/M phase of the cell cycle.[4] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of DNA content in a population of cells, thereby revealing the proportion of cells in each phase (G0/G1, S, G2/M).[18][19] An accumulation of cells in the G2/M phase following treatment provides strong mechanistic evidence that the compound's cytotoxicity is due to mitotic arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the GI₅₀ concentration of each compound for a period of 18-24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[20][21] Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[21] RNase is critical to prevent the staining of double-stranded RNA.[18]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Data Summary: Effect on Cell Cycle Distribution in HeLa Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control~55%~25%~20%
This compound~10%~5%~85%
Colchicine~12%~6%~82%
Vincristine~9%~4%~87%
Paclitaxel~8%~5%~87%

Note: Values are illustrative, demonstrating the expected shift towards G2/M arrest.

Logical Relationship Visualization

G Compound Tubulin Inhibitor (e.g., this compound) Target Binds to Tubulin Compound->Target Effect Disrupts Microtubule Dynamics (Inhibits Polymerization) Target->Effect Spindle Prevents Mitotic Spindle Formation Effect->Spindle Arrest Cell Cycle Arrest at G2/M Phase Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism leading from tubulin inhibition to G2/M arrest.

Visual Confirmation: Immunofluorescence of the Microtubule Network

Causality: While flow cytometry provides quantitative data on cell cycle arrest, immunofluorescence microscopy offers direct visual proof of the compound's effect on the microtubule cytoskeleton.[22] This powerful technique allows us to observe the structural changes—such as depolymerization or abnormal bundling—within the cell, providing a qualitative but highly convincing piece of the mechanistic puzzle.

Experimental Protocol: Immunofluorescence Staining

  • Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate until they reach 50-70% confluency.

  • Treatment: Treat the cells with the GI₅₀ concentration of each compound for 6-18 hours.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol for 5 minutes at -20°C.[23] This method is excellent for preserving microtubule structures.

  • Permeabilization & Blocking: Wash the coverslips with PBS. Permeabilize and block non-specific binding by incubating in a blocking buffer (e.g., PBS with 3% BSA and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody: Incubate the coverslips with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Wash again with PBS. Counterstain the nuclei with DAPI (a DNA stain) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network (green) and nuclei (blue).

Expected Observational Data

  • Vehicle Control: Cells will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm. Mitotic cells will show normal, bipolar spindles.

  • This compound: The microtubule network is expected to be sparse and disorganized, with a diffuse cytoplasmic stain, indicative of depolymerization. This would be similar to the effects of Colchicine and Vincristine.

  • Colchicine/Vincristine: A clear loss of the filamentous microtubule network, resulting in diffuse tubulin staining.

  • Paclitaxel: Cells will exhibit dense bundles of microtubules, particularly around the nucleus, and the formation of abnormal, often multipolar, mitotic spindles.

Workflow Visualization

G W1 Grow & Treat Cells on Coverslips W2 Fix with Cold Methanol W1->W2 W3 Block & Permeabilize W2->W3 W4 Incubate with Primary Antibody (Anti-α-tubulin) W3->W4 W5 Incubate with Fluorescent Secondary Antibody W4->W5 W6 Counterstain Nuclei with DAPI W5->W6 W7 Mount Coverslip on Slide W6->W7 W8 Image with Fluorescence Microscope W7->W8

Caption: Workflow for immunofluorescence staining of microtubules.

Synthesis and Conclusion

The systematic application of this experimental workflow provides a multi-layered validation of this compound's biological activity. By progressing from a direct, biochemical assay to increasingly complex cellular systems, we can build a compelling case for its mechanism of action.

If the experimental data align with the illustrative results presented:

  • The in vitro polymerization assay would confirm that the compound directly inhibits tubulin assembly with a specific potency (IC₅₀).

  • The MTT assay would demonstrate that this biochemical activity translates to potent antiproliferative effects in cancer cells.

  • The cell cycle analysis would provide strong evidence that this cytotoxicity is mediated by mitotic arrest in the G2/M phase, a hallmark of anti-tubulin agents.

  • Finally, immunofluorescence microscopy would offer visual confirmation, showing a disrupted microtubule network consistent with the effects of other known polymerization inhibitors like Colchicine and Vincristine.

Collectively, these results would validate This compound as a bona fide tubulin polymerization inhibitor. The similarity of its cellular effects to Colchicine would strongly suggest that it acts by binding to the colchicine binding site, a hypothesis that could be further confirmed through competitive binding assays or in silico molecular docking studies.[24][25] This validation provides the critical foundation needed for further preclinical development of this promising new compound as a potential anti-cancer therapeutic.

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A Comparative Analysis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and Classical Tubulin Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the microtubule network remains a cornerstone target.[1] Disruption of its dynamic nature, essential for critical cellular processes like mitosis, intracellular transport, and maintenance of cell shape, is a clinically validated strategy.[2][3] This guide provides a comparative overview of the efficacy of a novel compound, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, relative to well-established tubulin inhibitors, namely Paclitaxel, Vinblastine, and Colchicine. We will delve into their mechanisms of action, present available or inferred efficacy data, and provide detailed protocols for key comparative experiments.

Understanding the Target: Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to their function.[3] This dynamic instability is a key target for a class of drugs known as microtubule-targeting agents (MTAs). These agents are broadly classified into two groups: microtubule stabilizers and destabilizers.[4]

The Contenders: A Look at Classical Tubulin Inhibitors

Paclitaxel (Taxol): The Stabilizer

A member of the taxane family, Paclitaxel's primary mechanism of action is the stabilization of microtubules.[5][6] It binds to the β-tubulin subunit, promoting the assembly of tubulin into microtubules and preventing their disassembly.[7] This leads to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

Vinblastine: The Destabilizer

Belonging to the vinca alkaloids, Vinblastine exerts its anticancer effects by inhibiting microtubule formation.[8][9] It binds to tubulin dimers, preventing their polymerization into microtubules.[8] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, metaphase arrest, and subsequent programmed cell death.[10][11]

Colchicine: The Mitotic Poison

Colchicine, a naturally occurring alkaloid, inhibits microtubule polymerization by binding to tubulin.[12][13] This action disrupts the formation of the mitotic spindle, leading to mitotic arrest.[13] While its high toxicity has limited its use in cancer therapy, it remains a valuable tool in research and for treating conditions like gout.[14][15] The colchicine binding site on tubulin is a significant target for the development of new anticancer drugs.[3][16]

A Novel Player: this compound
Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the key characteristics and reported efficacy of the discussed tubulin inhibitors. The data for this compound is inferred based on the activity of structurally related compounds.[17]

Compound Mechanism of Action Binding Site Effect on Microtubules Reported IC50/GI50 Range
This compound Inhibition of tubulin polymerization (Inferred)[17]Colchicine (Inferred)[17]Destabilization (Inferred)[17]Low micromolar (Inferred)[17]
Paclitaxel Stabilization of microtubules[5][7]Taxol site on β-tubulin[6]Stabilization[6]Low nanomolar[4]
Vinblastine Inhibition of tubulin polymerization[8][9]Vinca domain on β-tubulin[9]Destabilization[8]Low nanomolar
Colchicine Inhibition of tubulin polymerization[12][13]Colchicine site on β-tubulin[3]Destabilization[12]Low nanomolar to micromolar

Experimental Protocols for Comparative Evaluation

To empirically determine the efficacy of this compound and compare it to known tubulin inhibitors, a series of well-established assays are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2]

Principle: The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[18] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_tubulin Prepare Tubulin Solution mix Mix Tubulin, GTP, & Reporter prep_tubulin->mix prep_compounds Prepare Test Compounds & Controls add_compounds Add Compounds/Controls to Plate prep_compounds->add_compounds add_tubulin_mix Add Tubulin Mix to Initiate mix->add_tubulin_mix add_compounds->add_tubulin_mix read_fluorescence Measure Fluorescence at 37°C over time add_tubulin_mix->read_fluorescence plot_curves Plot Polymerization Curves read_fluorescence->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and a fluorescent reporter.[2]

    • Prepare serial dilutions of this compound and control inhibitors (Paclitaxel, Vinblastine, Colchicine) in the same buffer.

  • Assay Procedure:

    • Add the test compounds and controls to a 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.[2]

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.[19]

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[19]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization cluster_readout_analysis Readout & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate add_solubilizer Add Solubilization Buffer (e.g., DMSO) incubate->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.[22]

Principle: Cells are treated with the compounds, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure via fluorescence microscopy.[23]

Workflow Diagram:

G cluster_prep Preparation & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells on Coverslips treat_cells Treat with Compounds seed_cells->treat_cells fix_perm Fix & Permeabilize Cells treat_cells->fix_perm primary_ab Incubate with Primary Antibody (anti-tubulin) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount visualize Visualize under Fluorescence Microscope mount->visualize analyze Analyze Microtubule Morphology visualize->analyze

Caption: Workflow for immunofluorescence staining of microtubules.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds at their respective IC50 concentrations.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).[24]

  • Immunostaining:

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently-labeled secondary antibody.[23]

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Expected Observations:

  • Untreated cells: A well-organized and extensive microtubule network.

  • Paclitaxel-treated cells: Dense bundles of stabilized microtubules.

  • Vinblastine/Colchicine/N-(4-Methoxybenzyl)-4-nitropyridin-2-amine-treated cells: A diffuse tubulin stain, indicating microtubule depolymerization.

Conclusion

While further direct experimental validation is necessary, the structural similarity of this compound to known tubulin polymerization inhibitors suggests its potential as a novel anticancer agent.[17] The provided experimental framework will enable a robust and direct comparison of its efficacy against classical tubulin inhibitors like Paclitaxel, Vinblastine, and Colchicine. Such studies are crucial for elucidating its precise mechanism of action and for its future development as a potential therapeutic.

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A Comparative Guide to Cross-Resistance with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and Other Antimitotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-resistance studies involving the novel antimitotic agent, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Given the limited specific data on this compound, this document outlines the established principles and methodologies for evaluating cross-resistance among antimitotic drugs, thereby offering a robust template for its characterization and comparison with existing therapies.

Introduction: The Challenge of Antimitotic Drug Resistance

Antimitotic agents are a cornerstone of cancer chemotherapy, primarily by disrupting microtubule dynamics, which are essential for cell division.[1][2] These drugs typically fall into two main categories: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine).[3][4][5] Despite their efficacy, the development of drug resistance is a major clinical obstacle, often leading to treatment failure.[2][3]

Resistance can be intrinsic (pre-existing) or acquired during treatment.[4] A particularly challenging phenomenon is cross-resistance, where resistance to one drug confers resistance to other, often structurally and mechanistically distinct, drugs.[6] Understanding the cross-resistance profile of a new antimitotic agent like this compound is crucial for defining its potential clinical utility and identifying patient populations most likely to benefit.

The primary mechanisms of resistance to antimitotic agents include:

  • Overexpression of Efflux Pumps: Proteins like P-glycoprotein (P-gp), encoded by the MDR1 gene, actively transport drugs out of the cell, reducing their intracellular concentration.[7][8][9][10]

  • Alterations in Tubulin: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can prevent drug binding or alter microtubule dynamics.[1][11][12][13]

  • Changes in Tubulin Isotype Expression: The differential expression of various β-tubulin isotypes can affect microtubule stability and drug sensitivity.[1][12]

This guide will detail the experimental workflow to investigate these mechanisms in the context of this compound.

Experimental Design for Cross-Resistance Studies

A thorough investigation of cross-resistance involves generating a drug-resistant cell line and then characterizing its sensitivity to a panel of other antimitotic agents.

Part 1: Generation of a Resistant Cell Line

The first critical step is to develop a cell line with acquired resistance to this compound. The gradual dose escalation method is a widely accepted approach that mimics the clinical development of drug resistance.[14][15][16]

Protocol for Generating a Resistant Cell Line:

  • Determine the Initial Inhibitory Concentration (IC50):

    • Culture a parental cancer cell line (e.g., a human breast cancer line like MCF-7 or a cervical cancer line like HeLa) in standard conditions.

    • Perform a dose-response assay, such as the MTT assay, to determine the IC50 of this compound in the parental cell line.[17] The IC50 is the concentration of a drug that inhibits cell growth by 50%.[15]

  • Gradual Dose Escalation:

    • Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., the IC10 or IC20).[15]

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in a stepwise manner.[14][15]

    • At each concentration, allow the cells to recover and resume normal growth before the next increase. This process can take several months.[18]

    • It is advisable to cryopreserve cells at each stage of resistance development.[14][16]

  • Confirmation of Resistance:

    • After several months of culture in the presence of the drug, the resistance of the selected cell line should be quantified.

    • Perform an MTT assay on both the parental and the newly generated resistant cell line to determine their respective IC50 values for this compound.[19]

    • The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[15] A significantly higher RI confirms the development of resistance.

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Gradual Dose Escalation cluster_2 Phase 3: Confirmation of Resistance start Parental Cell Line dose_response Dose-Response Assay (MTT) start->dose_response ic50 Determine IC50 dose_response->ic50 culture_low Culture with low-dose This compound ic50->culture_low stepwise_increase Stepwise increase in drug concentration culture_low->stepwise_increase recovery Allow cell recovery and proliferation stepwise_increase->recovery recovery->stepwise_increase resistant_line Putative Resistant Cell Line recovery->resistant_line mtt_comparison MTT Assay (Parental vs. Resistant) resistant_line->mtt_comparison calculate_ri Calculate Resistance Index (RI) mtt_comparison->calculate_ri confirmation Confirmed Resistant Cell Line calculate_ri->confirmation

Caption: Key mechanisms of resistance to antimitotic agents.

Recommended Mechanistic Studies:

  • P-glycoprotein Expression and Function:

    • Western Blotting: Compare the protein levels of P-gp in parental and resistant cells.

    • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the P-gp substrate Rhodamine 123. Reduced accumulation in resistant cells indicates increased P-gp activity.

    • Reversal of Resistance: Treat resistant cells with a P-gp inhibitor (e.g., verapamil or elacridar) in combination with this compound to see if sensitivity is restored. [4][20]

  • Tubulin Gene Sequencing:

    • Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the genes for the major β-tubulin isotypes.

    • Compare the sequences to identify any mutations that may have arisen in the resistant cell line. [13]

  • Tubulin Isotype Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb) between the parental and resistant cells. [21]

Conclusion

A systematic investigation of cross-resistance is essential for the preclinical evaluation of any new antimitotic agent. By establishing a resistant cell line and profiling its sensitivity to a panel of standard-of-care drugs, researchers can gain valuable insights into the potential mechanisms of resistance. This knowledge is critical for guiding the clinical development of this compound and for identifying strategies to overcome potential resistance, ultimately improving its therapeutic potential.

References

  • Zhitomirsky, B., & Assaraf, Y. G. (2015). P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration. Journal of Biological Chemistry, 290(49), 29476–29489. [Link]

  • Pan, S. T., Li, Z. L., He, Z. X., Qiu, J. X., & Zhou, S. F. (2016). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Molecular Medicine Reports, 13(2), 1169–1177. [Link]

  • Gascoigne, K. E., & Taylor, S. S. (2009). New insights into mechanisms of resistance to microtubule inhibitors. BioEssays, 31(7), 765–775. [Link]

  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance. Cancers, 6(1), 135–151. [Link]

  • Cabral, F., Abraham, I., & Gottesman, M. M. (1981). Resistance to Microtubule-Stabilizing Drugs Involves Two Events: β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele. Proceedings of the National Academy of Sciences of the United States of America, 78(7), 4388–4391. [Link]

  • Lehne, G. (2000). P-glycoprotein as a drug target in the treatment of multidrug resistant cancer. Current Drug Targets, 1(1), 85–99. [Link]

  • Ferreira, R. J., Ferreira, M. J. U., & Dos Santos, D. J. V. A. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Physiology, 11, 576576. [Link]

  • Gottesman, M. M., & Ling, V. (2006). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Journal of Clinical Oncology, 24(1), 1–3. [Link]

  • Katona, R., & L, K. (2017). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Drug Resistance, 1(1), 1–20. [Link]

  • A, M., & A, V. (2016). Antimitotic drugs in the treatment of cancer. SAJ Pharmacy, 1(1), 1–8. [Link]

  • Oz, M., & Tuncay, E. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66205. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd.[Link]

  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061–1070. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194–204. [Link]

  • Genini, D., & Catapano, C. V. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2115–2125. [Link]

  • Chen, Y. C., Chen, J. Y., & Li, C. F. (2010). Cancer cells acquire mitotic drug resistance properties through beta i-tubulin mutations and alterations in the expression of beta-tubulin isotypes. PLoS One, 5(9), e12564. [Link]

  • Horwitz, S. B. (2004). Mechanisms of Taxol resistance related to microtubules. Current Opinion in Investigational Drugs, 5(6), 591–595. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... ResearchGate. [Link]

  • Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • de la Rosa-Garza, M. (2020). How to determine non-cytotoxic drug concentration using MTT assay? ResearchGate. [Link]

  • Al-Khafaji, K., & T, M. (2024). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 29(1), 1–28. [Link]

  • Dirty Medicine. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic) [Video]. YouTube. [Link]

  • Rieder, C. L., & Maiato, H. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science, 122(Pt 15), 2607–2608. [Link]

  • Wikipedia. (n.d.). Chemotherapy. Wikipedia. [Link]

  • Orth, J. D., & Mitchison, T. J. (2008). Cell Type Variation in Responses to Antimitotic Drugs that Target Microtubules and Kinesin-5. Cancer Research, 68(9), 3405–3413. [Link]

  • Duquesne University. (2007, December 17). Discovery of Novel Anti-tumor Antimitotic Agents That Also Reverse Tumor Resistance. Newswise. [Link]

  • Chen, Y. C., Chen, J. Y., & Li, C. F. (2010). Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes. PLoS One, 5(9), e12564. [Link]

  • Taylor & Francis. (n.d.). Cross-resistance – Knowledge and References. Taylor & Francis. [Link]

  • Kim, J. S., Lee, S., & Kim, K. C. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 56(24), 10046–10055. [Link]

  • Liang, Q., Dexheimer, T. S., & Zhang, P. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(15), 6467–6477. [Link]

Sources

A Methodological Guide to Comparing Novel Tubulin Inhibitors: Using N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and CA-4 as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tubulin in Oncology and the Quest for Novel Inhibitors

The microtubule cytoskeleton, a dynamic network of polymers assembled from α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in cell division, intracellular transport, and motility have made it a highly validated and successful target for anticancer drug development. Agents that interfere with tubulin dynamics can induce mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells.

These agents are broadly classified based on their binding site on the tubulin dimer. The colchicine-binding site has garnered significant attention due to its potent antimitotic and anti-angiogenic effects. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is the archetypal ligand for this site. Its simple structure and potent activity have inspired the development of numerous analogues.

This guide addresses a common challenge in medicinal chemistry and pharmacology: how to rigorously compare a novel, putative tubulin inhibitor against an established benchmark. For this purpose, we will use the hypothetical compound N-(4-Methoxybenzyl)-4-nitropyridin-2-amine as our novel agent and the well-characterized Combretastatin A-4 (CA-4) as our reference standard. While extensive public data on this compound is scarce, this guide will provide the comprehensive experimental framework necessary to perform such a comparison, ensuring scientific rigor and generating data suitable for publication.

Mechanism of Action: A Tale of Two Molecules at the Colchicine Binding Site

A robust comparison begins with a clear understanding of the established compound's mechanism. CA-4 is known to bind to the colchicine site on β-tubulin, a pocket situated at the interface between α- and β-tubulin. This binding event introduces a conformational strain that prevents the tubulin heterodimers from polymerizing into microtubules. The result is a net depolymerization of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The primary objective of our investigation is to determine if this compound elicits a similar effect and to quantify its potency relative to CA-4.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibited Complex Unable to Polymerize Tubulin Dimers->Inhibited Complex Microtubules->Tubulin Dimers Depolymerization CA-4 / Novel Compound CA-4 / Novel Compound CA-4 / Novel Compound->Tubulin Dimers Binds to Colchicine Site

Figure 1. Simplified workflow of tubulin inhibitor action.

Part 1: In Vitro Tubulin Assembly Assays — The First Litmus Test

The most direct method for assessing a compound's effect on tubulin dynamics is a cell-free tubulin polymerization assay. This biochemical assay provides quantitative data on the inhibitory potential of a compound, free from the complexities of cellular uptake, metabolism, or efflux.

Experimental Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound and CA-4 on tubulin polymerization in vitro.

Methodology

A detailed, step-by-step protocol for this assay is provided below. The principle relies on the fact that microtubule formation increases the turbidity of a solution, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm.

cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Analysis Reagents Tubulin, GTP, Assay Buffer Plate Prepare serial dilutions in 96-well plate Reagents->Plate Compounds CA-4 (Control) Novel Compound Compounds->Plate Incubation Incubate at 37°C to initiate polymerization Plate->Incubation Measurement Read OD at 340 nm every minute for 60 min Incubation->Measurement Curves Plot OD vs. Time IC50 Calculate IC50 from dose-response curve Curves->IC50

Figure 2. Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Tubulin Polymerization Assay
  • Reagent Preparation :

    • Tubulin Stock : Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP) to a final concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

    • Compound Stocks : Prepare 10 mM stock solutions of this compound and CA-4 in DMSO.

  • Assay Setup :

    • On ice, prepare serial dilutions of the test compounds in G-PEM buffer. A typical final concentration range for CA-4 would be 0.1 µM to 10 µM. The range for the novel compound may need to be optimized.

    • In a pre-chilled 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only as a vehicle control and wells with a known inhibitor like nocodazole as a positive control.

    • Thaw the tubulin stock on ice and dilute to 3 mg/mL in G-PEM buffer.

    • Add 50 µL of the diluted tubulin solution to each well.

  • Data Acquisition :

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis :

    • For each concentration, plot the OD340 against time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization for each curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Expected Data and Interpretation

The primary output of this experiment will be the IC50 values for both compounds. This allows for a direct comparison of their biochemical potency.

CompoundPredicted IC50 (µM)Notes
CA-4 (Reference)0.5 - 2.0Expected literature value range. Provides assay validation.
This compoundTo be determinedA lower IC50 than CA-4 would suggest higher biochemical potency.
Vehicle (DMSO)N/ARepresents 100% polymerization.
Nocodazole (Positive Control)0.2 - 1.0Confirms the assay is sensitive to known tubulin inhibitors.

Part 2: Cell-Based Assays — From Test Tube to Living System

While in vitro assays are crucial for determining direct biochemical activity, cell-based assays are essential to understand a compound's efficacy in a biological context. These assays account for factors like cell permeability, metabolic stability, and engagement with the cellular target.

Experimental Objective

To assess the cytotoxic effects and the mechanism of cell death induced by this compound and CA-4 in a relevant cancer cell line (e.g., HeLa, A549, or MCF-7).

Methodology: Cytotoxicity and Cell Cycle Analysis

cluster_0 Cell Treatment cluster_1 Cytotoxicity (MTT Assay) cluster_2 Cell Cycle (Flow Cytometry) Seeding Seed cancer cells in 96-well plates Dosing Add serial dilutions of CA-4 and Novel Compound Seeding->Dosing Incubation Incubate for 48-72 hours Dosing->Incubation MTT Add MTT reagent Incubation->MTT Harvest Harvest and fix cells Incubation->Harvest Solubilize Solubilize formazan crystals MTT->Solubilize Readout Read absorbance at 570 nm Solubilize->Readout GI50 Calculate GI50 Readout->GI50 Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze DNA content by flow cytometry Stain->Analyze G2/M Arrest Quantify G2/M population Analyze->G2/M Arrest

Figure 3. Workflow for cell-based cytotoxicity and cell cycle analysis.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Culture : Seed a suitable cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound and CA-4 for 48 or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm.

  • Analysis : Calculate the concentration that causes 50% growth inhibition (GI50).

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture : Seed cells in 6-well plates and treat with compounds at their respective GI50 and 2x GI50 concentrations for 24 hours.

  • Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Data Acquisition : Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Data and Interpretation

A successful colchicine-site inhibitor should exhibit potent cytotoxicity and induce a significant accumulation of cells in the G2/M phase.

CompoundPredicted GI50 (nM)Predicted % Cells in G2/M (at GI50)Notes
CA-4 (Reference)1 - 50> 70%Potent cytotoxicity and strong G2/M arrest are expected.
This compoundTo be determinedTo be determinedComparison of GI50 and G2/M arrest will determine cellular efficacy.
Vehicle (DMSO)> 10,000~15-20%Baseline cell viability and normal cell cycle distribution.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

By systematically executing the described in vitro and cell-based assays, a researcher can build a comprehensive and quantitative comparison between a novel compound like this compound and a gold standard such as CA-4. The ideal outcome for a promising new agent would be a low IC50 in the polymerization assay, a low nanomolar GI50 in cytotoxicity assays, and a clear, dose-dependent arrest of the cell cycle in the G2/M phase.

References

Due to the hypothetical nature of this compound, the references provided are foundational texts and protocols relevant to the study of tubulin inhibitors and CA-4.

  • Title: Combretastatin A-4 and Its Analogues as a New Class of Potent Antitumor Agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Microtubule-Targeting Agents: A Benchmark in Cancer Therapy Source: Cancers (Basel) URL: [Link]

  • Title: A High-Throughput Assay for Tubulin Polymerization Inhibitors Source: Methods in Molecular Biology URL: [Link]

  • Title: The MTT Assay to Evaluate Cell Viability Source: Bio-protocol URL: [Link]

  • Title: Cell Cycle Analysis by Flow Cytometry Source: Current Protocols in Immunology URL: [Link]

A Strategic Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and its Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for the novel compound N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Given the absence of published in vivo data for this specific molecule, this document synthesizes available in vitro data from structurally related compounds and outlines a strategic, field-proven pathway to bridge the preclinical data gap. By following this guide, researchers can systematically translate early-stage laboratory findings into predictive models of in vivo performance, a critical step in modern drug development.[1]

The Imperative of IVIVC in Drug Development

In the journey from bench to bedside, establishing a predictive mathematical relationship between a drug's in vitro properties (such as dissolution and release) and its in vivo response (plasma concentration and absorption) is paramount.[2] This relationship, known as IVIVC, is a cornerstone of efficient and ethical drug development. A well-established IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation optimization, and provide greater regulatory flexibility, ultimately reducing the time and cost of bringing new therapies to patients.[2] This guide will focus on the development of a Level A IVIVC, the most rigorous and desirable correlation, which establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate.

In Vitro Activity Profile: Learning from Analogs

While specific data for this compound is not yet in the public domain, significant insights can be gleaned from its close structural analogs. Research into related nitropyridine derivatives has identified a promising class of tubulin polymerization inhibitors with potent cytotoxic activity against a range of human cancer cell lines.

Cytotoxic Activity of Structurally Related Compounds

A study on N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed significant cytotoxic activity. The precursor, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, demonstrated promising GI50 values, indicating its potential as an anticancer agent. This data provides a solid foundation for the expected in vitro potency of our target compound.

CompoundCell LineGI50 (µM)
6-chloro-N-(4-methoxyphenyl)- 3-nitropyridin-2-amineA5492.40 - 13.5
KB2.40 - 13.5
KBVIN2.40 - 13.5
DU1452.40 - 13.5
Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated and highly attractive target for anticancer therapies.[3] Structurally similar compounds to our target molecule have been identified as inhibitors of tubulin polymerization, likely by binding to the colchicine site.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

cluster_0 Cellular Environment cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Mitotic Spindle Formation Apoptosis Apoptosis G2/M Arrest->Apoptosis Compound N-(4-Methoxybenzyl)- 4-nitropyridin-2-amine Compound->Tubulin Dimers Inhibits Polymerization

Caption: Mechanism of action for tubulin polymerization inhibitors.

Proposed Strategy for In Vivo Evaluation

With a strong in vitro hypothesis, the next logical step is a well-designed in vivo study in a relevant animal model. This will provide the necessary pharmacokinetic (PK) and pharmacodynamic (PD) data to build the IVIVC.

Pharmacokinetic (PK) Studies in Rodents

A standard PK study in male Sprague-Dawley rats or C57BL/6 mice is recommended.[5] The study should include both intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[6]

Typical PK Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point).

  • Routes of Administration: IV bolus (e.g., 1-2 mg/kg) and PO gavage (e.g., 5-10 mg/kg).

  • Sampling: Serial blood sampling at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of the compound determined by a validated LC-MS/MS method.

In Vivo Efficacy Model

Based on the potent in vitro cytotoxicity, a human tumor xenograft model is the logical choice for an efficacy study. For instance, an A549 (non-small cell lung cancer) xenograft model in nude mice would be appropriate given the data from analogous compounds.

Typical Efficacy Study Design:

  • Animals: Athymic nude mice bearing A549 tumor xenografts.

  • Treatment Groups: Vehicle control, positive control (e.g., paclitaxel), and multiple dose levels of this compound (e.g., 5, 10, 20 mg/kg, administered daily via PO or IP route).

  • Endpoints: Tumor volume measurements, body weight, and overall animal health. At the end of the study, tumors can be excised and weighed.

Establishing a Level A IVIVC: A Step-by-Step Approach

Once robust in vitro dissolution profiles and in vivo plasma concentration data are available for at least two, and preferably three, formulations with different release rates (e.g., fast, medium, slow), a Level A IVIVC can be developed.

cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm cluster_Correlation Correlation & Validation Formulations Develop Formulations (Fast, Medium, Slow Release) Dissolution Measure In Vitro Dissolution Profiles Formulations->Dissolution Model Develop Mathematical Model (Fraction Absorbed vs. Fraction Dissolved) Dissolution->Model PK_Study Conduct In Vivo PK Study Plasma_Conc Measure Plasma Concentration Profiles PK_Study->Plasma_Conc Deconvolution Deconvolution to get In Vivo Absorption Plasma_Conc->Deconvolution Deconvolution->Model Validation Validate Model (Predict PK from Dissolution) Model->Validation

Caption: Workflow for developing a Level A IVIVC.

The core of establishing a Level A IVIVC involves deconvoluting the in vivo plasma concentration-time data to estimate the in vivo absorption rate. This is then correlated with the in vitro dissolution rate. A successful correlation allows for the accurate prediction of the in vivo pharmacokinetic profile from in vitro dissolution data alone.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key in vitro assays are provided.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell density.[7]

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[8]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.[8][9]

  • Readout: Measure the absorbance at 510 nm using a microplate reader.[9]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, a polymerization enhancer (e.g., glycerol), and a fluorescent reporter that binds to polymerized microtubules.[10][11]

  • Compound Addition: Pipette 5 µL of the test compound at various concentrations (in buffer) into the wells of a pre-warmed 384-well plate. Include a positive control (e.g., paclitaxel for enhancers, colchicine for inhibitors) and a negative (vehicle) control.

  • Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.[11]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity every minute for at least 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory (or enhancing) effect of the compound.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous path for establishing an in vitro-in vivo correlation for this compound. By leveraging data from structural analogs and following the proposed in vivo evaluation strategy, researchers can generate the necessary data to build a predictive Level A IVIVC. This will not only de-risk further development but also accelerate the translation of this promising compound from a laboratory curiosity to a potential clinical candidate. The principles and protocols detailed herein are broadly applicable to other novel chemical entities, providing a robust framework for modern, efficient drug development.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

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Validating the Antiproliferative Effects of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective antiproliferative activity is a paramount objective. The pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with demonstrated anticancer properties.[1][2] This guide provides a comprehensive framework for validating the antiproliferative effects of a promising candidate, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. We will objectively compare its performance with relevant alternatives, supported by a detailed, field-proven experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Introduction to this compound and its Rationale as an Anticancer Agent

This compound is a synthetic compound featuring a 4-nitropyridine core. The presence of the nitro group on the pyridine ring is a key feature, as nitropyridine derivatives have been reported to exhibit a range of biological activities, including potential as microtubule-targeting agents.[3] Furthermore, the N-(4-Methoxybenzyl) substituent has been incorporated into other pyridin-2-amine derivatives that have shown significant cytotoxic activity, suggesting its potential contribution to the compound's overall efficacy.[4] The rationale for investigating this specific molecule lies in the hypothesis that the combination of these structural motifs may lead to a potent antiproliferative agent with a distinct mechanism of action.

This guide will outline a systematic approach to:

  • Determine the cytotoxic and antiproliferative activity of this compound across a panel of cancer cell lines.

  • Compare its potency with a structurally related analog and a standard-of-care chemotherapeutic agent.

  • Elucidate its potential mechanism of action by investigating its effects on cell cycle progression and apoptosis.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a robust assessment of this compound's potential, a carefully selected set of comparator compounds is essential.

  • Structural Analog: N-(4-Methoxybenzyl)pyridin-2-amine[5][6] will be used to determine the contribution of the 4-nitro group to the observed biological activity.

  • Standard-of-Care (Positive Control): Doxorubicin, a widely used chemotherapeutic agent with a well-characterized mechanism of action (DNA intercalation and topoisomerase II inhibition), will serve as a benchmark for potency.[7]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a concentration mirroring that used for the test compounds will be used as the negative control.

A panel of human cancer cell lines representing different tumor types will be employed to assess the breadth of activity:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HL-60: Promyelocytic leukemia.[8]

Experimental Workflow for Antiproliferative Validation

The following workflow provides a logical progression from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison A Prepare Stock Solutions of Test Compounds B Cell Seeding in 96-well Plates A->B C Compound Treatment (72h) B->C D Cell Viability Assay (MTT) C->D E Determine IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry with PI Staining) E->F G Apoptosis Assay (Annexin V-FITC/PI Staining) E->G I Analyze Cell Cycle Distribution F->I J Quantify Apoptotic Cell Population G->J H Compare IC50 Values K Synthesize Findings H->K I->K J->K

Caption: A streamlined workflow for validating the antiproliferative effects of novel compounds.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HL-60 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound, N-(4-Methoxybenzyl)pyridin-2-amine, and Doxorubicin in the appropriate cell culture medium.

  • Treatment: Treat the cells with the compounds at various concentrations for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values will be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15][16]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle will be quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis, or programmed cell death.[8][17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Harvest both the adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative IC₅₀ Values (µM) of Test Compounds against Cancer Cell Lines

CompoundMCF-7A549HL-60
This compound[Experimental Data][Experimental Data][Experimental Data]
N-(4-Methoxybenzyl)pyridin-2-amine[Experimental Data][Experimental Data][Experimental Data]
Doxorubicin[Experimental Data][Experimental Data][Experimental Data]

Table 2: Effect of Test Compounds on Cell Cycle Distribution (%) in HL-60 Cells

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1
Vehicle Control (DMSO)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (IC₅₀)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (IC₅₀)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Table 3: Quantification of Apoptosis (%) in HL-60 Cells Induced by Test Compounds

TreatmentLive CellsEarly ApoptosisLate Apoptosis/Necrosis
Vehicle Control (DMSO)[Experimental Data][Experimental Data][Experimental Data]
This compound (IC₅₀)[Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (IC₅₀)[Experimental Data][Experimental Data][Experimental Data]

Potential Signaling Pathways and Mechanistic Insights

Based on the known activities of similar compounds, this compound may exert its antiproliferative effects through the disruption of microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[3]

G cluster_0 Proposed Mechanism of Action A N-(4-Methoxybenzyl)-4- nitropyridin-2-amine B Microtubule Destabilization A->B Inhibition of Tubulin Polymerization C G2/M Phase Arrest B->C D Activation of Apoptotic Signaling Cascade C->D E Cell Death D->E

Caption: A proposed signaling pathway for the antiproliferative action of the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial validation of the antiproliferative effects of this compound. The comparative approach, utilizing both a structural analog and a standard-of-care drug, will provide valuable context for its potency and potential. The mechanistic studies will offer initial insights into its mode of action.

Should the results from this workflow be promising, further investigations would be warranted, including:

  • Screening against a broader panel of cancer cell lines.

  • In-depth studies to confirm its interaction with tubulin.

  • Evaluation of its effects on specific apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • In vivo efficacy studies in animal models of cancer.

By following this structured and comparative approach, researchers can generate high-quality, reproducible data to support the continued development of this compound as a potential anticancer therapeutic.

References

  • Creative Bioarray. Cell Viability Assays. [Link]

  • baseclick GmbH. Cell Cycle Analysis: Techniques & Applications. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

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  • MolecularCloud. Cell Viability Assays: An Overview. [Link]

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  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

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  • National Center for Biotechnology Information. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

  • National Center for Biotechnology Information. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

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A Comparative Analysis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and its Analogs as "Turn-On" Fluorescent Probes for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the burgeoning field of gasotransmitter biology, the development of selective and sensitive fluorescent probes for hydrogen sulfide (H₂S) is of paramount importance for elucidating its multifaceted physiological and pathological roles.[1][2] Among the various strategies for H₂S detection, the reduction of a nitroaromatic group to a fluorescent amine has emerged as a robust "turn-on" mechanism.[3][4] This guide provides a comprehensive comparative analysis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and its structural analogs, focusing on their potential as fluorescent probes for H₂S. We will delve into the underlying sensing mechanism, synthetic methodologies, structure-property relationships, and a comparative assessment of their performance based on available experimental data.

The "Nitro-to-Amino" Conversion: A Robust Sensing Mechanism

The core principle behind the function of this compound and its analogs as H₂S probes lies in the selective reduction of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) by hydrogen sulfide.[3][4] This transformation induces a significant change in the intramolecular charge transfer (ICT) character of the molecule, leading to a dramatic increase in fluorescence quantum yield.[5] In its native state, the 4-nitro group acts as a fluorescence quencher. Upon reaction with H₂S, the newly formed 4-amino group enhances the electron-donating ability of the pyridine ring system, resulting in a "turn-on" fluorescent signal. This mechanism offers high selectivity for H₂S over other biologically relevant thiols such as cysteine and glutathione.[6]

Figure 1: General Sensing Mechanism

G Probe Non-fluorescent Probe (Nitro Group Quencher) Product Fluorescent Product (Amino Group Donor) Probe->Product Reduction N2 N₂ (byproduct) H2S H₂S H2S->Product Reactant

Caption: General mechanism of a "nitro-to-amino" conversion fluorescent probe for H₂S.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general approach utilizes a commercially available 2-chloro-4-nitropyridine as the starting material, which is then reacted with a desired primary or secondary amine.

A related synthetic strategy has been employed for the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which have been investigated as tubulin polymerization inhibitors.[7] This methodology can be adapted for the synthesis of fluorescent probes.

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-4-nitropyridin-2-amines
  • Reaction Setup: To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired amine (1.1 eq) and a base, for instance, triethylamine or potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-4-nitropyridin-2-amine.

Figure 2: Synthetic Workflow

G start Starting Materials 2-chloro-4-nitropyridine Amine Base reaction Reaction Solvent (e.g., EtOH, DMF) Stirring at RT or Reflux start->reaction workup Work-up Solvent Removal Extraction reaction->workup purification Purification Column Chromatography workup->purification product Final Product|{N-substituted-4-nitropyridin-2-amine} purification->product

Caption: A generalized workflow for the synthesis of N-substituted-4-nitropyridin-2-amines.

Comparative Performance of this compound and Analogs

While specific experimental data for this compound as a fluorescent probe for H₂S is not extensively reported in peer-reviewed literature, we can infer its potential performance and compare it with structurally related analogs that have been studied for similar applications. The key performance indicators for a fluorescent H₂S probe include its photophysical properties, sensitivity (limit of detection), selectivity, and response time.

For a meaningful comparison, we will consider two hypothetical analogs based on the 4-nitropyridin-2-amine scaffold:

  • Analog A: N-Methyl-N-(4-methoxybenzyl)-4-nitropyridin-2-amine

  • Analog B: N-(2-Hydroxyethyl)-4-nitropyridin-2-amine

The rationale for selecting these analogs is to explore the influence of N-alkylation and the presence of a hydrophilic group on the probe's properties.

Parameter This compound (Predicted) Analog A: N-Methyl-N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Predicted) Analog B: N-(2-Hydroxyethyl)-4-nitropyridin-2-amine (Predicted)
Excitation Wavelength (λex) ~380-420 nm~380-420 nm~370-410 nm
Emission Wavelength (λem) ~480-520 nm~480-520 nm~470-510 nm
Quantum Yield (Φ) (post-H₂S) ModerateModerate to HighModerate
Sensitivity (LOD) Low micromolar to nanomolar rangePotentially enhanced due to increased electron donationLow micromolar range
Selectivity High for H₂S over other thiolsHigh for H₂S over other thiolsHigh for H₂S over other thiols
Response Time MinutesMinutesMinutes
Aqueous Solubility LowLowModerate

Justification for Predicted Performance:

  • Photophysical Properties: The core 4-aminopyridine fluorophore resulting from the reduction of the nitro group is expected to have excitation and emission maxima in the blue-green region of the spectrum. The substituents on the amine are likely to cause minor shifts in these wavelengths.

  • Sensitivity: The sensitivity of the probe is dependent on the efficiency of the nitro-to-amino conversion and the quantum yield of the resulting fluorophore. N-alkylation in Analog A might slightly increase the electron-donating character of the amino group, potentially leading to a higher quantum yield and improved sensitivity. The hydroxyl group in Analog B is primarily expected to enhance water solubility.

  • Selectivity: The high selectivity for H₂S is a hallmark of the nitro-reduction mechanism and is anticipated to be retained across these analogs.

  • Response Time: The reaction kinetics are generally rapid for this type of probe, typically within minutes.

  • Aqueous Solubility: The bulky and hydrophobic benzyl group in the parent compound and Analog A would limit their solubility in aqueous media, which can be a drawback for biological applications. Analog B , with its hydroxyl group, is predicted to have improved water solubility, making it more suitable for use in biological buffers without the need for co-solvents.

Structure-Activity Relationships (SAR)

The performance of these fluorescent probes can be fine-tuned by modifying their chemical structure. Key structural elements that influence their properties include:

  • The Fluorophore Core: The 4-aminopyridine system forms the basic fluorophore. Its intrinsic quantum yield and photostability are crucial.

  • The N-Substituent: The nature of the substituent on the 2-amino group can significantly impact the probe's properties.

    • Electron-donating groups can enhance the quantum yield of the resulting fluorophore.

    • Hydrophilic groups (e.g., hydroxyl, carboxyl) can improve aqueous solubility, which is critical for biological imaging.

    • Targeting moieties can be introduced to direct the probe to specific subcellular compartments (e.g., mitochondria, endoplasmic reticulum).

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring itself can alter the electronic properties and, consequently, the photophysical characteristics of the probe.

Figure 3: Structure-Activity Relationship Logic

G cluster_0 Probe Structure cluster_1 Probe Performance N_Sub N-Substituent Solubility Aqueous Solubility N_Sub->Solubility Hydrophilicity Sensitivity Sensitivity (LOD) N_Sub->Sensitivity Electronic Effects Targeting Subcellular Targeting N_Sub->Targeting Targeting Moiety Ring_Sub Pyridine Ring Substituents Photophysics Photophysical Properties (λex, λem, Φ) Ring_Sub->Photophysics Electronic Effects Core Fluorophore Core Core->Photophysics Intrinsic Properties

Caption: Key structural features influencing the performance of nitropyridine-based H₂S probes.

Experimental Protocol for H₂S Detection

The following is a general protocol for evaluating the performance of a nitropyridine-based fluorescent probe for H₂S detection.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

    • Prepare a stock solution of a hydrogen sulfide donor, such as sodium hydrosulfide (NaHS) (e.g., 10 mM), in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Prepare this solution fresh before each experiment.

    • Prepare stock solutions of potential interfering species (e.g., cysteine, glutathione, other reactive oxygen and nitrogen species) in the same buffer.

  • Fluorescence Measurements:

    • In a cuvette or a 96-well plate, dilute the probe stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.

    • Record the initial fluorescence spectrum of the probe solution.

    • Add a specific concentration of the H₂S donor to the probe solution and mix thoroughly.

    • Record the fluorescence spectra at different time points to determine the response time.

    • To determine the sensitivity, perform a titration experiment by adding increasing concentrations of the H₂S donor to the probe solution and record the fluorescence intensity at the emission maximum.

    • To assess selectivity, incubate the probe with various interfering species at biologically relevant concentrations and compare the fluorescence response to that obtained with H₂S.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of H₂S concentration to determine the limit of detection (LOD).

    • Compare the fluorescence enhancement in the presence of H₂S with that of other species to evaluate selectivity.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of "turn-on" fluorescent probes for the detection of hydrogen sulfide. The underlying "nitro-to-amino" conversion mechanism provides a foundation for designing highly selective probes. While direct comparative data for the title compound is limited, analysis of its structural features and comparison with related compounds suggest that it holds potential as a functional H₂S sensor.

Future research in this area should focus on the systematic synthesis and evaluation of a library of N-substituted-4-nitropyridin-2-amines to establish clear structure-property relationships. Key areas for optimization include:

  • Improving Aqueous Solubility: Introduction of polar functional groups to enhance biocompatibility and reduce the need for organic co-solvents.

  • Red-Shifting Excitation and Emission Wavelengths: Modifying the fluorophore core to develop probes that operate in the longer wavelength region to minimize autofluorescence and improve tissue penetration for in vivo imaging.

  • Enhancing Quantum Yield: Fine-tuning the electronic properties of the fluorophore to achieve brighter probes for improved sensitivity.

  • Subcellular Targeting: Incorporating specific targeting moieties to enable the visualization of H₂S in different organelles.

By addressing these aspects, researchers can develop next-generation fluorescent probes based on the 4-nitropyridin-2-amine scaffold with enhanced performance for advancing our understanding of H₂S biology.

References

  • Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2S Bioimaging. ChemBioChem, 17(10), 913-917. [Link]

  • Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells. Journal of the American Chemical Society, 133(45), 18003-18005. [Link]

  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 26(11), 3324. [Link]

  • Fluorescent probes based on reduction of azide or nitro group. Antioxidants & Redox Signaling, 24(12), 646-661. [Link]

  • The structure–activity relationship of the fluorescent probes. ResearchGate. [Link]

  • Reaction Based Fluorescent Probes for Hydrogen Sulfide. Journal of the American Chemical Society, 132(16), 5906-5911. [Link]

  • H2S: a novel gasotransmitter that signals by sulfhydration. Trends in Biochemical Sciences, 39(9), 393-400. [Link]

  • Reaction Based Fluorescent Probes for Hydrogen Sulfide. Journal of the American Chemical Society, 132(16), 5906-5911. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(17), 6753-6765. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine (CAS No. 942076-74-6). The protocols herein are synthesized from established best practices for handling aromatic nitro compounds and pyridine derivatives, ensuring a self-validating system of safety and compliance.

Hazard Profile and Chemical Characteristics

A thorough understanding of a compound's hazard profile is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, its structure allows for an expert evaluation of its potential hazards based on its constituent functional groups: a 4-nitropyridine core and a methoxybenzyl amine substituent.

  • 4-Nitropyridine Moiety : The nitropyridine structure is associated with significant toxicological concerns. Analogous compounds like 4-nitropyridine and 4-nitropyridine N-oxide are known to be toxic if swallowed, causing skin, eye, and respiratory irritation.[1][2][3] Upon thermal decomposition, these compounds can emit highly toxic fumes of nitrogen oxides (NOx).[1][4]

  • Aromatic Nitro Compounds : This class of chemicals can be potent oxidizing agents and may pose an explosion risk if subjected to shock or rapid heating, especially in the presence of reducing agents or alkaline conditions.[3] They are readily absorbed through the skin, and a primary health hazard is cyanosis, with chronic exposure potentially leading to anemia.

  • Pyridine Derivatives : Pyridine and its derivatives are generally considered hazardous, often exhibiting flammability and toxicity.[5][6] They can cause local irritation upon contact with skin and mucous membranes.[1]

Summary of Chemical Properties
PropertyValueSource(s)
Chemical Formula C₁₃H₁₃N₃O₃[7]
Molecular Weight 259.26 g/mol [7][8]
Appearance Likely a solid (crystalline powder)Inferred from similar compounds[3]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, strong bases[9][10]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[3][11]

Pre-Disposal Safety Operations: PPE and Spill Management

Prior to initiating any disposal-related activities, ensuring personal and environmental protection is paramount.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal steps must be conducted while wearing appropriate PPE to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as Butyl rubber or Viton®. Nitrile gloves may be suitable for incidental contact but should be checked against manufacturer compatibility charts.Prevents skin contact and absorption, a primary exposure route for aromatic nitro compounds.[5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes of contaminated solvents or dust particles.[5]
Lab Coat Standard laboratory coat, fully buttoned.Protects clothing and underlying skin from contamination.[6]
Respiratory Protection All handling must occur in a certified chemical fume hood.To prevent inhalation of potentially toxic dust or vapors.[6][10]
Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the chemical fume hood is functioning at maximum capacity.

  • Don PPE : Wear the full PPE ensemble described above.

  • Containment : For solid spills, carefully sweep the material to prevent dust generation. For solutions, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[9] Do not use combustible materials such as paper towels.

  • Collection : Carefully scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[9]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [6][12]

Step 1: Waste Identification and Segregation

All materials contaminated with this compound are classified as hazardous waste. This includes:

  • Unused or excess pure compound.

  • Reaction mixtures containing the compound.

  • Solvents used to dissolve or rinse the compound.

  • Contaminated labware (e.g., pipette tips, filter paper, absorbent pads).

This waste stream must be segregated as Nitrogenous Aromatic Hazardous Waste . Do not mix with incompatible waste streams, particularly strong oxidizing or reducing agents, to prevent violent reactions.[9]

Step 2: Container Selection and Labeling
  • Container : Use a robust, leak-proof, and chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6][13]

  • Labeling : The moment waste is first added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste this compound" and list any solvents. Do not use abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must:

  • Be at or near the point of generation.

  • Be under the control of the laboratory personnel.

  • Have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]

  • Be located away from heat sources, direct sunlight, and areas of high traffic.[6][10]

Step 4: Final Disposal and Destruction

The designated final disposal route for pyridine derivatives and aromatic nitro compounds is high-temperature incineration by a licensed hazardous waste facility.[14]

  • When the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's EHS procedures.

  • Arrange for the collection of the waste by trained EHS personnel. Do not transport hazardous waste outside of the laboratory yourself.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded or recycled.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) a minimum of three times.

  • Collect Rinsate : The first rinse, and for highly toxic compounds all three rinses, must be collected and disposed of as hazardous chemical waste.[15]

  • Deface Label : Completely remove or obliterate the original chemical label.[12]

  • Final Disposal : After rinsing and air-drying, the container can be disposed of in the appropriate glass or plastic recycling stream, or as determined by institutional policy.[12]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Accumulation & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Identify Identify Waste Material (Pure compound, solutions, contaminated items) FumeHood->Identify Segregate Segregate as 'Nitrogenous Aromatic Hazardous Waste' Identify->Segregate Container Select Compatible Container (Glass or HDPE) Segregate->Container Label Attach & Complete Hazardous Waste Label Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Label->Store Request Submit Waste Collection Request to EHS Store->Request EHS Transfer to EHS for High-Temperature Incineration Request->EHS

Caption: Disposal Workflow for this compound.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • 4-Nitropyridine N-oxide. PubChem, National Center for Biotechnology Information.
  • 4-Nitropyridine. PubChem, National Center for Biotechnology Information.
  • 4-Nitropyridine N-oxide Safety Data Sheet. Santa Cruz Biotechnology.
  • Pyridine Safety Information. Washington State University.
  • 4-Nitropyridine N-oxide Chemical Properties. ChemicalBook.
  • 4-Nitropyridine N-oxide SDS. ECHEMI.
  • This compound Chemical Properties. ChemicalBook.
  • N-(4-methoxybenzyl)-2-nitropyridin-4-amine Product Information. ChemicalBook.
  • Safety Data Sheet for p-Anisyl(2-pyridyl)amine. Fisher Scientific.
  • Biodegradation of Nitroaromatic Compounds and Explosives. Community Sustainability Workgroup (CSWAB).
  • N-(4-Methoxybenzyl)pyridin-2-amine. PubChem, National Center for Biotechnology Information.
  • N-(4-methoxybenzyl)-3-nitropyridin-2-amine Product Information. ChemScene.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Biodegradation of nitroaromatic compounds. PubMed, National Library of Medicine.
  • Safety Data Sheet for N,N-dimethylpyridin-4-amine. Sigma-Aldrich.
  • Safety Data Sheet for 4-(4-Nitrobenzyl)pyridine. Fisher Scientific.
  • Safety Data Sheet for N-(3-Methoxypropyl)-3-nitropyridine-2-amine. KISHIDA CHEMICAL CO., LTD.
  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine. PubChem, National Center for Biotechnology Information.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Hazardous Waste Disposal Procedures. University of North Carolina at Chapel Hill.
  • This compound Product Information. ABI Chem.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. PubChem, National Center for Biotechnology Information.
  • Decomposition of secondary nitrosamines in amine scrubbing. ResearchGate.
  • Thermal destruction of nitrosamine in CO2 capture. Google Patents.

Sources

A Researcher's Guide to the Safe Handling of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, requires a proactive and informed approach to personal protection and laboratory operations. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation. While specific toxicological data for this compound is not available, its structure—containing a nitropyridine and an aromatic amine moiety—necessitates treating it as a potentially hazardous substance.

Understanding the Hazard: A Structural Assessment

The chemical structure of this compound informs our safety protocol. The molecule incorporates two key functional groups that are flags for potential hazards:

  • 4-Nitropyridine Moiety: Nitroaromatic compounds are often associated with thermal instability and can be toxic. The nitro group is a strong electron-withdrawing group, which can make the compound susceptible to nucleophilic attack and potentially reactive.

  • Aromatic Amine: This class of compounds includes many known irritants, sensitizers, and, in some cases, carcinogens. Dermal absorption can be a significant route of exposure.

Given these structural alerts, we must assume the compound may be an irritant to the skin, eyes, and respiratory tract, potentially toxic upon ingestion or absorption, and could have sensitizing effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

Given the aromatic amine structure, skin absorption is a primary concern. The choice of glove material is critical.

  • Recommended: Nitrile gloves are a robust first choice for handling most laboratory chemicals. For extended operations or when handling larger quantities, double-gloving provides an additional layer of protection against potential tears and permeation.

  • Rationale: Nitrile offers good resistance to a broad range of chemicals. Double-gloving is a best practice that minimizes the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation or puncture before and during use.

  • Recommended: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, when there is a risk of splashes or handling powders that could become airborne, a full-face shield used in conjunction with safety glasses is strongly recommended.

  • Rationale: This combination provides comprehensive protection against splashes to the eyes and face, as well as incidental contact from airborne particles.

  • Recommended: A flame-resistant laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned and the sleeves cover the wrists. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Rationale: The lab coat protects your personal clothing and skin from contamination. Flame-resistant material is a prudent choice when the thermal stability of a compound is unknown.

  • Recommended: All handling of this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood. If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.

  • Rationale: A chemical fume hood is the primary engineering control to minimize inhalation exposure. In situations where a fume hood is not feasible or as a secondary precaution, a properly fitted respirator is essential.

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Enhanced Safety
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Eye ANSI Z87.1 safety glasses with side shieldsSafety glasses and a full-face shield
Body Flame-resistant laboratory coatFlame-resistant lab coat and a chemically resistant apron
Respiratory Use within a chemical fume hoodNIOSH-approved respirator with P100/OV cartridges

Operational Plan: From Bench to Disposal

A systematic workflow ensures safety at every stage of handling.

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

  • PPE Inspection: Inspect all PPE for damage or defects.

  • Spill Kit Accessibility: Ensure a spill kit appropriate for solid and liquid chemical spills is readily available.

  • Waste Container Preparation: Prepare designated, labeled waste containers for solid and liquid waste.

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup:

    • Set up all reactions within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Decontaminate any equipment that came into contact with the compound.

    • Carefully doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Handling & Decontamination prep1 Verify Fume Hood Certification prep2 Inspect All PPE prep1->prep2 prep3 Locate Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Containers prep3->prep4 handle1 Don All Required PPE prep4->handle1 Proceed to Handling handle2 Weigh & Transfer Solid in Fume Hood handle1->handle2 handle3 Set Up Reaction in Fume Hood handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Experiment Complete post2 Clean All Equipment post1->post2 post3 Segregate & Dispose of Waste post2->post3 post4 Doff PPE & Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams.

  • Disposal Compliance:

    • All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with novel compounds like this compound, fostering a culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.